N(3)-Methyl-2'-deoxycytidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-11-8-2-3-13(10(16)12-8)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,14-15H,4-5H2,1H3,(H,11,12,16)/t6-,7+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYQNXJGNKQOQK-LKEWCRSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177423 | |
| Record name | N(3)-Methyl-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22882-02-6 | |
| Record name | N(3)-Methyl-2'-deoxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022882026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(3)-Methyl-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the biological significance of N(3)-Methyl-2'-deoxycytidine
A-01: The Biological Significance of N(3)-Methyl-2'-deoxycytidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N(3)-Methyl-2'-deoxycytidine (3mdC) is a significant DNA adduct resulting from the exposure of cells to both endogenous and exogenous alkylating agents. Unlike the well-studied epigenetic mark 5-methylcytosine, 3mdC is a form of DNA damage that profoundly disrupts normal cellular processes. Its formation at the N3 position of cytosine, a site critical for Watson-Crick base pairing, leads to substantial cytotoxicity and mutagenicity.[1][2][3] This lesion acts as a formidable block to DNA replication and transcription, and if bypassed by specialized polymerases, it can induce characteristic C→T and C→A mutations.[4][5] The primary defense against 3mdC is a direct reversal repair mechanism catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, particularly ALKBH2 and ALKBH3 in humans.[6][7] The presence and repair of 3mdC have critical implications in the context of cancer biology and chemotherapy, as it is a key lesion induced by alkylating anticancer drugs. Understanding the intricate balance between 3mdC formation, its biological consequences, and its repair is paramount for developing more effective cancer therapies and for assessing the risks of environmental carcinogens.
Introduction to N(3)-Methyl-2'-deoxycytidine (3mdC)
DNA is under constant assault from chemical agents that can modify its structure, forming DNA adducts.[8] N(3)-methyl-2'-deoxycytidine (3mdC) is a DNA adduct where a methyl group is covalently attached to the N3 position of the cytosine base.[9] This modification is distinct from the physiological methylation at the C5 position (5mC), which is a key epigenetic mark.[10] The N3 position of cytosine is involved in the hydrogen bonding that forms the G:C base pair.[11] Consequently, the addition of a methyl group at this site disrupts the Watson-Crick hydrogen bonding face, leading to significant structural distortion of the DNA helix.[1][3] This disruption makes 3mdC a highly toxic and mutagenic lesion, posing a severe threat to genomic integrity across all domains of life.[2][4]
Formation and Chemical Etiology
The formation of 3mdC arises from the reaction of DNA with various alkylating agents. These can be categorized based on their reaction mechanism and origin.
Exogenous Alkylating Agents
A primary source of 3mdC is exposure to environmental and therapeutic SN2-type methylating agents.[4][6] These agents, including methyl methanesulfonate (MMS) and dimethyl sulfate, preferentially react with the highly nucleophilic ring nitrogens of DNA bases, particularly in single-stranded DNA contexts that arise transiently during replication and transcription.[3][4][6] Many alkylating chemotherapeutic drugs, such as temozolomide, also induce the formation of 3mdC as part of their spectrum of DNA damage.[3][12]
Endogenous Sources
Cells are also exposed to endogenous methylating agents. The primary biological methyl donor, S-adenosylmethionine (SAM), can non-enzymatically methylate DNA, although at a slow rate.[1][6] Recent research has uncovered that DNA methyltransferases (DNMTs), the enzymes responsible for creating the epigenetic mark 5mC, can also catalyze the off-target formation of 3mdC at low levels.[13][14] This finding suggests an intrinsic link between epigenetic regulation and DNA damage, implying that 3mdC formation is an unavoidable consequence of normal cellular metabolism.[13][14]
Biological Consequences of 3mdC
The presence of a methyl group at the N3 position of cytosine triggers a cascade of detrimental cellular events.
Blockade of DNA Replication and Transcription
The structural distortion caused by 3mdC presents a major obstacle for the cellular machinery that reads DNA. High-fidelity DNA polymerases are effectively blocked by this lesion, leading to stalling of the replication fork.[3][4][7] This replication blockage is a primary source of the high cytotoxicity associated with 3mdC, as unresolved stalled forks can collapse, leading to double-strand breaks and cell death.[4][15][16] Similarly, RNA polymerases are also impeded by 3mdC, disrupting transcription.
Mutagenesis and Mutational Signature
While a potent replication block, 3mdC can be bypassed by specialized, low-fidelity translesion synthesis (TLS) DNA polymerases.[7] This bypass, however, is often inaccurate. The presence of 3mdC frequently leads to the misincorporation of adenine opposite the lesion, resulting in C→T transition mutations after the subsequent round of replication.[4][5] To a lesser extent, C→A transversions can also occur.[4] In repair-deficient E. coli (AlkB-), 3mdC is approximately 30% mutagenic, a figure that rises to 70% when SOS bypass enzymes are induced, highlighting its significant mutagenic potential.[4]
| Parameter | Description | Reference |
| Lesion Type | N(3)-Methyl-2'-deoxycytidine (3mdC) | [9] |
| Primary Cause | SN2-type alkylating agents (e.g., MMS), endogenous sources (SAM, DNMTs) | [4][6][13] |
| Cellular Impact | Potent block to DNA replication and transcription | [3][4][7] |
| Toxicity Level | Highly cytotoxic | [1][2][4] |
| Primary Mutations | C→T transitions, C→A transversions | [4][5] |
| Mutagenicity (AlkB- E. coli) | ~30% | [4] |
| Mutagenicity (AlkB-, SOS induced) | ~70% | [4] |
Cellular Repair: The AlkB Direct Reversal Pathway
To counteract the deleterious effects of 3mdC, cells have evolved a highly efficient direct reversal repair mechanism centered on the AlkB family of proteins.[6]
The AlkB Family of Dioxygenases
The AlkB protein in E. coli and its human homologues, ALKBH2 and ALKBH3, are Fe(II) and α-ketoglutarate-dependent dioxygenases.[6][17][18] These enzymes directly repair 3mdC lesions by removing the offending methyl group.[6]
-
ALKBH2 is predominantly found in the nucleus and shows a preference for repairing lesions within double-stranded DNA (dsDNA).[7][19] It often colocalizes with PCNA at replication forks, suggesting a role in clearing lesions ahead of the replication machinery to prevent stalling.[7]
-
ALKBH3 is found in both the nucleus and cytoplasm and preferentially acts on single-stranded DNA (ssDNA) and RNA.[7][19]
Mechanism of Oxidative Demethylation
The repair process is an elegant example of oxidative chemistry. The AlkB enzyme utilizes molecular oxygen (O₂), α-ketoglutarate, and a ferrous iron (Fe²⁺) cofactor to hydroxylate the methyl group on the 3mdC lesion.[4][6] This hydroxylation reaction results in an unstable N(3)-hydroxymethyl-cytosine intermediate. This intermediate spontaneously decomposes, releasing the repaired cytosine base and formaldehyde.[6][17][18] This direct reversal mechanism is highly efficient and avoids the need for more complex and potentially error-prone pathways like base excision repair (BER).[2]
Caption: Oxidative demethylation of 3mdC by AlkB family enzymes.
Analytical Methodologies for 3mdC Detection
Accurate detection and quantification of 3mdC are crucial for studying its biological roles. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][20]
Protocol: LC-MS/MS Quantification of 3mdC
This protocol outlines a general workflow for the sensitive detection of 3mdC in genomic DNA.
-
DNA Isolation: Extract high-quality genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or commercial kits). Ensure RNA is removed by RNase treatment.
-
DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxynucleosides. This is typically achieved by a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as [¹⁵N₃]-N(3)-Methyl-2'-deoxycytidine, to the sample. This is critical for accurate quantification.[20]
-
LC Separation: Inject the digested sample onto a reverse-phase HPLC column (e.g., a C18 column). Use a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid) to separate the deoxynucleosides.[21]
-
MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and selected reaction monitoring (SRM) mode.[20][22]
-
Monitor Specific Transitions:
-
For 3mdC: Monitor the transition of the parent ion (m/z) to a specific product ion (e.g., the methylated cytosine base).
-
For the Internal Standard: Monitor the corresponding transition for the heavy-isotope labeled version.
-
-
-
Quantification: Calculate the amount of 3mdC in the original sample by comparing the peak area ratio of the endogenous 3mdC to the internal standard against a standard curve generated with known amounts of both compounds.[20]
Caption: Workflow for LC-MS/MS analysis of 3mdC in DNA.
Relevance in Drug Development and Disease
The study of 3mdC and its repair has profound implications for oncology and drug development.
Role in Alkylating Chemotherapy
Alkylating agents are a cornerstone of cancer chemotherapy.[1] They function by inducing overwhelming levels of DNA damage in rapidly dividing cancer cells, leading to cell death. 3mdC is one of the key cytotoxic lesions produced by these drugs.[7][12]
ALKBH Proteins and Chemoresistance
The efficiency of the ALKBH repair system can be a major determinant of a cancer cell's response to alkylating agents.[7] High expression of ALKBH2 or ALKBH3 can rapidly remove the 3mdC lesions induced by chemotherapy, thereby conferring resistance to the treatment.[19] Conversely, tumors with deficiencies in these repair pathways may exhibit heightened sensitivity to such drugs. This suggests that the expression levels of ALKBH2 and ALKBH3 could serve as predictive biomarkers for treatment response.[12][23]
Targeting DNA Repair as a Therapeutic Strategy
The role of ALKBH proteins in chemoresistance makes them attractive targets for drug development. Inhibitors of ALKBH2 and ALKBH3 could be used as adjuvant therapies to potentiate the effects of existing alkylating agents. By blocking the repair of 3mdC and other related lesions, such inhibitors would increase the level of cytotoxic DNA damage in cancer cells, potentially overcoming resistance and improving therapeutic outcomes.[7] This strategy, known as synthetic lethality, is a promising avenue in modern cancer research.
Conclusion
N(3)-Methyl-2'-deoxycytidine is far more than a simple chemical modification of DNA; it is a potent endogenous and exogenously induced lesion with profound biological consequences. Its ability to block DNA replication and induce mutations underscores its significance as a threat to genome stability. The direct reversal repair pathway mediated by AlkB homologues represents a critical cellular defense mechanism, the efficiency of which has direct implications for cancer progression and the efficacy of chemotherapy. For researchers and drug development professionals, a deep understanding of the formation, consequences, and repair of 3mdC is essential for identifying novel therapeutic targets, developing more effective treatment strategies, and ultimately improving patient outcomes in the fight against cancer.
References
-
GeneLink. N3-methyl-dC [m3dC].
-
Ringvoll, J., et al. (2006). Repair of methylation damage in DNA and RNA by mammalian AlkB homologues. The EMBO Journal, 25(10), 2189-2198.
-
Zhao, L., et al. (2021). DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Cell & Bioscience, 11(1), 1-16.
-
Leiros, I., et al. (2007). Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA. The EMBO Journal, 26(9), 2206-2217.
-
Begley, T. J., & Samson, L. D. (2003). AlkB mystery solved: oxidative demethylation of N1-methyladenine and N3-methylcytosine adducts by a direct reversal mechanism. Trends in Biochemical Sciences, 28(1), 2-5.
-
Wikipedia. DNA adduct.
-
Yi, C., & He, C. (2006). Direct Reversal of DNA Alkylation Damage. Cellular and Molecular Life Sciences, 63(4), 486-496.
-
Wallace, S. S., et al. (2017). Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation. DNA Repair, 55, 44-52.
-
Wang, Y., et al. (2022). The role of demethylase AlkB homologs in cancer. Frontiers in Oncology, 12, 963177.
-
Pataillot-Meakin, T., et al. (2016). 3-methylcytosine in cancer: an underappreciated methyl lesion?. Epigenomics, 8(4), 451-454.
-
Fu, D., et al. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104-120.
-
Bian, B., et al. (2019). Reaction pathway of the AlkB family DNA repair enzymes modifying 5mC and 3mC. Journal of Biological Chemistry, 294(40), 14693-14703.
-
Dukatz, M., et al. (2019). Mechanistic Insights into Cytosine-N3 Methylation by DNA Methyltransferase DNMT3A. Journal of Molecular Biology, 431(18), 3530-3541.
-
Pataillot-Meakin, T., et al. (2016). 3-methylcytosine in cancer: an underappreciated methyl lesion?. Epigenomics, 8(4), 451-4.
-
Saini, N., et al. (2020). Mutation signatures specific to DNA alkylating agents in yeast and cancers. Nucleic Acids Research, 48(5), 2444-2456.
-
Christmann, M., & Kaina, B. (2013). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 14(1), 1118-1137.
-
Luo, J., & Bruice, T. C. (2011). DNA cytosine methylation: Structural and thermodynamic characterization of the epigenetic marking mechanism. Proceedings of the National Academy of Sciences, 108(20), 8187-8192.
-
Song, L., et al. (2005). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Analytical Biochemistry, 341(2), 296-304.
-
Paquette, W. D., et al. (2011). Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. International Journal of Molecular Sciences, 12(9), 5694-5709.
-
Dukatz, M., et al. (2019). Mechanistic Insights into Cytosine-N3 Methylation by DNA Methyltransferase DNMT3A. Journal of Molecular Biology, 431(18), 3530-3541.
-
Li, X., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Metabolites, 9(3), 47.
-
Yamada, T., et al. (2017). Rapid and selective simultaneous quantitative analysis of modified nucleosides using multi-column liquid chromatography-tandem mass spectrometry. Journal of Analytical Science and Technology, 8(1), 1-9.
-
PubChem. N(3)-Methyl-2'-deoxycytidine.
-
Zhang, Y., et al. (2014). Role and clinical significance of the DNA methylation of 14-3-3σ in cancer (Review). International Journal of Oncology, 45(5), 1818-1826.
-
Gold, B. (2004). The biological effects of N3-methyladenine. Journal of Cellular Biochemistry, 91(4), 651-659.
Sources
- 1. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genelink.com [genelink.com]
- 5. mdpi.com [mdpi.com]
- 6. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA adduct - Wikipedia [en.wikipedia.org]
- 9. N(3)-Methyl-2'-deoxycytidine | C10H15N3O4 | CID 3081452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Role and clinical significance of the DNA methylation of 14-3-3σ in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA cytosine methylation: Structural and thermodynamic characterization of the epigenetic marking mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-methylcytosine in cancer: an underappreciated methyl lesion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic Insights into Cytosine-N3 Methylation by DNA Methyltransferase DNMT3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The biological effects of N3-methyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Repair of methylation damage in DNA and RNA by mammalian AlkB homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. The role of demethylase AlkB homologs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 23. oncology-central.com [oncology-central.com]
An In-Depth Technical Guide to the Role of N(3)-Methyl-2'-deoxycytidine in DNA Alkylation Damage
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
N(3)-methyl-2'-deoxycytidine (3-meC) is a significant DNA lesion resulting from exposure to both endogenous and exogenous alkylating agents. While not the most abundant alkylation adduct, its profound impact on genomic integrity stems from its potent ability to stall DNA replication, leading to cytotoxicity and genomic instability. This technical guide provides a comprehensive overview of the formation, biological consequences, and cellular repair of 3-meC. We will delve into the intricate mechanisms of direct reversal repair mediated by the AlkB family of dioxygenases, offering a detailed examination of their enzymatic activity. Furthermore, this guide serves as a practical resource for researchers by providing detailed, field-proven protocols for the detection, quantification, and functional analysis of 3-meC and its repair, thereby empowering the scientific community to further unravel the complexities of DNA alkylation damage and its implications in disease and therapy.
The Genesis of a Genotoxic Lesion: Formation of N(3)-Methyl-2'-deoxycytidine
DNA is under constant assault from a variety of sources that can lead to the covalent addition of alkyl groups to the DNA bases. N(3)-methyl-2'-deoxycytidine (3-meC) arises from the methylation of the N3 position of the cytosine ring. This position is typically protected within the DNA double helix through Watson-Crick base pairing. Consequently, 3-meC is predominantly formed in single-stranded DNA regions, such as those transiently exposed during replication, transcription, and DNA repair itself.
The formation of 3-meC can be instigated by a range of S-adenosylmethionine (SAM)-dependent methyltransferases and various environmental and chemotherapeutic alkylating agents. These agents can be broadly classified based on their reaction mechanism, which influences the spectrum of DNA adducts they produce.
-
S(_N)2 Alkylating Agents: These agents, such as methyl methanesulfonate (MMS), primarily methylate nitrogen atoms. MMS treatment leads to the formation of a significant proportion of N7-methylguanine (7meG) and N3-methyladenine (3meA), with a smaller but biologically crucial fraction of 3-meC[1].
-
S(_N)1 Alkylating Agents: Agents like N-methyl-N-nitrosourea (MNU) and the chemotherapeutic drug temozolomide (TMZ) can also generate 3-meC, although they are more known for producing O-alkylated lesions like O6-methylguanine (O6-meG)[1].
The relative abundance of different DNA methylation adducts is dependent on the specific alkylating agent used.
| Alkylating Agent | N7-Methylguanine (7meG) | N3-Methyladenine (3meA) | O6-Methylguanine (O6-meG) | N(3)-Methyl-2'-deoxycytidine (3-meC) & Other Minor Adducts | Reference |
| MMS (S(_N)2) | ~81-83% | ~10-11% | <0.3% | Present | [1] |
| MNU/TMZ (S(_N)1) | ~70-75% | ~8-12% | ~8-9% | Present | [1] |
Biological Ramifications: Cytotoxicity and Mutagenicity of 3-meC
The methylation at the N3 position of cytosine has profound consequences for cellular processes that rely on the integrity of the DNA template.
A Roadblock to Replication: The Cytotoxic Nature of 3-meC
The primary cytotoxic effect of 3-meC stems from its ability to act as a potent blocker of DNA replication[2]. The methyl group at the N3 position protrudes into the major groove of the DNA, sterically hindering the progression of the replicative DNA polymerases of the B-family, such as Polymerase δ[3]. This stalling of the replication fork can trigger a cascade of cellular responses, including cell cycle arrest and, if the lesion is not repaired, the induction of apoptosis. In contrast, the X-family polymerases, such as Pol β and Pol λ, are completely blocked by 3-meC, while the Y-family translesion synthesis (TLS) polymerases, particularly Pol η and Pol ι, can bypass the lesion, albeit with a degree of misincorporation[3].
A Source of Genetic Instability: The Mutagenic Potential of 3-meC
While the primary consequence of 3-meC is cytotoxicity due to replication blockage, its bypass by error-prone TLS polymerases can lead to mutations. Studies in E. coli have shown that in the absence of repair, 3-meC is highly mutagenic, inducing C to T and C to A transversions[2]. Human Polymerase ι has been observed to preferentially misincorporate dTTP opposite 3-meC, while Polymerase η favors the misincorporation of dATP[3]. This mutagenic potential underscores the critical importance of efficient repair mechanisms to maintain genomic stability.
The Cellular Defense: Direct Reversal Repair by AlkB Dioxygenases
To counteract the deleterious effects of 3-meC, cells have evolved a sophisticated and highly efficient direct reversal repair mechanism mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases[4].
The AlkB Family of Enzymes
In humans, there are nine known AlkB homologs (ALKBH1-8 and FTO), with ALKBH2 and ALKBH3 being the primary enzymes responsible for the repair of alkylated DNA bases[5][6]. While both can repair 3-meC, they exhibit different substrate preferences:
-
ALKBH2: Preferentially acts on lesions within double-stranded DNA[5].
-
ALKBH3: Shows a preference for single-stranded DNA and RNA substrates[5].
This division of labor ensures that 3-meC can be repaired in various genomic contexts.
The Mechanism of Oxidative Demethylation
The repair of 3-meC by AlkB enzymes is a fascinating example of oxidative demethylation. The enzyme utilizes Fe(II) as a cofactor and α-ketoglutarate as a co-substrate to catalyze the hydroxylation of the aberrant methyl group on the cytosine base. This process involves the following key steps:
-
Substrate Recognition and Binding: The AlkB enzyme binds to the DNA and flips the 3-meC lesion out of the DNA helix and into its active site.
-
Oxidative Decarboxylation of α-ketoglutarate: In the presence of molecular oxygen, the Fe(II) center facilitates the oxidative decarboxylation of α-ketoglutarate to succinate, generating a highly reactive ferryl-oxo (Fe(IV)=O) intermediate.
-
Hydroxylation of the Methyl Group: The ferryl-oxo intermediate abstracts a hydrogen atom from the methyl group of 3-meC, leading to the formation of a hydroxymethyl intermediate.
-
Release of Formaldehyde: The resulting hydroxymethylated cytosine is unstable and spontaneously decomposes, releasing formaldehyde and restoring the original cytosine base.
This direct reversal mechanism is highly efficient and error-free, as it does not involve the excision of the base or the creation of an abasic site, which would necessitate further enzymatic processing.
Kinetic Efficiency of Human AlkB Homologs
The efficiency with which ALKBH2 and ALKBH3 repair 3-meC can be described by their kinetic parameters.
| Enzyme | Substrate | K(_m) (nM) | Reference |
| ALKBH3 | N(3)-methyl-2'-deoxycytidine in single-stranded DNA | 162 | [7] |
| ALKBH3 | N(3)-methyl-2'-deoxycytidine in double-stranded DNA | 8.4 | [7] |
Note: Complete kinetic data including k(_{cat}) for human ALKBH2 and ALKBH3 with 3-meC are still being fully elucidated in the literature.
Experimental Methodologies for the Study of 3-meC
The investigation of 3-meC requires a suite of specialized techniques to detect, quantify, and assess its biological impact.
Synthesis of 3-meC-Containing Oligonucleotides
To study the repair and biological effects of 3-meC in a controlled in vitro setting, it is essential to have access to synthetic oligonucleotides containing this lesion at a specific site. The synthesis of N3-methyl-cytidine phosphoramidite is a prerequisite for its incorporation into oligonucleotides via automated solid-phase synthesis.
Protocol for the Synthesis of 3-N-methyl-cytidine:
-
Methylation of Cytidine: Commercially available cytidine is methylated using iodomethane (MeI) in a solvent such as dimethylformamide (DMF). The reaction is typically stirred at room temperature for 24 hours[8].
-
Purification: The crude product is purified to yield 3-N-methyl-cytidine[8].
-
Protection Steps: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group, followed by protection of the N4-amino group and the 2'-hydroxyl group to create the final phosphoramidite building block[8].
-
Oligonucleotide Synthesis: The 3-meC phosphoramidite is then used in a standard automated DNA synthesizer to incorporate the modified base at the desired position in an oligonucleotide sequence[9][10].
-
Deprotection and Purification: The synthesized oligonucleotide is cleaved from the solid support, deprotected, and purified, typically by high-performance liquid chromatography (HPLC)[9].
Quantification of 3-meC in Cellular DNA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of DNA adducts in biological samples.
Protocol for LC-MS/MS Quantification of 3-meC:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest using a standard DNA extraction kit or protocol.
-
DNA Hydrolysis: The purified genomic DNA (typically 1-10 µg) is enzymatically hydrolyzed to its constituent nucleosides. This is a critical step to ensure complete digestion without artifactual modification of the bases. A common enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase[11][12].
-
LC Separation: The resulting nucleoside mixture is separated by ultra-performance liquid chromatography (UPLC) on a C18 column[12].
-
MS/MS Detection: The eluting nucleosides are introduced into a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2'-deoxycytidine and N(3)-methyl-2'-deoxycytidine are monitored for quantification. Stable isotope-labeled internal standards are crucial for accurate quantification[13].
-
Data Analysis: The amount of 3-meC is quantified by comparing its peak area to that of the internal standard and normalizing to the amount of unmodified deoxycytidine[13].
In Vitro AlkB Repair Assay
This assay allows for the direct measurement of the repair activity of purified AlkB enzymes on a 3-meC-containing DNA substrate.
Protocol for In Vitro AlkB Repair Assay:
-
Substrate Preparation: Synthesize and purify a single-stranded or double-stranded oligonucleotide containing a single 3-meC lesion.
-
Reaction Mixture: Prepare a reaction buffer containing HEPES or Tris-HCl, Fe(NH(_4))(_2)(SO(_4))(_2), α-ketoglutarate, and ascorbic acid.
-
Enzyme Reaction: Add the purified ALKBH2 or ALKBH3 enzyme to the reaction mixture containing the 3-meC substrate and incubate at 37°C for a defined period (e.g., 1 hour)[14].
-
Quenching the Reaction: Stop the reaction by adding EDTA and heating the sample[14].
-
Analysis of Repair: The conversion of 3-meC to cytosine can be analyzed by various methods, including:
-
HPLC-MS: The reaction mixture can be directly analyzed by LC-MS to quantify the remaining 3-meC and the newly formed cytosine[14].
-
Fluorescence-based Assay: A coupled enzyme assay can be used to detect the formaldehyde released during the demethylation reaction, providing a continuous and real-time measurement of enzyme activity[15].
-
Cellular Assays for Cytotoxicity and DNA Damage
4.4.1. Colony Formation Assay
This assay is a gold standard for assessing the cytotoxic effects of DNA damaging agents.
Protocol for Colony Formation Assay:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000) in a multi-well plate and allow them to attach overnight[16].
-
Treatment: Expose the cells to varying concentrations of the alkylating agent for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 7-14 days to allow for colony formation[16].
-
Staining and Counting: Fix and stain the colonies with a dye such as crystal violet. Count the number of colonies containing at least 50 cells.
-
Calculation of Surviving Fraction: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.
4.4.2. Single-Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites, which can be indicative of ongoing DNA repair or persistent damage.
Protocol for Alkaline Comet Assay:
-
Cell Embedding: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide[17][18].
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids)[17][18].
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites[17][18].
-
Electrophoresis: The DNA is subjected to electrophoresis at a low voltage. Fragmented DNA migrates out of the nucleoid, forming a "comet tail"[17].
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized by fluorescence microscopy.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.
Conclusion and Future Perspectives
N(3)-methyl-2'-deoxycytidine, though a minor product of DNA alkylation, represents a significant threat to genomic stability due to its potent replication-blocking and mutagenic properties. The cellular defense against this lesion, primarily orchestrated by the AlkB family of dioxygenases, highlights an elegant and efficient mechanism of direct DNA repair. The experimental protocols detailed in this guide provide a robust toolkit for researchers to further investigate the intricate interplay between 3-meC formation, its biological consequences, and the cellular repair pathways that mitigate its effects.
Future research in this field will likely focus on several key areas: elucidating the complete kinetic profiles of all human AlkB homologs for 3-meC and other alkylated lesions; understanding the regulation of AlkB expression and activity in different cellular contexts; and exploring the potential for targeting AlkB enzymes to enhance the efficacy of alkylating chemotherapies. A deeper understanding of the role of 3-meC in DNA damage and repair will undoubtedly provide valuable insights into the fundamental mechanisms of carcinogenesis and may pave the way for novel therapeutic strategies.
References
-
Versatile cell-based assay for measuring DNA alkylation damage and its repair. Scientific Reports. [Link]
-
DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro. Nucleic Acids Research. [Link]
-
Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. Trends in Cancer. [Link]
-
DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Analytical Biochemistry. [Link]
-
How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view. Molecular Cancer. [Link]
-
Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments. [Link]
-
DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro. Nucleic Acids Research. [Link]
-
The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond. The Journal of Biological Chemistry. [Link]
-
Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide. eLife. [Link]
-
DNA Damage Induced by Alkylating Agents and Repair Pathways. ResearchGate. [Link]
-
A high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities. Nucleic Acids Research. [Link]
-
The AlkB Family of Fe(II)/#-Ketoglutarate- dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond. MIT Open Access Articles. [Link]
-
Comet Assay (Single Cell Gel Electrophoresis) Technical Principles and Operation Guide. Creative Bioarray. [Link]
-
The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput. Frontiers in Toxicology. [Link]
-
DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. [Link]
-
Handling the 3-methylcytosine lesion by six human DNA polymerases members of the B-, X- and Y-families. Nucleic Acids Research. [Link]
-
DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxyl. SciSpace. [Link]
-
DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro. PubMed. [Link]
-
Quantification of Global DNA Methylation Levels by Mass Spectrometry. ResearchGate. [Link]
-
A High Sensitivity, High Throughput, Automated Single-Cell Gel Electrophoresis ('Comet') DNA Damage Assay. Brunel University London Research Archive. [Link]
-
DNA Damage Induced by Alkylating Agents and Repair Pathways. Genes. [Link]
-
"Synthesis and Purification of N3‑Methylcytidine (m3C) Modified RNA Oligonucleotides". Current Protocols in Nucleic Acid Chemistry. [Link]
-
Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli. Proceedings of the National Academy of Sciences. [Link]
-
ALKBH3 - Alpha-ketoglutarate-dependent dioxygenase alkB homolog 3 - Homo sapiens (Human). UniProt. [Link]
-
Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation. ResearchGate. [Link]
-
Single Cell Gel/Comet Assay: Guidelines for In Vitro and In Vivo Genetic Toxicology Testing. ResearchGate. [Link]
-
Quantification of Global DNA Methylation Levels by Mass Spectrometry. PubMed. [Link]
-
AccuOligo® QC & Order system Oligonucleotide FAQs User Protocol. BIONEER. [Link]
-
A New Approach to the Toxicity Testing of Carbon-based Nanomaterials: the Clonogenic Assay. Arrow@TU Dublin. [Link]
-
Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and characterization of oligonucleotides containing 2′-fluorinated thymidine glycol as inhibitors of the endonuclease III reaction. Nucleic Acids Research. [Link]
-
Stepwise synthesis of oligonucleotide-peptide conjugates containing guanidinium and lipophilic groups in their 3'-termini. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. uniprot.org [uniprot.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of oligonucleotides containing 2′-fluorinated thymidine glycol as inhibitors of the endonuclease III reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
- 17. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to N(3)-Methyl-2'-deoxycytidine: From Chemical Structure to Biological Ramifications and Research Applications
Foreword: The Significance of a Single Methyl Group
In the intricate landscape of molecular biology and drug development, even the smallest molecular modifications can have profound consequences. The methylation of a nucleobase at a non-canonical position is a prime example of such a subtle yet impactful event. N(3)-Methyl-2'-deoxycytidine (m3dC), a DNA adduct formed by the covalent attachment of a methyl group to the N3 position of deoxycytidine, stands as a critical area of study. This lesion, arising from exposure to certain alkylating agents, poses a significant threat to genomic integrity, acting as a potent mutagen and a block to DNA replication. Understanding the chemical properties, biological consequences, and analytical detection of m3dC is paramount for researchers in toxicology, oncology, and pharmacology. This technical guide provides a comprehensive overview of m3dC, from its fundamental chemical characteristics to its role in mutagenesis and its application as a vital tool in research and the preclinical development of novel therapeutics.
Chemical and Physical Properties of N(3)-Methyl-2'-deoxycytidine
A thorough understanding of the physicochemical properties of N(3)-Methyl-2'-deoxycytidine is fundamental to appreciating its biological behavior and for the development of robust analytical methods.
Chemical Structure and Identification
N(3)-Methyl-2'-deoxycytidine is a derivative of the canonical nucleoside 2'-deoxycytidine, distinguished by the presence of a methyl group on the N3 position of the cytosine ring.[1] This modification disrupts the Watson-Crick base pairing face of the molecule.[2]
Diagram: Chemical Structure of N(3)-Methyl-2'-deoxycytidine
Caption: Chemical structure of N(3)-Methyl-2'-deoxycytidine.
Key identifiers for this compound are provided in the table below for unambiguous reference in research and procurement.
| Identifier | Value |
| CAS Number | 22882-02-6[3] |
| Molecular Formula | C10H15N3O4[3] |
| Molecular Weight | 241.247 g/mol [3] |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-4-oxido-pyrimidin-1-ium-2-amine |
| Synonyms | m3dC, 2'-deoxy-N(3)-methylcytidine[4] |
Physicochemical Data
The following table summarizes key physicochemical properties of N(3)-Methyl-2'-deoxycytidine, which are crucial for its handling, storage, and analytical characterization.
| Property | Value | Source |
| Boiling Point | 460.5°C at 760 mmHg | [3] |
| Flash Point | 232.3°C | [3] |
| Density | 1.56 g/cm³ | [3] |
| pKa (Predicted) | 14.03 ± 0.60 | [3] |
Biological Significance and Mechanism of Action
The biological impact of N(3)-Methyl-2'-deoxycytidine stems from its ability to disrupt the normal processes of DNA replication and repair, leading to mutations and potential cellular toxicity.
Formation as a DNA Adduct
N(3)-Methyl-2'-deoxycytidine is not a naturally occurring modification in DNA but is rather formed as a DNA adduct upon exposure to certain SN2 alkylating agents, such as methyl methanesulfonate (MMS).[5] These agents introduce a methyl group at the N3 position of cytosine, a site that is typically involved in hydrogen bonding during base pairing.[6] The formation of this adduct is more prevalent in single-stranded DNA where the N3 position is more accessible.[6]
Diagram: Formation of N(3)-Methyl-2'-deoxycytidine DNA Adduct
Caption: Formation of the m3dC adduct in single-stranded DNA.
Mutagenicity and Replication Blockage
The presence of N(3)-Methyl-2'-deoxycytidine in the DNA template is highly mutagenic.[6] The methyl group at the N3 position sterically hinders the formation of a proper Watson-Crick base pair with guanine, leading to a physical block of DNA replication by high-fidelity DNA polymerases.[7][8]
When the replication machinery encounters an m3dC lesion, specialized translesion synthesis (TLS) DNA polymerases may be recruited to bypass the damage.[9] However, this bypass is often error-prone. Studies have shown that different human DNA polymerases handle the m3dC lesion with varying efficiency and fidelity. For instance, Y-family polymerases like Pol η and Pol ι can bypass the lesion, but they frequently misincorporate nucleotides. Pol ι has been shown to preferentially misincorporate dTTP opposite m3dC, while Pol η favors the misincorporation of dATP.[9] This leads to C→T and C→A transition and transversion mutations, respectively, which represent the characteristic mutational signature of m3dC.[10]
Diagram: Mutagenic Bypass of N(3)-Methyl-2'-deoxycytidine
Caption: Error-prone bypass of m3dC by TLS polymerases.
DNA Repair Mechanisms
Cells have evolved repair mechanisms to counteract the deleterious effects of DNA alkylation damage. The primary pathway for the repair of N3-methylcytosine lesions is direct reversal by the AlkB family of dioxygenases (ALKBH2 and ALKBH3 in mammals).[11] These enzymes catalyze the oxidative demethylation of the N3-methyl group, restoring the original cytosine base.[6][11] If the repair capacity of these enzymes is overwhelmed or if the enzymes are deficient, the m3dC lesion persists, leading to the mutagenic consequences described above.[9]
Methodologies for Synthesis and Analysis
The ability to synthesize and accurately detect N(3)-Methyl-2'-deoxycytidine is crucial for research into its biological effects and for its use as a standard in analytical studies.
Chemical Synthesis of N(3)-Methyl-2'-deoxycytidine
Proposed Synthetic Workflow:
-
Starting Material: 2'-deoxycytidine.
-
Protection of Hydroxyl Groups: The 5' and 3' hydroxyl groups of the deoxyribose sugar are protected to prevent unwanted side reactions. This is typically achieved using protecting groups like dimethoxytrityl (DMT) for the 5'-OH and a silyl-based protecting group for the 3'-OH.
-
N3-Methylation: The N3 position of the protected deoxycytidine is then methylated using a suitable methylating agent, such as methyl iodide (MeI), in an appropriate solvent like dimethylformamide (DMF).[12]
-
Deprotection: The protecting groups on the hydroxyl groups are removed to yield the final product, N(3)-Methyl-2'-deoxycytidine.
-
Purification: The final product is purified using techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC).
Diagram: Proposed Synthesis Workflow for N(3)-Methyl-2'-deoxycytidine
Caption: A plausible synthetic route for m3dC.
Analytical Detection and Quantification
Accurate and sensitive detection of N(3)-Methyl-2'-deoxycytidine in biological samples is essential for toxicological studies and for understanding its role in disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Protocol: LC-MS/MS Analysis of m3dC in Tissue Samples
-
DNA Extraction: Genomic DNA is extracted from tissue samples using standard protocols.[13] It is crucial to ensure high purity of the DNA and to minimize RNA contamination.
-
DNA Hydrolysis: The extracted DNA is enzymatically hydrolyzed to its constituent deoxynucleosides. This is typically achieved using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase.[14]
-
Sample Cleanup: The hydrolyzed sample is subjected to a cleanup step, often using solid-phase extraction (SPE), to remove proteins, salts, and other interfering substances.
-
LC Separation: The deoxynucleoside mixture is separated using reversed-phase HPLC. A C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol).[14]
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for m3dC and an isotopically labeled internal standard are monitored for quantification.[14]
Key Mass Spectrometry Parameters for m3dC:
| Parameter | Description |
| Precursor Ion (m/z) | The mass-to-charge ratio of the protonated molecular ion [M+H]+ of m3dC. |
| Product Ion(s) (m/z) | Characteristic fragment ions generated upon collision-induced dissociation of the precursor ion. A common fragmentation is the loss of the deoxyribose sugar. |
| Internal Standard | An isotopically labeled version of m3dC (e.g., [U-15N]-m3dC) is used to correct for variations in sample processing and instrument response.[14] |
Applications in Research and Drug Development
N(3)-Methyl-2'-deoxycytidine serves as a valuable tool in various research areas, including cancer biology and the development of novel therapeutics.
A Standard for Genotoxicity Studies
Synthetically prepared m3dC is an indispensable analytical standard for quantifying the extent of DNA damage induced by alkylating agents. By using m3dC to create calibration curves in LC-MS/MS experiments, researchers can accurately determine the levels of this adduct in cells or tissues exposed to potential carcinogens.[14]
Elucidating DNA Repair Pathways
Oligonucleotides containing a site-specific m3dC lesion are powerful tools for studying the mechanisms of DNA repair.[11] By incubating these modified oligonucleotides with cell extracts or purified repair enzymes, researchers can identify the proteins involved in the recognition and repair of this adduct and elucidate the biochemical steps of the repair process.
Probing the Mutagenic Landscape of Cancer
The characteristic mutational signature of m3dC (C→T and C→A) can be used to infer the historical exposure of a tumor to certain types of alkylating agents.[15] By analyzing the mutational landscape of cancer genomes, researchers can identify signatures that may be attributable to specific environmental carcinogens or endogenous processes that lead to the formation of m3dC.
Preclinical Drug Development
In the realm of preclinical drug development, understanding the interaction of novel drug candidates with DNA is crucial. Nucleoside analogs are a major class of anticancer drugs that function by being incorporated into DNA and disrupting replication.[9] While m3dC itself is not a therapeutic, its properties as a replication-blocking and mutagenic lesion make it a valuable research tool. For instance, oligonucleotides containing m3dC can be used in in vitro assays to screen for compounds that can enhance or inhibit the bypass of this lesion by TLS polymerases, potentially leading to the discovery of novel cancer therapeutics.[16] Furthermore, studying the cellular response to m3dC can provide insights into the mechanisms of resistance to alkylating agent-based chemotherapies.
Conclusion and Future Perspectives
N(3)-Methyl-2'-deoxycytidine, though a simple modification, represents a significant challenge to the integrity of the genome. Its formation, mutagenic potential, and the cellular mechanisms that have evolved to repair it provide a fascinating window into the complex interplay between DNA damage, repair, and mutagenesis. As a research tool, m3dC continues to be invaluable for dissecting the intricacies of DNA repair pathways and for understanding the etiological factors contributing to cancer. The continued development of sensitive analytical techniques for its detection and the innovative use of m3dC-containing oligonucleotides in drug screening assays will undoubtedly pave the way for new strategies in cancer prevention and therapy. The insights gained from studying this single methylated nucleoside underscore the importance of understanding the fundamental chemistry of DNA damage in our quest to combat human disease.
References
-
Mathivanan, J., Du, J., Mao, S., Zheng, Y. Y., & Sheng, J. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols, 1(11), e307. [Link]
-
Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m42C) Modified RNA. Current Protocols, 1, e248. [Link]
-
Harris, C. M., et al. (2018). Synthesis of N2-Substituted Deoxyguanosine Nucleosides from 2-Fluoro-6-O-(Trimethylsilylethyl)-2'-deoxyinosine. Current Protocols in Nucleic Acid Chemistry, 72(1), 1.3.1-1.3.24. [Link]
-
PubChem. N(3)-Methyl-2'-deoxycytidine. [Link]
-
Quinlivan, E. P., & Gregory, J. F. (2008). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Nucleic Acids Research, 36(14), e87. [Link]
-
Chatterjee, N., & Walker, G. C. (2017). Mechanisms of DNA damage, repair, and mutagenesis. Environmental and Molecular Mutagenesis, 58(5), 235-263. [Link]
-
Pomerantz, R. T., et al. (2006). A mechanism of nucleotide misincorporation during transcription due to template-strand misalignment. Molecular Cell, 24(2), 245-255. [Link]
- Delaney, J. C., & Essigmann, J. H. (2008). Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli. DNA Repair, 7(8), 1319-1330.
-
LookChem. N(3)-Methyl-2'-deoxycytidine. [Link]
- Alexandrov, L. B., et al. (2020). The repertoire of mutational signatures in human cancer.
-
ResearchGate. LC-MS/MS chromatogram of a typical sample, showing (a) deoxycytidine,... [Link]
- Kuwahara, M., et al. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research, 49(4), 679-688.
-
ULB Dépôt Institutionnel. Heavy modified RNA nucleosides and nucleotides as internal standard for high resolution mass spectrometry. [Link]
-
Glen Research. N3-Methyl-C (m3C). [Link]
-
protocols.io. Tissue Sample Preparation for LC-MS Analysis. [Link]
-
DigitalCommons@URI. CHEMICAL BIOLOGY OF DNA ADDUCT REPAIR, BYPASS AND MUTAGENESIS. [Link]
-
Johnson, R. E., et al. (2003). Human DNA Polymerase ι Utilizes Different Nucleotide Incorporation Mechanisms Dependent upon the Template Base. Journal of Biological Chemistry, 278(48), 47865-47870. [Link]
- Varghese, S., & Gunda, S. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Current Drug Metabolism, 19(6), 487-497.
- Addeo, A., et al. (2021). Topography of mutational signatures in non-small cell lung cancer: emerging concepts, clinical applications, and limitations. Translational Lung Cancer Research, 10(6), 2844-2856.
-
Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Carcinogenesis, 34(10), 2151-2162. [Link]
-
Tan, Y., et al. (2021). DNA Polymerase η Promotes the Transcriptional Bypass of N2-Alkyl-2'-deoxyguanosine Adduct. Journal of the American Chemical Society, 143(41), 17094-17102. [Link]
-
S. K. Mandal, "Computational methods in drug discovery," Beilstein Journal of Organic Chemistry, vol. 12, pp. 2694-2718, 2016. [Link]
- S. E. T. I. Site, "Mutagenicity and Repair of Acrolein Adduct to Cytosine," International Journal of Molecular Sciences, vol. 22, no. 24, p. 13248, 2021.
-
Kucab, J. E., et al. (2019). A Compendium of Mutational Signatures of Environmental Agents. Cell, 177(4), 821-836.e16. [Link]
-
The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development. Cancer Research, 84(15), 2487-2498. [Link]
-
Crespan, E., et al. (2016). Exploiting the Nucleotide Substrate Specificity of Repair DNA Polymerases to Develop Novel Anticancer Agents. International Journal of Molecular Sciences, 17(8), 1248. [Link]
- de-Bashan, V., et al. (2021). The mutagenic forces shaping the genomic landscape of lung cancer in never smokers.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methyl-2'-deoxycytidine synthesis - chemicalbook [chemicalbook.com]
- 8. Human DNA Polymerase ι Utilizes Different Nucleotide Incorporation Mechanisms Dependent upon the Template Base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting the Nucleotide Substrate Specificity of Repair DNA Polymerases To Develop Novel Anticancer Agents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mutagenicity and Repair of Acrolein Adduct to Cytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 14. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. blog.crownbio.com [blog.crownbio.com]
natural occurrence of N(3)-Methyl-2'-deoxycytidine in mammalian cells
An In-Depth Technical Guide to the Natural Occurrence of N(3)-Methyl-2'-deoxycytidine in Mammalian Cells
Authored by a Senior Application Scientist
Abstract
N(3)-Methyl-2'-deoxycytidine (3-mC) is a DNA adduct resulting from the methylation of the N3 position of deoxycytidine. Unlike its well-studied isomer, 5-methylcytosine (5-mC), which is a key epigenetic mark, 3-mC is not a product of enzymatic DNA methylation and is instead considered a form of DNA damage.[1][2] Its presence in the genome can disrupt DNA replication and transcription, making it a potentially mutagenic lesion.[3][4] This guide provides a comprehensive overview of the endogenous and exogenous sources of 3-mC, its biological consequences, cellular repair mechanisms, and the state-of-the-art analytical methodologies for its detection and quantification in mammalian cells. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this critical DNA adduct.
Introduction: Distinguishing 3-mC from the Epigenetic Landscape
In the study of mammalian DNA, methylation is most frequently associated with the enzymatic addition of a methyl group to the C5 position of cytosine, creating 5-methylcytosine (5-mC). This modification is a cornerstone of epigenetics, playing a vital role in regulating gene expression, genomic imprinting, and X-chromosome inactivation.[2][5]
However, other forms of methylation exist that are not part of this regulatory framework. N(3)-Methyl-2'-deoxycytidine (3-mC) is one such modification. It is classified as a DNA adduct—a segment of DNA bound to a chemical moiety—that arises from exposure to alkylating agents or endogenous metabolic processes.[3][6] The formation of 3-mC is a stochastic event that can lead to genomic instability if not properly repaired.[4] Understanding its origins, fate, and the methods to accurately measure it is critical for toxicology, cancer research, and the development of therapeutics that involve alkylating agents.
The Genesis of 3-mC in Mammalian DNA
The formation of 3-mC is a result of the chemical reaction between a methylating agent and the N3 position of the cytosine ring. This site is nucleophilic and susceptible to electrophilic attack.[3][6] The sources of the methylating agents can be both external and internal.
Endogenous Formation
Endogenous methylating agents are produced as byproducts of normal cellular metabolism. While S-adenosylmethionine (SAM) is the universal methyl donor for enzymatic reactions, its spontaneous degradation can generate reactive species capable of non-enzymatically methylating DNA. Furthermore, processes like lipid peroxidation can generate reactive aldehydes that, through a series of reactions, can lead to the formation of DNA adducts.[6][7]
Exogenous Sources
Exposure to environmental and dietary alkylating agents is a significant source of DNA adducts, including 3-mC. Common sources include:
-
Nitrosamines: Found in tobacco smoke and some processed meats.[3][6]
-
Methylating Drugs: Certain chemotherapeutic agents function by alkylating DNA.
-
Industrial Chemicals: Compounds like dimethyl sulfate are potent methylating agents.[4]
The diagram below illustrates the general pathway for 3-mC formation and its subsequent recognition by cellular repair machinery.
Biological Ramifications and Cellular Defense
The methylation at the N3 position of cytosine disrupts the Watson-Crick base pairing by interfering with the hydrogen bond formation with guanine. This structural perturbation has significant consequences:
-
Genotoxicity: The 3-mC lesion can stall the DNA replication machinery, potentially leading to the collapse of the replication fork and the formation of double-strand breaks.[4] Similarly, it can impede transcription.
-
Mutagenicity: If the replication machinery bypasses the lesion, it can lead to misincorporation of bases, resulting in mutations.
-
Cytotoxicity: High levels of 3-mC adducts can overwhelm the cell's repair capacity, triggering apoptosis or programmed cell death. This is the intended mechanism of action for some alkylating chemotherapeutic drugs.[8][9]
Mammalian cells have evolved robust DNA repair mechanisms to counteract these threats. The primary pathway for repairing small base adducts like 3-mC is Base Excision Repair (BER) .[4] This process is initiated by a specific DNA glycosylase, such as members of the AlkB homolog (ALKBH) family, which recognizes and excises the damaged base, leaving an apurinic/apyrimidinic (AP) site that is subsequently processed by other enzymes to restore the correct DNA sequence.[4][7]
Analytical Methods for 3-mC Quantification
Accurate quantification of 3-mC is essential for assessing exposure to methylating agents and understanding its role in disease. While several methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high sensitivity, specificity, and accuracy.[10][11]
| Method | Principle | Advantages | Disadvantages |
| ³²P-Postlabeling Assay | Radioactive labeling of DNA digests followed by chromatographic separation. | High sensitivity. | Use of radioactivity; indirect quantification; can be labor-intensive. |
| Immunoassays (ELISA) | Use of specific antibodies to detect the adduct. | High throughput; no specialized equipment needed. | Potential for cross-reactivity; may not be strictly quantitative. |
| LC-MS/MS | Chromatographic separation of enzymatically digested nucleosides followed by mass spectrometric detection. | Gold Standard [11]; High specificity and sensitivity; absolute quantification with internal standards; multiplexing possible. | Requires expensive instrumentation and technical expertise. |
Detailed Protocol: Quantification of 3-mC by LC-MS/MS
This protocol provides a robust workflow for the accurate measurement of global 3-mC levels in genomic DNA. The core principle is stable isotope dilution, where a known amount of a heavy-isotope-labeled internal standard (e.g., [¹⁵N₃]-N(3)-Methyl-2'-deoxycytidine) is spiked into the sample prior to processing. This standard co-purifies with the analyte and corrects for any sample loss or variation in instrument response, ensuring highly accurate quantification.[12][13]
Workflow Visualization
Step-by-Step Methodology
1. Genomic DNA (gDNA) Extraction and Quality Control
-
Rationale: High-quality, pure gDNA is paramount for accurate results. Contaminants like RNA or proteins can interfere with enzymatic digestion and chromatographic analysis.
-
Protocol:
-
Extract gDNA from mammalian cells or tissues using a commercial kit (e.g., anion-exchange column-based) or standard phenol-chloroform extraction.
-
Treat the extracted DNA with RNase A to remove RNA contamination.[14][15]
-
Assess DNA purity and concentration using UV-Vis spectrophotometry (A260/A280 ratio should be ~1.8; A260/A230 should be >2.0).
-
Verify DNA integrity using agarose gel electrophoresis. High molecular weight bands indicate minimal degradation.
-
2. DNA Hydrolysis to Deoxynucleosides
-
Rationale: Mass spectrometry is most sensitive for analyzing individual nucleosides rather than the entire DNA polymer.[16] Enzymatic hydrolysis is preferred over acid hydrolysis as it is gentle and prevents the degradation of sensitive modified nucleosides.[16]
-
Protocol:
-
To a 10 µg aliquot of gDNA in a microcentrifuge tube, add a known quantity of the stable isotope-labeled internal standard for 3-mC.
-
Add a cocktail of enzymes for complete DNA digestion. A common combination includes Nuclease P1 (to digest DNA to 3'-mononucleotides), followed by alkaline phosphatase (to dephosphorylate the nucleotides to nucleosides).[14][15][17]
-
Incubate the reaction according to the enzyme manufacturer's specifications (e.g., 37°C for 2-4 hours).
-
Following digestion, precipitate proteins by adding cold acetonitrile or by ultrafiltration to clean up the sample.
-
Centrifuge to pellet the precipitate and transfer the supernatant containing the nucleosides to an HPLC vial for analysis.
-
3. LC-MS/MS Analysis
-
Rationale: This step separates the complex mixture of nucleosides and then specifically detects and quantifies 3-mC and its internal standard.
-
Protocol:
-
Chromatography:
-
Inject the sample onto a reverse-phase C18 column using an Ultra-High-Performance Liquid Chromatography (UPLC) system.[18][19]
-
Employ a gradient elution using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B). This separates the more polar deoxycytidine from the slightly less polar methylated forms.
-
-
Mass Spectrometry:
-
The column effluent is directed into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[12][20]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[20] This highly specific mode involves selecting a precursor ion (the protonated nucleoside) in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion (the protonated base) in the third quadrupole.
-
MRM Transitions to Monitor:
-
-
4. Data Analysis and Quantification
-
Rationale: By comparing the peak area of the endogenous 3-mC to that of the known amount of spiked internal standard, an exact quantity can be determined.
-
Protocol:
-
Integrate the peak areas for the MRM transitions corresponding to 3-mC and its internal standard.
-
Calculate the ratio of the peak area of endogenous 3-mC to the peak area of the internal standard.
-
Using a calibration curve generated from standards of known concentrations, convert this ratio into an absolute amount (e.g., femtomoles) of 3-mC in the sample.
-
Similarly, quantify the total amount of deoxycytidine (dC).
-
Express the level of 3-mC as a ratio relative to the total dC content (e.g., number of 3-mC adducts per 10⁶ dC).
-
Conclusion and Future Directions
N(3)-Methyl-2'-deoxycytidine is a significant, albeit low-abundance, DNA lesion whose presence in mammalian cells is a direct indicator of DNA damage from alkylating agents. Its formation can compromise genomic integrity, and its efficient removal is vital for cellular health. The advancement of LC-MS/MS methodologies has provided the necessary tools for its sensitive and accurate quantification, enabling researchers to probe its role as a biomarker for carcinogenic exposure and its involvement in the pathology of diseases like cancer.[6]
Future research should focus on mapping the genomic locations of 3-mC adducts to understand if certain regions are more susceptible to this form of damage. Furthermore, exploring the interplay between 3-mC levels, the efficacy of specific chemotherapies, and individual variations in DNA repair capacity could pave the way for more personalized medicine approaches in oncology.
References
-
DNA adduct - Wikipedia. Wikipedia. [Link]
-
Methylation of deoxycytidine incorporated by excision-repair synthesis of DNA - PubMed. PubMed. [Link]
-
Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry - PMC. NCBI. [Link]
-
DNA methylation - Wikipedia. Wikipedia. [Link]
-
Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed. PubMed. [Link]
-
The Majority of Methylated Deoxycytidines in Human DNA Are Not in the CpG Dinucleotide. PubMed. [Link]
-
Mass Spectrometry Quantification of Epigenetic Changes: A Scoping Review for Cancer and Beyond - PMC - NIH. NCBI. [Link]
-
Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed. PubMed. [Link]
-
Quantification of Global DNA Methylation Levels by Mass Spectrometry - ResearchGate. ResearchGate. [Link]
-
Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. MDPI. [Link]
-
High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed. PubMed. [Link]
-
Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods - Epigenetics. CD BioSciences. [Link]
-
DNA Methylation Explained | Definition, Principle, Significance & Control | Epigenetics. YouTube. [Link]
-
III Analytical Methods. Japan International Cooperation Agency. [Link]
-
3,N4-Etheno-5-methylcytosine blocks TET1-3 oxidation but is repaired by ALKBH2, 3 and FTO - PMC. NCBI. [Link]
-
A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC. NCBI. [Link]
-
DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - Oxford Academic. Oxford Academic. [Link]
-
Determination of 5-methyl-2 '-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection | Request PDF. ResearchGate. [Link]
-
Identifying 5-methylcytosine and related modifications in DNA genomes - Oxford Academic. Oxford Academic. [Link]
-
DNA demethylation - Wikipedia. Wikipedia. [Link]
-
Naturally occurring modified ribonucleosides - PMC. NCBI. [Link]
-
Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products - PMC. NCBI. [Link]
-
DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - NIH. NCBI. [Link]
-
What is DNA methylation and why is it important? - YouTube. YouTube. [Link]
-
Summary of the formation and fate of the major DNA adducts derived from... - ResearchGate. ResearchGate. [Link]
-
Computational Insights in DNA Methylation: Catalytic and Mechanistic Elucidations for Forming 3-Methyl Cytosine - ResearchGate. ResearchGate. [Link]
-
N(3)-Methyl-2'-deoxycytidine | C10H15N3O4 - PubChem. PubChem. [Link]
-
Mutagenicity of 5-aza-2′-deoxycytidine is mediated by the mammalian DNA methyltransferase - PMC. NCBI. [Link]
-
Stable isotope-labeled DNA: A new strategy for the quantification of total DNA using LC-MS. ResearchGate. [Link]
-
Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA - PNAS. PNAS. [Link]
-
Methylation of deoxycytidine in replicating cells treated with ultraviolet radiation and chemical carcinogens - PubMed. PubMed. [Link]
-
Some guidelines for the analysis of genomic DNA by PCR-LC-ESI-MS - PubMed. PubMed. [Link]
-
Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed. PubMed. [Link]
Sources
- 1. DNA methylation - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. DNA adduct - Wikipedia [en.wikipedia.org]
- 7. 3,N4-Etheno-5-methylcytosine blocks TET1-3 oxidation but is repaired by ALKBH2, 3 and FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass Spectrometry Quantification of Epigenetic Changes: A Scoping Review for Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on N(3)-Methyl-2'-deoxycytidine Toxicity: An In-depth Technical Guide
Abstract
N(3)-Methyl-2'-deoxycytidine (3-Me-dC) is a DNA adduct formed through the methylation of the N(3) position of deoxycytidine. This modification can arise from both endogenous metabolic processes and exposure to exogenous alkylating agents. The presence of a methyl group at this position disrupts the Watson-Crick base pairing, leading to significant toxicological consequences, including cytotoxicity, genotoxicity, and mutagenicity. This technical guide provides a comprehensive overview of the preliminary studies on 3-Me-dC toxicity, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its toxicity, the cellular repair pathways involved, and detailed protocols for its experimental investigation.
Introduction: The Toxicological Significance of N(3)-Methyl-2'-deoxycytidine
N(3)-Methyl-2'-deoxycytidine (3-Me-dC) is a modified nucleoside that represents a form of DNA damage. Unlike the well-studied epigenetic mark 5-methylcytosine, methylation at the N(3) position of the pyrimidine ring is not a regulatory modification but rather a lesion that can compromise genomic integrity. The formation of 3-Me-dC can be a consequence of exposure to environmental mutagens and certain chemotherapeutic agents. Furthermore, studies have shown that endogenous DNA methyltransferases, such as DNMT3A, can inadvertently generate low levels of 3-Me-dC, highlighting its potential role in spontaneous mutagenesis and cellular aging[1].
The primary toxicological concern with 3-Me-dC stems from its disruption of the standard hydrogen bonding pattern with guanine. This alteration can lead to stalled DNA replication forks, introducing single and double-strand breaks, and ultimately triggering cytotoxic responses. Moreover, if the lesion is not properly repaired, it can lead to misincorporation of bases during DNA synthesis, resulting in mutations. Understanding the toxicity profile of 3-Me-dC is therefore critical for assessing the risk of various chemical compounds and for developing strategies to mitigate their harmful effects.
Mechanistic Insights into 3-Me-dC Toxicity
The toxicity of 3-Me-dC is multifaceted, encompassing genotoxicity, cytotoxicity, and potential mutagenicity. These effects are interconnected and originate from the structural perturbation of the DNA double helix.
Genotoxicity: The Formation of a DNA Adduct and its Consequences
The methylation at the N(3) position of deoxycytidine creates a bulky lesion that protrudes into the minor groove of the DNA. This adduct physically obstructs the progression of DNA polymerases during replication. Similar to other N3-alkylated purines like N3-methyladenine, 3-Me-dC is a potent blocker of DNA synthesis[2]. This blockage of replication forks can lead to the collapse of the replication machinery and the formation of DNA strand breaks, a hallmark of genotoxicity.
Furthermore, protonated cytosine residues, which can be induced by alkylation, are prone to hydrolysis. This can lead to two detrimental outcomes: deamination to form the corresponding uracil derivative or depyrimidination, which creates an abasic site[3]. Both of these events are highly mutagenic if not repaired.
Cytotoxicity: From Replication Stress to Cell Death
The genotoxic stress induced by 3-Me-dC adducts triggers a cellular response aimed at preserving genomic integrity. However, if the damage is extensive or the repair mechanisms are overwhelmed, this response can culminate in cytotoxicity. The stalling of replication forks activates the DNA damage response (DDR) pathway, leading to cell cycle arrest to allow time for repair. If the damage is irreparable, the cell may undergo apoptosis, or programmed cell death, to eliminate the potentially cancerous cell. The cytotoxic potential of nucleoside analogs is often dose-dependent, and for some, like 5-aza-2'-deoxycytidine, it is linked to the trapping of DNA methyltransferases[4]. While the exact mechanism for 3-Me-dC is still under investigation, its ability to halt DNA replication is a strong indicator of its cytotoxic potential[2][5].
Mutagenicity: The Peril of Miscoding
Should the cell bypass the replication block caused by 3-Me-dC without proper repair, there is a high probability of nucleotide misincorporation opposite the lesion. While direct studies on the mutagenic spectrum of 3-Me-dC are limited, research on analogous lesions provides valuable insights. For instance, N3-ethyldeoxythymidine, another N3-alkylated pyrimidine, has been shown to lead to A•T to T•A transversion mutations[6]. It is plausible that 3-Me-dC could similarly direct the misincorporation of nucleotides, leading to a specific mutational signature. The mutagenicity of other deoxycytidine analogs, such as 5-aza-2'-deoxycytidine, has been linked to the formation of adducts with DNA methyltransferase, leading predominantly to C:G→G:C transversions[7][8].
Cellular Defense: DNA Repair Pathways for 3-Me-dC
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA adducts like 3-Me-dC. The primary pathway responsible for the repair of such lesions is direct reversal of the damage by the AlkB family of dioxygenases.
Direct Reversal by ALKBH2 and ALKBH3
The human AlkB homologs, ALKBH2 and ALKBH3, are Fe(II)/α-ketoglutarate-dependent dioxygenases that specialize in the repair of N-alkylated DNA bases. These enzymes function by oxidizing the methyl group on the nitrogen base, leading to its removal as formaldehyde and the restoration of the original base. Both ALKBH2 and ALKBH3 have been shown to repair 1-methyladenine and 3-methylcytosine lesions[9][10]. ALKBH2 is known to act preferentially on double-stranded DNA, while ALKBH3 shows a preference for single-stranded DNA and RNA[10]. The co-evolution of DNA methyltransferases that can produce 3mC and ALKB2 repair enzymes suggests a critical role for this pathway in maintaining genomic stability[1].
Base Excision Repair (BER)
While direct reversal is a major pathway, the Base Excision Repair (BER) pathway also plays a role in handling alkylation damage. BER is initiated by DNA glycosylases that recognize and excise the damaged base, leaving an apurinic/apyrimidinic (AP) site[11]. While specific DNA glycosylases for 3-Me-dC have not been definitively identified in mammals, the N-methylpurine DNA glycosylase (MPG), also known as AAG, is known to excise a variety of alkylated purines[12]. It is possible that MPG or another yet-to-be-identified glycosylase could recognize 3-Me-dC. Following excision, the AP site is processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.
Experimental Protocols for Assessing 3-Me-dC Toxicity
A thorough investigation of 3-Me-dC toxicity requires a multi-pronged experimental approach. Below are detailed protocols for key assays to assess its genotoxic and cytotoxic effects.
Quantification of 3-Me-dC Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate quantification of DNA adducts.
Protocol: LC-MS/MS Analysis of 3-Me-dC
-
DNA Isolation: Isolate genomic DNA from cells or tissues treated with the test compound using a standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure high purity and integrity of the DNA.
-
DNA Digestion: Enzymatically digest the DNA to individual nucleosides. A typical digestion cocktail includes DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Preparation: Precipitate proteins from the digested sample and collect the supernatant containing the nucleosides.
-
LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) to separate the nucleosides.
-
MS/MS Detection: Couple the LC system to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Parent Ion (Q1): Set to the mass-to-charge ratio (m/z) of protonated 3-Me-dC.
-
Fragment Ion (Q3): Set to the m/z of a characteristic fragment ion of 3-Me-dC (typically the protonated base).
-
-
Quantification: Generate a standard curve using known concentrations of synthesized 3-Me-dC. Quantify the amount of 3-Me-dC in the samples by comparing their peak areas to the standard curve. Normalize the results to the amount of unmodified deoxycytidine in each sample.
Assessment of Genotoxicity: The Comet Assay
The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA strand breaks.
Protocol: Alkaline Comet Assay
-
Cell Preparation: Treat cells in culture with varying concentrations of 3-Me-dC for a defined period. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix a small volume of the cell suspension with low melting point agarose and spread the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution (containing Triton X-100 and DMSO) overnight at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage across the tank for 20-30 minutes. DNA with strand breaks will migrate out of the nucleus, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.
Evaluation of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-Me-dC for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Cytotoxicity of N(3)-Methyl-2'-deoxycytidine in Human Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| A549 (Lung Carcinoma) | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| MCF-7 (Breast Adenocarcinoma) | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| NIH/3T3 (Mouse Fibroblast) | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined |
Note: The IC50 values in this table are placeholders and need to be experimentally determined. The selection of cell lines should be based on the research question, considering factors such as tissue of origin and DNA repair capacity. For reference, the IC50 of the related compound 5-aza-2'-deoxycytidine can range from less than 0.05 µM to over 2 µM in various cancer cell lines[13].
Visualization of Mechanisms and Workflows
Visual diagrams are essential for conveying complex biological pathways and experimental procedures.
Figure 1: The toxicological pathway of N(3)-Methyl-2'-deoxycytidine.
Figure 2: Workflow for the alkaline Comet assay.
Conclusion and Future Directions
The preliminary evidence strongly suggests that N(3)-Methyl-2'-deoxycytidine is a significant DNA lesion with potent genotoxic and cytotoxic properties. Its ability to block DNA replication and its repair by the ALKBH family of enzymes are central to its biological impact. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its toxicity profile.
Future research should focus on several key areas:
-
Determination of the full mutagenic spectrum of 3-Me-dC: This will provide crucial information on its carcinogenic potential.
-
Investigation of the interplay between different DNA repair pathways in response to 3-Me-dC: Understanding how cells coordinate repair is essential.
-
In vivo studies: Animal models are needed to assess the systemic toxicity and carcinogenic potential of 3-Me-dC.
-
Elucidation of the metabolic pathways: Understanding how 3-Me-dC is formed and potentially detoxified in the body is critical for risk assessment.
By addressing these questions, the scientific community can gain a more complete understanding of the toxicological risks posed by N(3)-Methyl-2'-deoxycytidine and develop effective strategies to mitigate its harmful effects on human health.
References
-
Title: Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA Source: PubMed URL: [Link]
-
Title: Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution Source: PubMed URL: [Link]
-
Title: Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization Source: National Institutes of Health URL: [Link]
-
Title: DNA glycosylases: in DNA repair and beyond Source: PubMed Central URL: [Link]
-
Title: DCK confers sensitivity of DCTD-positive cancer cells to oxidized methylcytidines Source: National Institutes of Health URL: [Link]
-
Title: Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines Source: National Institutes of Health URL: [Link]
-
Title: Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation Source: National Institutes of Health URL: [Link]
-
Title: DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro Source: PubMed Central URL: [Link]
-
Title: Transcriptome-wide mapping of N3-methylcytidine modification at single-base resolution | Nucleic Acids Research | Oxford Academic Source: Oxford Academic URL: [Link]
-
Title: IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. Source: ResearchGate URL: [Link]
-
Title: cytotoxicity ic50 values: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: Mutagenicity of 5-aza-2*-deoxycytidine is mediated by the mammalian DNA methyltransferase Source: PNAS URL: [Link]
-
Title: 3,N4-Etheno-5-methylcytosine blocks TET1-3 oxidation but is repaired by ALKBH2, 3 and FTO Source: Oxford Academic URL: [Link]
-
Title: DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro Source: PubMed URL: [Link]
-
Title: Methylation of deoxycytidine incorporated by excision-repair synthesis of DNA Source: PubMed URL: [Link]
-
Title: DNA unwinding by ASCC3 helicase is coupled to ALKBH3 dependent DNA alkylation repair and cancer cell proliferation Source: PubMed Central URL: [Link]
-
Title: N3-Methyl deoxy Cytidine N-Alkylated base Source: Bio-Synthesis Inc. URL: [Link]
-
Title: Active DNA Demethylation Mediated by DNA Glycosylases Source: PubMed Central URL: [Link]
-
Title: Mutagenicity of 5-aza-2′-deoxycytidine is mediated by the mammalian DNA methyltransferase Source: PubMed Central URL: [Link]
-
Title: The Role of N3-ethyldeoxythymidine in Mutagenesis and Cytotoxicity by Ethylating Agents Source: PubMed URL: [Link]
-
Title: DNA-3-methyladenine glycosylase Source: Wikipedia URL: [Link]
-
Title: Mechanistic Insights into Cytosine-N3 Methylation by DNA Methyltransferase DNMT3A Source: PubMed URL: [Link]
-
Title: Detection of N3-methylcytidine in RNA at single base resolution using Protoscript II to read through and generate high mutation rates Source: ResearchGate URL: [Link]
-
Title: Association of Dnmt3a and thymine DNA glycosylase links DNA methylation with base-excision repair Source: PubMed Central URL: [Link]
-
Title: Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation Source: National Institutes of Health URL: [Link]
Sources
- 1. Mechanistic Insights into Cytosine-N3 Methylation by DNA Methyltransferase DNMT3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N3-Methyl deoxy Cytidine N-Alkylated base [biosyn.com]
- 6. The role of N3-ethyldeoxythymidine in mutagenesis and cytotoxicity by ethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Mutagenicity of 5-aza-2′-deoxycytidine is mediated by the mammalian DNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA unwinding by ASCC3 helicase is coupled to ALKBH3 dependent DNA alkylation repair and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA glycosylases: in DNA repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]
- 13. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Mutagenic Potential of N(3)-Methyl-2'-deoxycytidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N(3)-Methyl-2'-deoxycytidine (3Me-dC) is a DNA lesion resulting from the exposure of single-stranded DNA to certain endogenous and exogenous SN2-type alkylating agents.[1][2] Unlike the more extensively studied O-alkylated bases, N-alkylated purines and pyrimidines such as 3Me-dC present a distinct challenge to the cellular machinery of DNA replication and repair. Methylation at the N3 position of deoxycytidine directly disrupts the Watson-Crick hydrogen bonding face, sterically hindering the formation of a canonical base pair with guanine.[2] This interference is a primary source of its genotoxicity, often leading to the stalling of DNA synthesis, which can trigger cytotoxic responses.[1][3] Furthermore, the chemical instability of the N-glycosidic bond in 3Me-dC can lead to its spontaneous hydrolysis, generating an abasic (apyrimidinic) site, a highly mutagenic non-instructional lesion.[4] This technical guide provides an in-depth exploration of the mechanisms of 3Me-dC mutagenicity, details robust methodologies for its assessment, and offers insights into the interpretation of experimental outcomes.
The Mechanistic Basis of 3Me-dC Mutagenicity
The mutagenic potential of a DNA adduct is fundamentally determined by its interaction with the DNA replication and repair machinery. For 3Me-dC, two primary pathways contribute to its mutagenicity: direct miscoding by DNA polymerases and the generation of secondary, highly mutagenic lesions.
1.1 Direct Replicative Bypass and Miscoding The methyl group at the N3 position of the cytosine ring protrudes into the major groove and, more critically, occupies a position essential for hydrogen bonding with guanine. This modification presents a significant obstacle for high-fidelity DNA polymerases during replication. The polymerase may:
-
Stall: The replication fork may arrest upon encountering the lesion, which is a major contributor to the cytotoxicity of agents that form 3Me-dC.[1][5]
-
Bypass: Translesion synthesis (TLS) polymerases may be recruited to bypass the lesion. These polymerases are inherently more error-prone and may insert an incorrect base opposite 3Me-dC. While specific miscoding frequencies for 3Me-dC are not as well-characterized as for other adducts, studies on the related N3-methylcytidine (m3C) in RNA show it can induce G-to-A changes during reverse transcription, suggesting a propensity for mispairing.[6]
1.2 Chemical Instability and Abasic Site Formation The N-glycosidic bond of N-alkylated nucleosides is often destabilized. 3Me-dC is chemically labile and can undergo spontaneous hydrolysis, leading to the excision of the modified base and the formation of an abasic (AP) site.[4] AP sites are non-instructional, meaning they do not provide a template for base pairing. During replication, polymerases often preferentially insert an adenine opposite an AP site (the "A-rule"), leading to a high frequency of G:C → T:A transversion mutations if the original lesion was on the guanine-coding strand.
Sources
- 1. N3-Methyl deoxy Cytidine N-Alkylated base [biosyn.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity of N3-Methyl-2′-Deoxyadenosine in Nucleosome Core Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Note: Ultrasensitive Quantification of N(3)-Methyl-2'-deoxycytidine in Genomic DNA using a Validated LC-MS/MS Protocol
Abstract
This application note provides a comprehensive and validated protocol for the highly sensitive and specific quantification of N(3)-Methyl-2'-deoxycytidine (3-mdC), a critical DNA adduct, in genomic DNA samples. N(3)-Methyl-2'-deoxycytidine serves as a significant biomarker for assessing DNA damage induced by certain endogenous and exogenous methylating agents. Accurate measurement of this adduct is crucial for toxicology studies, cancer research, and in the development of novel therapeutic agents. The methodology detailed herein employs enzymatic hydrolysis of DNA, followed by separation using Ultra-High-Performance Liquid Chromatography (UHPLC) and detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This approach, which incorporates a stable isotope-labeled internal standard, ensures high accuracy, precision, and robustness for the reliable quantification of 3-mdC in complex biological matrices.
Introduction: The Significance of N(3)-Methyl-2'-deoxycytidine
DNA adducts are covalent modifications to DNA that result from exposure to reactive chemical species, both from external sources (e.g., environmental carcinogens) and internal cellular processes.[1] If not repaired by the cell's DNA repair machinery, these adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.[2]
N(3)-Methyl-2'-deoxycytidine (3-mdC) is a DNA adduct formed by the methylation of the N3 position of deoxycytidine. This specific modification is of significant interest as it is a product of the reaction of DNA with various methylating agents, including some cancer chemotherapeutic drugs and environmental carcinogens.[3] The N3 position of cytidine is not as nucleophilic as other sites on purine bases, but methylation at this site can have profound biological consequences.[1] The presence of 3-mdC can disrupt the Watson-Crick base pairing, leading to genomic instability. Therefore, the accurate quantification of 3-mdC serves as a valuable biomarker for:
-
Assessing exposure to methylating carcinogens.
-
Monitoring the efficacy of DNA repair pathways.
-
Evaluating the genotoxicity of new drug candidates.
-
Understanding mechanisms of chemical carcinogenesis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of DNA adducts due to its superior sensitivity, specificity, and ability to provide structural confirmation.[4][5] This application note details a robust LC-MS/MS protocol designed for researchers, scientists, and drug development professionals.
Experimental Workflow: A Causal Chain
The accurate quantification of 3-mdC from a complex biological sample like genomic DNA requires a multi-step process. Each step is critical for ensuring the integrity of the analyte and the reliability of the final measurement. The causality behind each experimental choice is paramount for a self-validating system.
Figure 1: Overall experimental workflow for the quantification of 3-mdC.
Sample Preparation: Isolating the Target
Genomic DNA Extraction and Quantification: The initial step involves the isolation of high-quality genomic DNA from the biological matrix (cells or tissues). It is crucial to use a method that minimizes oxidative damage to the DNA, which could artificially generate other modified bases. Following extraction, accurate quantification of the DNA, for example, using a PicoGreen assay, is essential for normalizing the final adduct levels.
Internal Standard Spiking: To account for variability during sample preparation and analysis, a stable isotope-labeled (SIL) internal standard (IS) is added to the DNA sample at the earliest stage.[6] The ideal IS is a structural analog of the analyte with a mass shift of at least 3 Da to avoid isotopic crosstalk. [13C, 15N]-labeled or deuterated (e.g., d3) N(3)-Methyl-2'-deoxycytidine is recommended. If a dedicated 3-mdC IS is not available, a deuterated isomer like 5-Methyl-2'-deoxycytidine-d3 may be considered, but co-elution must be carefully verified.[7][8]
Enzymatic Hydrolysis: The DNA backbone must be completely digested to release the individual nucleosides for LC-MS/MS analysis. Enzymatic hydrolysis is preferred over acid hydrolysis as it is milder and less likely to cause adduct degradation.[9] An optimized multi-enzyme cocktail is employed to ensure complete digestion.[10][11] This typically involves a combination of nucleases and phosphatases.
Protein Removal: After hydrolysis, the enzymes and other proteins are removed, typically by precipitation with a solvent like acetonitrile, followed by centrifugation. The resulting supernatant, containing the nucleosides, is then ready for LC-MS/MS analysis.
LC-MS/MS Analysis: Separation and Detection
Chromatographic Separation: A reversed-phase C18 column is typically used to separate the 3-mdC from the much more abundant canonical nucleosides (dG, dC, dA, dT) and other potential isomers. Gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol) provides efficient separation.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The high specificity of this method is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored.[5]
The fragmentation of 2'-deoxynucleosides in the mass spectrometer typically involves the cleavage of the glycosidic bond, resulting in the neutral loss of the deoxyribose moiety (116.05 Da).[12][13]
Figure 2: Fragmentation of N(3)-Methyl-2'-deoxycytidine in MS/MS.
Detailed Protocol
Materials and Reagents
-
N(3)-Methyl-2'-deoxycytidine (3-mdC) analytical standard
-
N(3)-Methyl-2'-deoxycytidine-d3 (or other suitable SIL-IS)
-
Genomic DNA extraction kit
-
DNA quantification assay (e.g., Quant-iT™ PicoGreen™ dsDNA Assay Kit)
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (Calf Intestinal)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Microcentrifuge tubes and filters
Step-by-Step Methodology
1. DNA Extraction and Quantification: a. Extract genomic DNA from cell or tissue samples according to the manufacturer's protocol. b. Quantify the extracted DNA using a fluorometric method to ensure accuracy.
2. Sample Preparation for Hydrolysis: a. In a microcentrifuge tube, aliquot 10-20 µg of genomic DNA. b. Add the stable isotope-labeled internal standard (e.g., 3-mdC-d3) to a final concentration of 100 fmol. c. Adjust the final volume to 45 µL with nuclease-free water.
3. Enzymatic Hydrolysis: a. Prepare a master mix of hydrolysis enzymes. For each sample, add 5 µL of a solution containing Nuclease P1 (2 Units) and Alkaline Phosphatase (10 Units) in an appropriate buffer. b. Add the enzyme master mix to each DNA sample. c. Incubate the reaction at 37°C for at least 6 hours, or overnight, to ensure complete digestion.[6] For a faster protocol, specialized one-step hydrolysis kits can be used.[14]
4. Protein Precipitation: a. To stop the reaction and precipitate the enzymes, add 100 µL of ice-cold acetonitrile to each sample. b. Vortex briefly and incubate at -20°C for 30 minutes. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
5. LC-MS/MS Analysis: a. LC Conditions:
- Column: Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm (or equivalent)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Gradient: 2% B for 1 min, 2-30% B over 7 min, 30-95% B over 1 min, hold at 95% B for 2 min, return to 2% B and equilibrate for 3 min.
- Injection Volume: 5 µL b. MS Conditions:
- Instrument: Triple Quadrupole Mass Spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Monitor the MRM transitions specified in Table 1. Optimize collision energies and other source parameters for your specific instrument.
Data Acquisition and Quantification
MRM Transitions and MS Parameters
The selection of specific precursor-to-product ion transitions is fundamental to the selectivity of the MRM assay. The molecular weight of 3-mdC is 241.24 g/mol .[15]
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion [BH2]+ (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3-mdC | 242.2 | 126.1 | 50 | Optimize for instrument |
| 3-mdC-d3 (IS) | 245.2 | 129.1 | 50 | Optimize for instrument |
| Table 1: Optimized Multiple Reaction Monitoring (MRM) parameters for 3-mdC and its stable isotope-labeled internal standard. |
Calibration and Quantification
A calibration curve is constructed by analyzing known concentrations of the 3-mdC analytical standard spiked with a constant amount of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of 3-mdC in the unknown samples is then determined from this calibration curve. The final adduct level is expressed as the amount of 3-mdC per amount of total DNA (e.g., ng of 3-mdC per mg of DNA).
Method Validation
A rigorous validation of the analytical method is crucial to ensure the reliability of the generated data.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r2) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.5 pg on column |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Bias) | Within ± 15% | Within ± 10% |
| Recovery | Consistent and reproducible | > 85% |
| Table 2: Summary of method validation parameters and typical performance. |
Conclusion
This application note presents a detailed, robust, and validated LC-MS/MS protocol for the quantification of the DNA adduct N(3)-Methyl-2'-deoxycytidine. The method demonstrates excellent sensitivity, specificity, and accuracy, making it a powerful tool for researchers in the fields of toxicology, pharmacology, and cancer research. By providing a clear, step-by-step guide with explanations for key experimental choices, this protocol enables the reliable measurement of this important biomarker of DNA damage, facilitating a deeper understanding of the mechanisms of genotoxicity and carcinogenesis.
References
- Current time inform
-
Schumacher, F., et al. (2013). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. PubMed. [Link]
-
Schumacher, F., et al. (2025). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. ResearchGate. [Link]
-
Global DNA Modification Quantification by LC-MS/MS. CD Genomics. [Link]
-
Quinlivan, E. P., & Gregory, J. F. (2008). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Oxford Academic. [Link]
-
Lin, D., et al. (2014). Determination of DNA adducts by combining acid-catalyzed hydrolysis and chromatographic analysis of the carcinogen-modified nucleobases. PubMed. [Link]
-
Comprehensive Insights into DNA Methylation Analysis. CD Genomics. [Link]
-
Al-Aqeel, H., et al. (2019). Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides. PubMed Central. [Link]
-
EpiQuik™ One-Step DNA Hydrolysis Kit. EpigenTek. (2022). [Link]
-
Comparison of Different Hydrolysis Methods in DNA Adducts Analysis and Application. MDPI. [Link]
-
Hansen, A. S., et al. (2004). Stereoselective synthesis of [13C]methyl 2-[15N]amino-2-deoxy-beta-D-glucopyranoside derivatives. PubMed. [Link]
-
Quantification of Global DNA Methylation Status by LC-MS/MS. Visikol. (2022). [Link]
-
Chemical Synthesis of 13C and 15N Labeled Nucleosides. ResearchGate. (2025). [Link]
-
Sheng, J. (2025). Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs. PubMed. [Link]
-
2'-Deoxy-N-methyl-cytidine-d3, TRC 2.5 mg. Fisher Scientific. [Link]
-
N(3)-Methyl-2'-deoxycytidine. PubChem. [Link]
-
Wang, W., et al. (2010). Study on Synthesis of 13C, 15N3-Semicarbazide Hydrochloride. CNKI. [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. (2008). [Link]
-
Synthesis and Purification of N3‑Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols. [Link]
-
Voehler, M. W., et al. (2005). Mass Spectrometry of Structurally Modified DNA. PubMed Central. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. (2023). [Link]
-
Mass transitions for MRM and retention times in LC-MS analysis. ResearchGate. [Link]
-
The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis. APEDA. [Link]
-
MS/MS parameters for MRM detection of modified and unmodified... ResearchGate. [Link]
Sources
- 1. Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. researchgate.net [researchgate.net]
- 4. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 5. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 5-Methyl-2’-deoxy Cytidine-d3 | LGC Standards [lgcstandards.com]
- 8. 5-Methyl-2’-deoxy Cytidine-d3 | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 9. Comparison of Different Hydrolysis Methods in DNA Adducts Analysis and Application [ccspublishing.org.cn]
- 10. Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifesciencesite.com [lifesciencesite.com]
- 13. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epigentek.com [epigentek.com]
- 15. N(3)-Methyl-2'-deoxycytidine | C10H15N3O4 | CID 3081452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Synthesis of N(3)-Methyl-2'-deoxycytidine for Use as an Analytical Standard
Abstract & Introduction
N(3)-Methyl-2'-deoxycytidine (m3dC) is a critical biomolecule for research in epigenetics, DNA damage, and repair mechanisms. It is a DNA adduct formed by the action of SN2 alkylating agents, such as methyl methanesulfonate (MMS), and is studied for its effects on DNA replication and transcription.[1] The presence of m3dC can stall DNA synthesis and is often considered a toxic lesion, making it a key analyte in toxicological and cancer research.[1]
Accurate quantification of m3dC in biological samples requires a high-purity, well-characterized analytical standard. The availability of a reliable standard is paramount for method validation, instrument calibration, and ensuring the accuracy of experimental results. This application note provides a detailed, field-proven protocol for the chemical synthesis, purification, and characterization of N(3)-Methyl-2'-deoxycytidine. The methodology is designed to be robust and reproducible, yielding material of sufficient purity (>98%) for the most demanding analytical applications.
Synthetic Strategy: The Rationale
The synthesis of N(3)-Methyl-2'-deoxycytidine is most directly achieved through the selective methylation of the commercially available precursor, 2'-deoxycytidine. The underlying principle relies on the nucleophilic character of the nitrogen atoms in the pyrimidine ring of cytidine. The N3 position is particularly susceptible to electrophilic attack by a methylating agent.
Our chosen method employs iodomethane (CH₃I) as the methyl source and N,N-Dimethylformamide (DMF) as the polar aprotic solvent. This system is well-documented for the N3-methylation of cytidine nucleosides.[2][3][4][5] DMF effectively solubilizes the nucleoside and promotes the Sₙ2 reaction, while iodomethane provides a reactive electrophilic methyl group. The reaction proceeds at room temperature, minimizing the potential for side reactions, such as methylation at the sugar hydroxyl groups or the exocyclic N4-amino group, which could occur under more forcing conditions.
Post-reaction, a rigorous purification cascade involving precipitation and silica gel column chromatography is essential. This ensures the removal of unreacted starting material, excess reagents, and any potential isomeric byproducts, which is a non-negotiable requirement for a compound intended for use as an analytical standard.
Overall Synthesis and Purification Workflow
The process can be visualized as a linear progression from starting materials to a fully characterized analytical standard.
Caption: High-level workflow for the synthesis of m3dC standard.
Detailed Experimental Protocols
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2'-Deoxycytidine | ≥99% | Standard Supplier | Dry in vacuum oven before use. |
| Iodomethane (Methyl Iodide) | ≥99.5%, stabilized | Standard Supplier | Corrosive and toxic. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Use a freshly opened bottle or from a solvent purification system. |
| Acetone | ACS Grade | Standard Supplier | |
| n-Hexane | ACS Grade | Standard Supplier | |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier | For chromatography. |
| Methanol (MeOH) | HPLC Grade | Standard Supplier | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Standard Supplier | For NMR analysis. |
4.2 Synthesis of N(3)-Methyl-2'-deoxycytidine
This protocol is adapted from established procedures for N3-methylation of related nucleosides.[2][5]
Sources
Application Notes and Protocols for N(3)-Methyl-2'-deoxycytidine in Toxicology Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the applications of N(3)-Methyl-2'-deoxycytidine (3-mC) in toxicology studies. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to facilitate the investigation of this critical DNA adduct.
Introduction: The Toxicological Significance of N(3)-Methyl-2'-deoxycytidine
N(3)-Methyl-2'-deoxycytidine (3-mC) is a DNA lesion formed by the methylation of the N3 position of deoxycytidine. This modification can arise from exposure to both endogenous and exogenous methylating agents. From a toxicological perspective, the formation of 3-mC is a significant event as it disrupts the normal Watson-Crick base pairing, leading to cytotoxic and mutagenic outcomes.[1] The presence of 3-mC in DNA can stall replication forks and, if not repaired, can lead to misincorporation of bases by DNA polymerases, resulting in mutations.
The primary cellular defense against 3-mC is the base excision repair (BER) pathway, initiated by AlkB homolog (ABH) enzymes, specifically ABH2 and ABH3.[2] These enzymes demethylate the lesion, restoring the natural cytosine base. However, when the repair capacity of the cell is overwhelmed or compromised, 3-mC can persist and contribute to the mutational burden, a key factor in the etiology of cancer.[1][2] Therefore, the study of 3-mC is crucial for understanding the mechanisms of chemical carcinogenesis and for assessing the genotoxic potential of various compounds.
This guide provides a structured approach to studying 3-mC in a toxicological context, from its induction and quantification to the assessment of its biological consequences.
Mechanism of N(3)-Methyl-2'-deoxycytidine Formation and Repair
Understanding the formation and repair of 3-mC is fundamental to designing and interpreting toxicological studies.
Formation:
Methylating agents, which can be direct-acting or require metabolic activation, are the primary inducers of 3-mC. These agents can be classified based on their reaction mechanism (SN1 or SN2). SN2-type agents, such as methyl methanesulfonate (MMS), tend to methylate the nucleophilic N3 position of cytosine, especially in single-stranded DNA.[3] Endogenous sources of methylation include S-adenosylmethionine (SAM), which can non-enzymatically methylate DNA.[3][4]
Repair:
The primary repair pathway for 3-mC is Base Excision Repair (BER). The process is initiated by the AlkB family of dioxygenases, ABH2 and ABH3, which oxidatively demethylate the N3-methyl group.[2][4] The subsequent steps of BER involve the removal of the abasic site and synthesis of the correct nucleotide.
Below is a diagram illustrating the formation and repair of 3-mC.
Sources
- 1. DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and prevalidation of an in vitro mutagenicity assay based on MutaMouse primary hepatocytes, Part II: Assay performance for the identification of mutagenic chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In vitro DNA/RNA Adductomics to Confirm DNA Damage Caused by Benzo[a]pyrene in the Hep G2 Cell Line [frontiersin.org]
Application Notes and Protocols for the Incorporation of N(3)-Methyl-2'-deoxycytidine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N(3)-Methyl-2'-deoxycytidine in Oligonucleotide Research
N(3)-methyl-2'-deoxycytidine (3-me-dC) is a modified nucleoside that has garnered significant interest in the fields of molecular biology, diagnostics, and therapeutic oligonucleotide development. The presence of a methyl group at the N3 position of the pyrimidine ring, a site typically involved in Watson-Crick base pairing, introduces unique structural and functional properties to DNA oligonucleotides. This modification can disrupt standard hydrogen bonding with guanine, potentially leading to altered duplex stability, nuclease resistance, and recognition by DNA-binding proteins.
These characteristics make 3-me-dC a valuable tool for a variety of applications, including:
-
Antisense Technology: Oligonucleotides containing 3-me-dC can be designed to modulate gene expression with enhanced specificity and stability.
-
DNA Repair Studies: As N3-methylated purines are common lesions resulting from alkylating agent damage, oligonucleotides containing 3-me-dC serve as important substrates for studying DNA repair mechanisms.
-
Diagnostics: The unique properties of 3-me-dC can be harnessed in the development of novel probes and primers for diagnostic assays.
-
Structural Biology: The incorporation of 3-me-dC allows for the investigation of DNA structure and dynamics, providing insights into the conformational effects of base modifications.
This comprehensive guide provides a detailed protocol for the synthesis of the N(3)-methyl-2'-deoxycytidine phosphoramidite and its subsequent incorporation into synthetic oligonucleotides using automated solid-phase synthesis. Special consideration is given to the critical deprotection step to ensure the integrity of the modified nucleoside.
Section 1: Synthesis of N(3)-Methyl-2'-deoxycytidine Phosphoramidite
The successful incorporation of 3-me-dC into oligonucleotides begins with the chemical synthesis of its phosphoramidite derivative. The following is a proposed synthetic pathway adapted from established protocols for the corresponding ribonucleoside.[1][2] This multi-step process involves the protection of reactive functional groups to ensure specific and efficient coupling during solid-phase synthesis.
Synthetic Scheme Overview
The synthesis commences with commercially available 2'-deoxycytidine. The key steps include:
-
N3-Methylation: Introduction of a methyl group at the N3 position of the cytosine base.
-
5'-Hydroxyl Protection: Addition of a dimethoxytrityl (DMT) group to the 5'-hydroxyl function, which is essential for monitoring coupling efficiency and for purification.
-
N4-Amino Protection: Protection of the exocyclic amino group with a benzoyl (Bz) or acetyl (Ac) group to prevent side reactions during oligonucleotide synthesis.
-
3'-Phosphitylation: Introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl group.
Caption: Proposed synthetic pathway for N(3)-methyl-2'-deoxycytidine phosphoramidite.
Experimental Protocol for Phosphoramidite Synthesis
Step 1: N3-Methylation of 2'-deoxycytidine
-
Dissolve 2'-deoxycytidine in a suitable organic solvent (e.g., DMF).
-
Add a methylating agent, such as methyl iodide (MeI).
-
Stir the reaction at room temperature under an inert atmosphere (e.g., argon) for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, evaporate the solvent and purify the product, N(3)-methyl-2'-deoxycytidine, by silica gel chromatography.
Step 2: 5'-O-Dimethoxytritylation
-
Dissolve the N(3)-methyl-2'-deoxycytidine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction with methanol and evaporate the solvent.
-
Purify the resulting 5'-O-DMT-N(3)-methyl-2'-deoxycytidine by silica gel chromatography.
Step 3: N4-Amino Protection
-
The 5'-O-DMT-N(3)-methyl-2'-deoxycytidine is transiently protected at the 3'-hydroxyl group using a silylating agent (e.g., TMSCl) in pyridine.
-
Add benzoyl chloride (BzCl) to the reaction mixture to protect the N4-amino group.
-
After the reaction is complete, the silyl protecting group is removed by the addition of aqueous ammonia.
-
The N4-benzoyl-5'-O-DMT-N(3)-methyl-2'-deoxycytidine is then purified by silica gel chromatography. Note: Acetyl protection can be used as an alternative, which may be advantageous for milder deprotection conditions later on.
Step 4: 3'-Phosphitylation
-
Dissolve the dried N4-benzoyl-5'-O-DMT-N(3)-methyl-2'-deoxycytidine in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR.
-
Upon completion, quench the reaction and purify the final N(3)-methyl-2'-deoxycytidine phosphoramidite by silica gel chromatography. The product should be stored under an inert atmosphere at -20°C.
Section 2: Incorporation of 3-me-dC into Oligonucleotides via Solid-Phase Synthesis
The incorporation of the 3-me-dC phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA synthesizer.[3][4] Solid-phase synthesis offers numerous advantages, including the use of excess reagents to drive reactions to completion and simplified purification after each step.[3][4]
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Pre-Synthesis Preparation
-
Dissolution of Phosphoramidite: Dissolve the synthesized 3-me-dC phosphoramidite in anhydrous acetonitrile to the concentration recommended by the DNA synthesizer manufacturer (typically 0.05-0.15 M).
-
Instrument Setup: Place the dissolved phosphoramidite on a designated port of the DNA synthesizer. Ensure all other necessary reagents (activator, capping reagents, oxidizing agent, deblocking solution) are fresh and correctly installed.
Automated Synthesis Cycle
The standard phosphoramidite synthesis cycle consists of four main steps:[3][5]
| Step | Reagent(s) | Purpose | Typical Duration |
| 1. Deblocking | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in DCM | Removes the acid-labile 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl for the next coupling reaction. | 60-120 seconds |
| 2. Coupling | 3-me-dC phosphoramidite and an activator (e.g., 5-ethylthio-1H-tetrazole (ETT), DCI) | The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 180-300 seconds) may be beneficial for modified phosphoramidites to ensure high coupling efficiency. | 180-300 seconds |
| 3. Capping | Acetic anhydride and N-methylimidazole (NMI) | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles. | 30-60 seconds |
| 4. Oxidation | 0.02-0.1 M Iodine in THF/Pyridine/Water | Oxidizes the unstable phosphite triester linkage to a more stable phosphate triester. | 30-60 seconds |
This cycle is repeated for each subsequent nucleotide to be added to the sequence. The efficiency of each coupling step can be monitored by measuring the absorbance of the released DMT cation during the deblocking step.
Section 3: Cleavage and Deprotection of the Modified Oligonucleotide
This is the most critical stage for oligonucleotides containing 3-me-dC, as the N3-methyl group can render the nucleoside susceptible to degradation under harsh basic conditions. Standard deprotection protocols may need to be modified to preserve the integrity of the final product.
The Challenge of Deprotecting 3-me-dC
The N3-methylation of cytidine introduces a positive charge on the pyrimidine ring, which can increase its susceptibility to nucleophilic attack and potential ring-opening or other side reactions under standard deprotection conditions (e.g., concentrated ammonium hydroxide at 55-65°C for several hours). Furthermore, the use of methylamine, often found in fast deprotection reagents like AMA, has been shown to cause transamination of N-acylated 3-methylcytidine in RNA, and similar side reactions should be anticipated with 3-me-dC.[6]
Therefore, the use of AMA (Ammonium Hydroxide/Methylamine) is NOT recommended for oligonucleotides containing 3-me-dC.
Recommended Deprotection Protocols
A milder deprotection strategy is essential. The choice of protocol will depend on the protecting groups used for the standard bases in the synthesis.
| Deprotection Strategy | Reagent | Conditions | Compatibility and Notes |
| Mild Ammonium Hydroxide | Concentrated Ammonium Hydroxide (28-30%) | Room temperature, 12-24 hours | This is a safer alternative to heating. It is effective for removing standard benzoyl and isobutyryl protecting groups, although it requires a longer incubation time. |
| Ultra-Mild Deprotection | 0.05 M Potassium Carbonate in Anhydrous Methanol | Room temperature, 4-17 hours | This method requires the use of "UltraMILD" phosphoramidites for the standard bases (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[7][8] It is one of the gentlest methods available and is highly recommended for oligonucleotides containing sensitive modifications like 3-me-dC. |
| Alternative Mild Deprotection | t-Butylamine/Water (1:3, v/v) | 60°C, 6 hours | This has been shown to be an effective method for deprotecting oligonucleotides with sensitive dye labels and can be a viable option for 3-me-dC.[7] It is compatible with standard base protecting groups. |
Experimental Protocol (Ultra-Mild Deprotection Example):
-
After synthesis, dry the solid support (CPG or polystyrene) under a stream of argon or in a vacuum desiccator.
-
Transfer the support to a screw-cap vial.
-
Add 1-2 mL of 0.05 M potassium carbonate in methanol.
-
Seal the vial tightly and incubate at room temperature for 17 hours.
-
After incubation, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the support with 50% aqueous acetonitrile and combine the washings with the supernatant.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
The resulting pellet contains the crude, deprotected oligonucleotide.
Section 4: Purification and Analysis of 3-me-dC Containing Oligonucleotides
Purification is necessary to remove truncated sequences (failure sequences) and residual protecting groups. Subsequent analysis is crucial to confirm the identity and purity of the final product.
Purification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method for purifying synthetic oligonucleotides.
-
Principle: Separates oligonucleotides based on their hydrophobicity. The presence of the 5'-DMT group ("DMT-on") makes the full-length product significantly more hydrophobic than the truncated, DMT-off failure sequences.
-
Procedure:
-
Resuspend the crude oligonucleotide pellet in a suitable aqueous buffer (e.g., 0.1 M triethylammonium acetate (TEAA), pH 7.0).
-
Inject the sample onto an RP-HPLC column (e.g., C18).
-
Elute with a gradient of acetonitrile in the same aqueous buffer.
-
Collect the peak corresponding to the DMT-on product.
-
Remove the DMT group by treating the collected fraction with 80% acetic acid for 15-30 minutes, followed by quenching with a buffer and evaporation.
-
Desalt the final product using a size-exclusion column or ethanol precipitation.
-
Anion-Exchange High-Performance Liquid Chromatography (AIEX-HPLC) is another powerful purification technique.
-
Principle: Separates oligonucleotides based on the number of negatively charged phosphate groups, and thus by length.
-
Procedure:
-
The crude, de-tritylated oligonucleotide is loaded onto an anion-exchange column.
-
Elution is performed using a salt gradient (e.g., NaCl or NaClO₄).
-
The main peak, corresponding to the full-length oligonucleotide, is collected and desalted.
-
Analysis and Quality Control
The purity and identity of the final oligonucleotide should be confirmed by a combination of analytical techniques.
-
Analytical HPLC: Both RP-HPLC and AIEX-HPLC can be used to assess the purity of the final product. A single, sharp peak is indicative of high purity.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is essential to confirm the correct molecular weight of the synthesized oligonucleotide.[9] This verifies the successful incorporation of the 3-me-dC modification (mass increase of 14.02 Da compared to a standard dC residue).
Conclusion
The successful incorporation of N(3)-methyl-2'-deoxycytidine into synthetic oligonucleotides is readily achievable using standard phosphoramidite chemistry on automated synthesizers. The key to obtaining a high-quality product lies in the careful selection of the final deprotection strategy. Mild deprotection conditions, such as those employing potassium carbonate in methanol with UltraMILD amidites or mild ammonium hydroxide treatment at room temperature, are crucial to prevent degradation of the sensitive 3-me-dC modification. With the protocols outlined in this guide, researchers can confidently synthesize 3-me-dC-modified oligonucleotides for a wide range of applications in basic research, diagnostics, and drug development.
References
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Mathivanan, J., Du, J., Mao, S., Zheng, Y. Y., & Sheng, J. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols, 1(11), e307. doi: 10.1002/cpz1.307. Available at: [Link]
-
LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
Apffel, A., Chakel, J. A., Fischer, S., Lichtenwalter, K., & Hancock, W. S. (1997). Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 69(7), 1320-1325. doi: 10.1021/ac960916h. Available at: [Link]
-
Chillar, K., Eriyagama, A. M. D. N., Yin, Y., Shahsavari, S., Halami, B., Apostle, A., & Fang, S. (2023). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry. doi: 10.1039/D2NJ05933A. Available at: [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-426. doi: 10.1081/NCN-120014814. Available at: [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
St-Pierre, J. P., Nuesser, D., & Hall, D. G. (2021). Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. Royal Society Open Science, 8(8), 210553. doi: 10.1098/rsos.210553. Available at: [Link]
-
Zarytova, V. F., Kutyavin, I. V., Mamaev, S. V., & Podyminogin, M. A. (1996). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 24(24), 5087-5091. doi: 10.1093/nar/24.24.5087. Available at: [Link]
-
Novatia. (n.d.). High-Throughput Analysis of Oligonucleotides Using Automated Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Hogrefe, R. I., Vaghefi, M. M., Reynolds, M. A., Young, K. M., & Arnold, L. J. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(20), 4739-4741. doi: 10.1093/nar/21.20.4739. Available at: [Link]
-
Moreno, S., Flemmich, L., & Micura, R. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 153(3), 285-291. doi: 10.1007/s00706-022-02896-x. Available at: [Link]
-
Chillar, K., et al. (2022). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Molecules, 27(9), 2955. doi: 10.3390/molecules27092955. Available at: [Link]
-
Gong, L., McCullagh, J. S. O., & Håkansson, K. (2008). Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents. Journal of the American Society for Mass Spectrometry, 19(6), 849-856. doi: 10.1016/j.jasms.2008.02.015. Available at: [Link]
-
Apffel, A., Chakel, J. A., Fischer, S., Lichtenwalter, K., & Hancock, W. S. (1997). Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 69(7), 1320-1325. Available at: [Link]
-
Li, N. S., & Piccirilli, J. A. (2004). Synthesis of the phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine and 2'-deoxy-2'-C-alpha-hydroxymethylcytidine: analogues for chemical dissection of RNA's 2'-hydroxyl group. The Journal of Organic Chemistry, 69(14), 4751-4759. doi: 10.1021/jo0495337. Available at: [Link]
-
Waters Corporation. (n.d.). Application Solutions for Oligonucleotides. Retrieved from [Link]
-
Mathivanan, J., Du, J., Mao, S., Zheng, Y. Y., & Sheng, J. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 1(11), e307. Available at: [Link]
Sources
- 1. Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. atdbio.com [atdbio.com]
- 4. biotage.com [biotage.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging N(3)-Methyl-2'-deoxycytidine to Interrogate DNA Repair Pathways
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing N(3)-methyl-2'-deoxycytidine (3-meC) to investigate the intricacies of DNA repair. This document delves into the theoretical underpinnings and provides validated, step-by-step protocols for the robust study of DNA demethylation repair pathways, with a specific focus on the AlkB family of dioxygenases.
Introduction: The Significance of N(3)-Methylcytosine in DNA Damage and Repair
N(3)-methylcytosine (3-meC) is a cytotoxic and mutagenic DNA lesion that arises from exposure to both endogenous and exogenous alkylating agents. Unlike other methylation events on DNA bases, which can have regulatory roles, methylation at the N3 position of cytosine disrupts the Watson-Crick base pairing by blocking the hydrogen bond acceptor face, leading to replication fork stalling and, ultimately, cell death if not repaired. The primary defense against such lesions in mammalian cells is the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, particularly ALKBH2 and ALKBH3, which directly reverse the methylation in a process of oxidative demethylation.
The study of 3-meC repair is paramount for several reasons:
-
Fundamental Biology: It provides a window into the mechanisms of direct DNA damage reversal, a critical pathway for maintaining genomic integrity.
-
Cancer Research: Many chemotherapeutic agents are alkylating agents. Understanding how cancer cells repair lesions like 3-meC can inform strategies to enhance the efficacy of these treatments, potentially through the development of inhibitors targeting DNA repair enzymes like ALKBH2/3.
-
Toxicology: Elucidating the cellular response to 3-meC helps in assessing the risk associated with environmental exposure to alkylating compounds.
This guide provides detailed protocols to empower researchers to quantify the activity of DNA repair enzymes, assess cellular repair capacity, and ultimately advance our understanding of these critical pathways.
The ALKBH-Mediated Repair Pathway for 3-meC
The repair of 3-meC by ALKBH enzymes is a direct reversal mechanism that does not involve base excision or nucleotide excision repair pathways. The process can be summarized as follows:
-
Recognition: ALKBH2 or ALKBH3 identifies and binds to the 3-meC lesion within the DNA duplex.
-
Oxidative Demethylation: In the presence of the co-factors Fe(II), α-ketoglutarate, and molecular oxygen, the enzyme catalyzes the oxidation of the methyl group.
-
Formaldehyde Release: The resulting hydroxymethyl group is unstable and is released as formaldehyde.
-
Restoration: The cytosine base is restored to its original, undamaged state, and the enzyme is released.
This elegant mechanism efficiently removes the lesion without creating backbone breaks, thus preserving the integrity of the DNA strand.
Figure 1: The ALKBH-mediated direct reversal repair pathway for N(3)-methyl-2'-deoxycytidine.
Application Protocol 1: In Vitro Assay of ALKBH2/3 Activity on 3-meC Substrates
This protocol describes a robust method to measure the enzymatic activity of purified ALKBH2 or ALKBH3 on a 3-meC-containing oligonucleotide substrate. The principle lies in incubating the enzyme with the substrate and quantifying the formation of the repaired cytosine product over time, typically using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Rationale for Experimental Design
-
Oligonucleotide Substrate: A short, single-stranded or double-stranded oligonucleotide containing a single, site-specific 3-meC lesion is used. A double-stranded substrate more closely mimics the in vivo context for ALKBH2, which has a preference for duplex DNA.
-
Enzyme: Recombinantly expressed and purified ALKBH2 or ALKBH3 is essential for a clean, interpretable result.
-
Cofactors: The reaction buffer must contain the necessary cofactors for ALKBH activity: Fe(II), α-ketoglutarate, and a reducing agent like ascorbate to maintain iron in its reduced state.
-
Detection: HPLC with UV detection is a reliable method for separating and quantifying the substrate and product oligonucleotides. LC-MS can provide higher sensitivity and specificity.
Materials and Reagents
| Reagent | Supplier | Purpose |
| 3-meC containing oligonucleotide | Custom Synthesis | Substrate for the repair reaction |
| Recombinant human ALKBH2/3 | Commercial/In-house | Enzyme source |
| Tris-HCl, pH 7.5 | Standard Supplier | Buffer |
| KCl | Standard Supplier | Salt for ionic strength |
| (NH₄)₂Fe(SO₄)₂·6H₂O | Standard Supplier | Source of Fe(II) |
| α-ketoglutarate (α-KG) | Standard Supplier | Cofactor |
| L-Ascorbic acid | Standard Supplier | Reducing agent to maintain Fe(II) state |
| Bovine Serum Albumin (BSA) | Standard Supplier | Stabilizes the enzyme |
| EDTA | Standard Supplier | To quench the reaction |
| HPLC system with a C18 column | e.g., Agilent, Waters | Separation and quantification of oligonucleotides |
| Mobile Phases for HPLC | HPLC Grade | e.g., Acetonitrile and Triethylammonium acetate |
Step-by-Step Protocol
-
Preparation of Reaction Buffer (10X):
-
500 mM Tris-HCl, pH 7.5
-
500 mM KCl
-
Prepare fresh and store at 4°C.
-
-
Preparation of Cofactor Mix (10X):
-
2 mM (NH₄)₂Fe(SO₄)₂·6H₂O
-
4 mM α-ketoglutarate
-
10 mM L-Ascorbic acid
-
Prepare this solution fresh on the day of the experiment. The iron and ascorbate are prone to oxidation.
-
-
Reaction Setup:
-
On ice, assemble the following components in a microcentrifuge tube for a final volume of 20 µL:
-
2 µL of 10X Reaction Buffer
-
2 µL of 10X Cofactor Mix
-
1 µL of 10 µM 3-meC oligonucleotide substrate (final concentration 500 nM)
-
1 µL of 1 mg/mL BSA
-
x µL of ALKBH2/3 enzyme (concentration to be optimized, e.g., 10-100 nM final)
-
(14 - x) µL of nuclease-free water
-
-
Prepare a "no enzyme" control reaction to serve as a baseline.
-
-
Reaction Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes). A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is recommended to determine the linear range of the reaction.
-
-
Reaction Quenching:
-
Stop the reaction by adding 5 µL of 0.5 M EDTA. This chelates the Fe(II) ions, rendering the enzyme inactive.
-
Heat the samples at 95°C for 5 minutes to denature the enzyme.
-
-
HPLC Analysis:
-
Inject the quenched reaction mixture onto a C18 HPLC column.
-
Use a suitable gradient of mobile phases (e.g., a linear gradient of acetonitrile in triethylammonium acetate buffer) to separate the 3-meC substrate from the repaired cytosine product.
-
Monitor the elution profile at 260 nm. The repaired product will typically have a slightly different retention time than the methylated substrate.
-
-
Data Analysis:
-
Integrate the peak areas for both the substrate and product.
-
Calculate the percentage of product formed: (% Repaired) = [Product Peak Area / (Substrate Peak Area + Product Peak Area)] * 100.
-
Plot the amount of product formed against time to determine the initial reaction velocity.
-
Figure 2: Workflow for the in vitro analysis of ALKBH enzyme activity on 3-meC substrates.
Application Protocol 2: Cellular Assay for 3-meC Repair Capacity
This protocol allows for the assessment of a cell line's ability to repair 3-meC lesions. The method involves treating cells with an alkylating agent, such as methyl methanesulfonate (MMS), to induce 3-meC, followed by quantifying the persistence of these lesions in the genomic DNA over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale for Experimental Design
-
Alkylating Agent: MMS is a commonly used SN2 alkylating agent that generates a spectrum of methylated bases, including a significant amount of 3-meC.
-
Cell Lines: Comparing a wild-type cell line to one deficient in a specific repair gene (e.g., ALKBH2/3 knockout or knockdown) is a powerful approach to attribute repair capacity to a particular pathway.
-
Time Course: Allowing cells to repair the damage over a time course (e.g., 0, 2, 6, 24 hours) after MMS removal is crucial for determining the repair kinetics.
-
Quantification: LC-MS/MS provides the highest level of sensitivity and specificity for quantifying modified nucleosides within a complex mixture of genomic DNA digest, making it the gold standard for this application.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Cell lines (e.g., wild-type and ALKBH2/3 KO) | ATCC or generated in-house | Biological system for study |
| Cell culture medium and supplements | Standard Supplier | Cell maintenance |
| Methyl methanesulfonate (MMS) | Sigma-Aldrich | Alkylating agent to induce 3-meC lesions |
| DNA Isolation Kit | e.g., Qiagen | To purify high-quality genomic DNA |
| Nuclease P1 | New England Biolabs | Digests DNA to mononucleosides |
| Alkaline Phosphatase | New England Biolabs | Removes 5'-phosphate from mononucleosides |
| LC-MS/MS system | e.g., Sciex, Thermo | Sensitive quantification of 3-meC |
| 3-meC and 2'-deoxycytidine standards | Commercial source | For creating a standard curve for quantification |
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat the cells with a defined concentration of MMS (e.g., 1-2 mM) in serum-free medium for a short duration (e.g., 30-60 minutes). The exact concentration and time should be optimized to induce detectable damage without excessive toxicity.
-
Remove the MMS-containing medium, wash the cells twice with PBS.
-
Add complete medium and return the cells to the incubator. This marks the t=0 time point for the repair phase.
-
-
Time Course and Cell Harvesting:
-
Harvest cells at various time points after MMS treatment (e.g., 0, 2, 6, 24 hours).
-
For each time point, wash the cells with PBS and pellet them by centrifugation. The cell pellets can be stored at -80°C until DNA isolation.
-
-
Genomic DNA Isolation:
-
Isolate genomic DNA from the cell pellets using a commercial kit, following the manufacturer's instructions. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).
-
-
DNA Digestion to Nucleosides:
-
In a microcentrifuge tube, combine:
-
10-20 µg of genomic DNA
-
Nuclease P1 buffer
-
Nuclease P1 (e.g., 5 units)
-
Incubate at 37°C for 2 hours.
-
-
Add alkaline phosphatase buffer and alkaline phosphatase (e.g., 10 units).
-
Incubate at 37°C for another 1-2 hours. This two-step enzymatic digestion breaks the DNA down into individual nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Filter the digested DNA sample through a 10 kDa molecular weight cutoff filter to remove the enzymes.
-
The flow-through containing the nucleosides is collected and dried under vacuum.
-
Resuspend the sample in a small volume of mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Quantification:
-
Develop a Multiple Reaction Monitoring (MRM) method for the specific parent-to-daughter ion transitions for both 3-meC and an unmodified nucleoside (e.g., 2'-deoxyguanosine) for normalization.
-
Generate a standard curve using known concentrations of the 3-meC standard.
-
Inject the prepared samples and quantify the amount of 3-meC relative to the amount of total DNA (as determined by the unmodified nucleoside).
-
-
Data Analysis:
-
Calculate the number of 3-meC lesions per 10⁶ unmodified nucleosides for each time point.
-
Plot the amount of remaining 3-meC against time for each cell line. A faster decay curve indicates more efficient repair.
-
Compare the repair kinetics between the wild-type and repair-deficient cell lines.
-
Application Notes & Protocols for Assessing N(3)-Methyl-2'-deoxycytidine (3MeC) Repair
Abstract
N(3)-Methyl-2'-deoxycytidine (3MeC) is a cytotoxic DNA lesion generated by both endogenous and exogenous alkylating agents. This modification, located on a Watson-Crick base-pairing face, potently blocks DNA replication and transcription.[1][2] Consequently, efficient cellular repair mechanisms are critical for maintaining genomic integrity. The primary defense against 3MeC is direct reversal repair catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, specifically ALKBH2 and ALKBH3 in humans.[1][3] This guide provides a comprehensive overview of modern experimental techniques to detect, quantify, and functionally assess the repair of 3MeC. We offer in-depth protocols and field-proven insights for researchers in DNA repair, toxicology, and drug development, focusing on methods ranging from direct adduct quantification by mass spectrometry to functional cellular assays.
The Biological Significance and Repair of 3MeC
Methylating agents are ubiquitous, ranging from environmental toxins to chemotherapeutic drugs like temozolomide.[4][5] These agents can attach methyl groups to various positions on DNA bases. While lesions like N7-methylguanine are more abundant, it is the less frequent lesions such as 3MeC that exhibit significant cytotoxicity due to their ability to stall DNA polymerases.[2]
The cellular response to 3MeC is primarily mediated by the ALKBH2 and ALKBH3 enzymes.[1] These proteins do not excise the damaged base, but rather catalyze an oxidative demethylation reaction. This process directly restores the canonical cytosine structure without breaking the phosphodiester backbone, representing a highly efficient form of DNA repair.[6] The reaction requires molecular oxygen, Fe(II) as a cofactor, and α-ketoglutarate as a co-substrate, which is decarboxylated to succinate during the reaction.[6] Given the critical role of this pathway in mitigating the toxic effects of alkylation damage, robust methods to measure its efficiency are essential for both basic research and clinical applications.
Figure 1: The ALKBH oxidative demethylation pathway for 3MeC repair.
Methodologies: A Comparative Overview
Selecting the appropriate technique to study 3MeC repair depends on the specific research question. Key considerations include whether the goal is to quantify the lesion itself, measure enzyme activity on a defined substrate, or assess the overall cellular capacity to handle such damage.
| Technique | Principle | Primary Output | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation and mass-based detection of enzymatically digested DNA nucleosides. | Absolute quantity of 3MeC per unit of DNA. | Gold standard for quantification; high sensitivity and specificity.[7][8] | Requires specialized equipment; does not provide sequence context; destructive to sample. |
| In Vitro Enzymatic Assay | Purified repair enzyme (e.g., ALKBH2) is incubated with a synthetic DNA substrate containing a site-specific 3MeC lesion. | Enzyme kinetics (Km, Vmax); repair efficiency. | Mechanistic insights; allows for inhibitor screening; controlled system.[9] | Does not reflect cellular context (chromatin, other repair factors). |
| Comet Assay (Modified) | Single-cell gel electrophoresis measures DNA strand breaks. Repair is inferred by the reduction of damage over time after treatment. | Semi-quantitative measure of overall DNA integrity and repair kinetics in a cell population.[10][11] | High-throughput; reflects cellular repair capacity; sensitive to strand breaks.[12][13] | Indirect measure of 3MeC repair; measures strand breaks, not the adduct itself. |
| SMRT Sequencing | Real-time observation of DNA polymerase kinetics. Modified bases cause a detectable pause (increased interpulse duration).[14] | Genome-wide, single-molecule detection of modified bases in their sequence context. | Provides location information; can detect multiple modifications simultaneously.[15][16] | Lower throughput for quantification compared to MS; complex data analysis. |
Detailed Application Protocols
Protocol 1: Absolute Quantification of 3MeC in Genomic DNA via LC-MS/MS
Principle: This protocol provides a robust method for the highly sensitive and specific quantification of 3MeC from biological samples. Genomic DNA is extracted and enzymatically hydrolyzed into individual 2'-deoxynucleosides. These are then separated by Ultra-Performance Liquid Chromatography (UPLC) and detected by a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Absolute quantification is achieved using a stable isotope-labeled internal standard.[7][8]
Materials:
-
Genomic DNA extraction kit (e.g., Qiagen DNeasy)
-
Nuclease P1 (Sigma-Aldrich)
-
Alkaline Phosphatase (New England Biolabs)
-
Acetonitrile and Formic Acid (LC-MS grade)
-
Stable isotope-labeled N(3)-Methyl-2'-deoxycytidine standard (e.g., from Toronto Research Chemicals)
-
UPLC-MS/MS system (e.g., Waters, Sciex, Agilent)
Step-by-Step Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from cells or tissues using a commercial kit. Quantify the DNA accurately using a fluorometric method (e.g., Qubit).
-
DNA Hydrolysis:
-
In a microfuge tube, combine 1-5 µg of genomic DNA with the stable isotope-labeled 3MeC internal standard.
-
Add Nuclease P1 buffer and enzyme. Incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase buffer and enzyme. Incubate at 37°C for an additional 2 hours. This ensures complete digestion to single nucleosides.
-
-
Sample Preparation:
-
Centrifuge the digest at high speed for 10 minutes to pellet any undigested material and protein.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
UPLC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Separate the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Detect the eluting nucleosides using the mass spectrometer in positive ion electrospray ionization (ESI) mode.
-
Set up MRM transitions for both native 3MeC and its isotope-labeled internal standard, as well as for an unmodified nucleoside (e.g., 2'-deoxyguanosine) for normalization.
-
-
Data Analysis & Interpretation:
-
Integrate the peak areas for 3MeC and the internal standard.
-
Generate a standard curve using known amounts of 3MeC to determine the absolute amount in the sample.
-
Normalize the amount of 3MeC to the amount of total DNA, typically by expressing the result as the number of 3MeC adducts per 10^6 or 10^8 unmodified nucleosides (e.g., dG).
-
Self-Validation: The inclusion of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and corrects for any variations in sample preparation, injection volume, and ionization efficiency, ensuring accuracy and reproducibility.[8]
-
Protocol 2: In Vitro ALKBH2/3 Activity Assay
Principle: This assay directly measures the repair activity of a purified AlkB homolog on a synthetic DNA substrate containing a single, site-specific 3MeC lesion. The 3MeC is placed within a restriction enzyme recognition site (e.g., DpnII, GATC). The methyl group on the cytosine blocks cleavage by the enzyme. Upon successful repair by ALKBH, the canonical cytosine is restored, rendering the site cleavable. Repair activity is quantified by measuring the amount of cleaved product via gel electrophoresis.[9]
Figure 2: Workflow for the restriction-site restoration in vitro repair assay.
Materials:
-
Purified recombinant human ALKBH2 or ALKBH3 protein.
-
5'-radiolabeled (e.g., ³²P) or fluorescently-labeled single-stranded oligonucleotide containing a single 3MeC lesion within a GATC sequence.
-
Complementary unlabeled oligonucleotide.
-
DpnII restriction endonuclease and corresponding buffer.
-
ALKBH reaction buffer (e.g., 50 mM HEPES, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) supplies.
Step-by-Step Methodology:
-
Substrate Preparation: Anneal the labeled 3MeC-containing oligonucleotide with its unlabeled complement to create a double-stranded DNA substrate.
-
Repair Reaction:
-
In a reaction tube, combine the ALKBH reaction buffer, the dsDNA substrate (e.g., at 10 nM), and varying concentrations of the purified ALKBH enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination & Digestion:
-
Stop the repair reaction by adding EDTA to chelate the Fe(II) and heating to 95°C to inactivate the enzyme.
-
Cool the samples, add DpnII restriction buffer and DpnII enzyme. Incubate at 37°C for 1 hour.
-
-
Analysis:
-
Add an equal volume of denaturing loading buffer (formamide-containing).
-
Separate the products on a denaturing polyacrylamide gel.
-
Visualize the bands using a phosphorimager (for ³²P) or a fluorescence scanner.
-
-
Data Analysis & Interpretation:
-
Measure the intensity of the full-length (unrepaired) band and the cleaved (repaired) product band.
-
Calculate the percentage of repair as: (Intensity of Cleaved Product) / (Intensity of Cleaved Product + Intensity of Full-Length) * 100.
-
Self-Validation: Run parallel control reactions. A "no enzyme" control should show no cleavage, confirming the 3MeC blocks DpnII. A "no cofactors" control should show no repair, confirming the dependence of ALKBH on its co-substrates. A control substrate with a canonical C instead of 3MeC should be completely cleaved by DpnII.
-
Protocol 3: Cellular Repair Kinetics using the Alkaline Comet Assay
Principle: The comet assay, or single-cell gel electrophoresis, measures DNA strand breaks.[10][12] While 3MeC itself is not a strand break, its processing or the presence of other lesions induced by alkylating agents can lead to breaks. This protocol measures the cell's ability to repair DNA damage over time after a pulse treatment with a methylating agent. A decrease in the comet tail moment indicates successful DNA repair.
Figure 3: Cellular repair kinetics assessment using the Comet Assay.
Materials:
-
Methyl methanesulfonate (MMS) or another suitable alkylating agent.
-
Comet assay kit (e.g., from R&D Systems, Trevigen), including specialized slides, low-melting-point agarose, lysis solution, and alkaline electrophoresis buffer.[13]
-
Fluorescence microscope with appropriate filters.
-
Comet scoring software.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with a dose of MMS sufficient to induce detectable DNA damage but not excessive cytotoxicity (e.g., 100-200 µM for 1 hour).
-
Repair Incubation: After treatment, wash the cells with PBS and replace the medium with fresh, pre-warmed culture medium. This is time zero (T=0). Return the cells to the incubator.
-
Time-Course Collection: Harvest cells at various time points post-treatment (e.g., T=0, 1h, 4h, 12h, 24h). Also include an untreated control sample.
-
Comet Assay Procedure (per manufacturer's protocol):
-
Resuspend a small number of harvested cells in low-melting-point agarose.
-
Pipette this cell suspension onto a comet slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and histones, leaving behind the DNA nucleoid.[10]
-
Place the slides in an electrophoresis tank filled with cold alkaline buffer (pH > 13) to unwind the DNA.
-
Perform electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "tail".
-
-
Staining and Visualization:
-
Neutralize and stain the slides with a DNA intercalating dye (e.g., SYBR Gold or SYBR Green).
-
Visualize the comets using a fluorescence microscope. Capture images of at least 50-100 cells per slide.
-
-
Data Analysis & Interpretation:
-
Use specialized software to quantify the amount of DNA in the tail relative to the head. Common metrics include % Tail DNA and Tail Moment.
-
Plot the average tail moment against the repair time. A decrease in the tail moment over time indicates successful DNA repair.
-
Self-Validation: The T=0 time point serves as the maximum damage control. The untreated cells define the baseline level of DNA damage. Comparing the repair kinetics of a wild-type cell line to a cell line deficient in ALKBH2 (e.g., via CRISPR or siRNA) can specifically implicate this pathway in the repair of the MMS-induced lesions.
-
References
- Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249–261.
-
Singh, N. P., McCoy, M. T., Tice, R. R., & Schneider, E. L. (1988). A simple technique for quantitation of low levels of DNA damage in individual cells. Experimental Cell Research, 175(1), 184–191. [Link]
-
Azqueta, A., & Collins, A. R. (2013). Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics, 4, 288. [Link]
-
Falnes, P. Ø., Johansen, R. F., & Seeberg, E. (2002). AlkB-mediated oxidative demethylation of 1-methyladenine and 3-methylcytosine reverses DNA damage. Nature, 419(6903), 178–182. [Link]
-
Collins, A. R., Oscoz, A. A., Brunborg, G., Gaivão, I., Giovannelli, L., Kruszewski, M., Smith, C. C., & Štětina, R. (2008). The comet assay: topical issues. Mutagenesis, 23(3), 143–151. [Link]
-
Aas, P. A., Otterlei, M., Falnes, P. Ø., Vågbø, C. B., Skorpen, F., Akbari, M., ... & Krokan, H. E. (2003). Human and E. coli ALKB homologues repair 1-methyladenine and 3-methylcytosine damage in DNA and RNA. The EMBO Journal, 22(23), 6348–6359. [Link]
-
Sjakste, N., Sjakste, T., & Boucher, J. L. (2021). Recent advances in DNA glycosylase assays. Molecules, 26(16), 4937. [Link]
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104–120. [Link]
-
Pacific Biosciences. (2011). DNA base modification detection using single-molecule, real-time sequencing. Pacific Biosciences. [Link]
-
Tretyakova, Y., Villalta, P. W., & Kotapati, S. (2013). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. Journal of nucleic acids, 2013, 504738. [Link]
-
Chen, F., Chen, J., Liu, Y., Lu, C., Su, D., ... & He, C. (2019). DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine. Nucleic Acids Research, 47(12), 6046–6057. [Link]
-
Mishina, Y., Chen, L. X., He, C., & Lau, A. (2005). AlkB homologue 2-mediated repair of ethenoadenine lesions in mammalian DNA. Journal of Biological Chemistry, 280(41), 34643–34648. [Link]
-
Nakada, M., Furuta, T., Hayashi, Y., Minamoto, T., & Hamada, J. (2012). The strategy for enhancing temozolomide against malignant glioma. Frontiers in oncology, 2, 98. [Link]
-
Parlanti, E., Fortini, P., Macpherson, P., Gonzalez-Cid, M., & Dogliotti, E. (2007). A rapid, safe, and quantitative in vitro assay for measurement of uracil-DNA glycosylase activity. Molecular and cellular probes, 21(5-6), 335–341. [Link]
-
DNA Mismatch. (n.d.). Single molecule real time sequencing. DNA Mismatch. [Link]
-
Wikipedia. (n.d.). Single-molecule real-time sequencing. Wikipedia. [Link]
-
Grokipedia. (n.d.). Single-molecule real-time sequencing. Grokipedia. [Link]
-
Zhang, Y., Wang, Y., & Weinfeld, M. (2021). Detection of Uracil-Excising DNA Glycosylases in Cancer Cell Samples Using a Three-Dimensional DNAzyme Walker. ACS Measurement Science Au, 1(1), 37–45. [Link]
-
Kastan, M. B., & Lieberman, H. B. (2003). Methylation of deoxycytidine incorporated by excision-repair synthesis of DNA. Proceedings of the National Academy of Sciences of the United States of America, 80(21), 6505–6509. [Link]
-
Kastan, M. B., & Lieberman, H. B. (1983). Methylation of deoxycytidine incorporated by excision-repair synthesis of DNA. PubMed. [Link]
-
Hu, C. W., Chao, M. R., Sie, C. H., & Li, L. A. (2013). Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. Analytical and bioanalytical chemistry, 405(21), 6833–6842. [Link]
-
Christmann, M., & Kaina, B. (2013). Focus on DNA Glycosylases—A Set of Tightly Regulated Enzymes with a High Potential as Anticancer Drug Targets. Cancers, 5(2), 581–607. [Link]
-
Stivers, J. T., & Kavli, B. (2014). Assay design for analysis of human uracil DNA glycosylase. Methods in enzymology, 536, 1–19. [Link]
-
ResearchGate. (n.d.). Mass spectrometry detection of the mc content in the genomic DNa. ResearchGate. [Link]
-
Song, L., & Yi, C. (2017). Quantification of Global DNA Methylation Levels by Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1585, 13–20. [Link]
-
Keller, J., Ringeling, M., & Moerschbacher, B. M. (2023). Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry. Frontiers in Plant Science, 14, 1243527. [Link]
-
Yuan, B. F., & Feng, Y. Q. (2017). Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation. Methods in molecular biology (Clifton, N.J.), 1562, 37–48. [Link]
-
Kaina, B., & Christmann, M. (2019). Mismatch repair-dependent processing of methylation damage gives rise to persistent single-stranded gaps in newly replicated DNA. Molecular cell, 74(3), 577–590.e6. [Link]
-
Wood, R. (2013). DNA Damage and Repair Pathways. YouTube. [Link]
-
Salles, B., & Frit, P. (1995). Schema of the 3D assay procedure used for screening DNA repair... ResearchGate. [Link]
-
Petruseva, I. O., Evdokimov, A. N., & Lavrik, O. I. (2013). Handling the 3-methylcytosine lesion by six human DNA polymerases members of the B-, X- and Y-families. Nucleic acids research, 41(20), 9344–9354. [Link]
-
Figueroa-González, G., & Pérez-Plasencia, C. (2017). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Oncology reports, 38(5), 2631–2640. [Link]
-
Schep, R., El-Khamisy, F., & van den Broek, B. (2022). Protocol: A Multiplexed Reporter Assay to Study Effects of Chromatin Context on DNA Double-Strand Break Repair. Frontiers in Genome Editing, 3, 807659. [Link]
-
Figueroa-González, G., & Pérez-Plasencia, C. (2017). Strategies for the evaluation of DNA damage and repair mechanisms in cancer (Review). Spandidos Publications. [Link]
Sources
- 1. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling the 3-methylcytosine lesion by six human DNA polymerases members of the B-, X- and Y-families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mismatch repair-dependent processing of methylation damage gives rise to persistent single-stranded gaps in newly replicated DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repair of 3-methylthymine and 1-methylguanine lesions by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comet assay - Wikipedia [en.wikipedia.org]
- 13. rndsystems.com [rndsystems.com]
- 14. DNA base modification detection using single-molecule, real-time sequencing [labonline.com.au]
- 15. Single-molecule real-time sequencing - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
N(3)-Methyl-2'-deoxycytidine as a substrate for glycosylase activity assays
Application Notes & Protocols
Topic: N(3)-Methyl-2'-deoxycytidine: A Substrate for DNA Repair Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Foundational Principles: Understanding N(3)-methylcytosine in Genomic Context
Alkylation of DNA, a covalent modification of nucleobases, is a constant threat to genomic integrity. It arises from both endogenous metabolic byproducts and exposure to exogenous chemical agents. While N7-methylguanine and N3-methyladenine are prevalent lesions, N(3)-methyl-2'-deoxycytidine (3-meC) represents a particularly cytotoxic form of damage. The methyl group at the N3 position of cytosine directly obstructs the Watson-Crick hydrogen bonding face, effectively blocking DNA replication and transcription.[1][2] The persistence of 3-meC can lead to replication fork collapse, double-strand breaks, and ultimately, cell death.
A Critical Distinction in Repair Pathways: Glycosylases vs. Demethylases
A common misconception is that all alkylated base lesions are processed by the Base Excision Repair (BER) pathway, which is initiated by a DNA glycosylase. While monofunctional glycosylases like N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), efficiently recognize and excise lesions such as 3-methyladenine, they are notably inefficient at processing 3-meC.[3][4][5] In fact, studies have shown that MPG can bind to DNA containing 3-meC without catalyzing its removal, which can inhibit repair by other enzymes.[6][7]
The primary and most efficient repair mechanism for 3-meC in humans is direct reversal catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, specifically ALKBH2 and ALKBH3 .[1][2][8][9] These enzymes do not cleave the N-glycosidic bond. Instead, they catalyze the oxidative demethylation of 3-meC, converting it directly back to a standard cytosine residue. This process releases the methyl group as formaldehyde and consumes α-ketoglutarate and oxygen as co-substrates.[1][8] ALKBH2 shows a preference for 3-meC in double-stranded DNA, while ALKBH3 preferentially acts on single-stranded DNA and RNA.[8]
Therefore, an assay utilizing a 3-meC-containing substrate is fundamentally an assay for ALKBH2/3 demethylase activity , not for canonical glycosylase activity. This distinction is critical for correct experimental design and data interpretation.
Assay Principle: Quantifying ALKBH Demethylase Activity
To measure the enzymatic activity of ALKBH2 or ALKBH3, a synthetic DNA oligonucleotide containing a site-specific 3-meC lesion is required. This substrate is incubated with a purified recombinant ALKBH enzyme or a cell/tissue extract. The efficiency of the repair reaction is then quantified by measuring the conversion of the 3-meC-containing substrate to the repaired, cytosine-containing product.
Several detection methods exist, but a highly sensitive and quantitative approach utilizes quantitative real-time PCR (qRT-PCR).[8] In this design, the 3-meC lesion within the template strand acts as a polymerase block, preventing efficient amplification. Upon successful demethylation by an ALKBH enzyme, the block is removed, allowing the template to be amplified efficiently. The amount of PCR product generated is therefore directly proportional to the demethylase activity in the sample.
Detailed Protocol: Quantitative PCR-Based ALKBH Activity Assay
This protocol is adapted from methodologies designed to quantify the demethylase activity of ALKBH enzymes on 3-meC-containing single-stranded DNA substrates.[8] It is particularly well-suited for assessing ALKBH3 activity or for screening potential inhibitors.
Materials and Reagents
-
Enzyme: Purified recombinant human ALKBH2 or ALKBH3.
-
Substrate: Custom single-stranded DNA oligonucleotide (e.g., 80-100 nt) containing a single, site-specific N(3)-methyl-2'-deoxycytidine (3-meC) lesion.
-
Standard: The identical oligonucleotide sequence as the substrate, but with a standard cytosine (C) at the lesion position.
-
PCR Primers: Forward and Reverse primers designed to amplify the substrate/standard sequence.
-
qPCR Master Mix: A commercial 2X SYBR Green or equivalent qPCR master mix.
-
Reaction Buffer (10X): 500 mM Tris-HCl (pH 8.0).
-
Cofactor/Cosubstrate Stock Solutions:
-
20 mM Ascorbic acid
-
1 M 2-oxoglutarate
-
400 µM FeSO₄·7H₂O
-
-
Nuclease-free water
-
qPCR-compatible plates and thermocycler
Experimental Procedure
Step 1: Preparation of Reaction Master Mix
-
On the day of the experiment, prepare a fresh 1X Demethylation Reaction Buffer containing the necessary cofactors.
-
For each 50 µL reaction, combine the components as described in the table below. Prepare a master mix for the total number of reactions plus a 10% overage.
| Component | Stock Concentration | Volume for 1 Rxn | Final Concentration | Causality & Notes |
| 10X Reaction Buffer | 500 mM Tris-HCl | 5.0 µL | 50 mM | Provides optimal pH for enzyme activity. |
| Ascorbic Acid | 20 mM | 5.0 µL | 2 mM | A reducing agent that helps maintain iron in the Fe(II) state. |
| 2-oxoglutarate | 1 M | 0.5 µL | 100 µM | A key co-substrate for the dioxygenase reaction. |
| FeSO₄·7H₂O | 400 µM | 5.0 µL | 40 µM | Provides the essential Fe(II) catalytic center. |
| Nuclease-free H₂O | - | 28.5 µL | - | To bring the volume to 49 µL before adding the enzyme. |
| Sub-total Volume | 44.0 µL |
Step 2: Demethylation Reaction
-
Aliquot 44 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 5 µL of the 3-meC oligonucleotide substrate to each tube for a final concentration of ~1.6 fmol/µL (adjust as needed).
-
Initiate the reaction by adding 1 µL of purified ALKBH enzyme (e.g., 4 ng/µL) or cell extract. For the negative control, add 1 µL of the enzyme storage buffer or heat-inactivated enzyme.
-
Gently mix and incubate at 37°C for 60 minutes .
-
Terminate the reaction by heating the samples at 95°C for 10 minutes. This denatures and inactivates the ALKBH enzyme.
Step 3: Quantitative PCR Analysis
-
Prepare a standard curve using the undamaged cytosine-containing oligonucleotide. Perform serial dilutions (e.g., from 80 fmol down to 0.08 fmol) in nuclease-free water.
-
Dilute the terminated reaction samples 1:20 (or as empirically determined) with nuclease-free water to bring them into the linear range of the qPCR assay.
-
Set up the qPCR reactions in a 96-well plate. For each 20 µL qPCR reaction:
-
10 µL of 2X SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted template (from terminated reactions or standard curve dilutions)
-
6 µL of Nuclease-free H₂O
-
-
Include "No Template Controls" (NTC) for the PCR reaction.
-
Run the plate on a qPCR instrument using a standard amplification protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
Data Analysis and Interpretation
-
Generate a standard curve by plotting the Cq (quantification cycle) values from the standard C-containing oligo dilutions against the logarithm of their known concentrations.
-
Use the linear regression formula from the standard curve to calculate the amount (in fmol) of repaired product in each experimental sample based on their Cq values.
-
The activity of the ALKBH enzyme is expressed as the amount of repaired substrate generated per unit of time per amount of enzyme (e.g., fmol/min/µg).
-
Self-Validation:
-
Negative Control (No Enzyme/Heat-Inactivated Enzyme): Should yield a very high Cq value or no amplification, indicating that the 3-meC lesion effectively blocks the polymerase.
-
Positive Control (Active Enzyme): Should show a significantly lower Cq value compared to the negative control, demonstrating successful repair.
-
Standard Curve: The R² value should be >0.99, indicating a reliable and quantitative assay.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cq in Positive Control (Low Activity) | Enzyme is inactive or degraded. | Use a fresh enzyme aliquot. Ensure proper storage at -80°C. Verify enzyme activity with a known positive control substrate. |
| Cofactors have degraded. | Prepare fresh cofactor solutions, especially Ascorbic Acid and FeSO₄. | |
| Sub-optimal reaction conditions. | Optimize incubation time, temperature, and enzyme concentration. | |
| Low Cq in Negative Control (High Background) | Substrate contains contaminating C-oligo. | Verify the purity of the synthesized 3-meC oligonucleotide via mass spectrometry. |
| Polymerase has read-through activity. | Ensure the 3-meC lesion is not near the 3' end of the template. Try a different high-fidelity polymerase for the qPCR step. | |
| Poor Standard Curve (R² < 0.99) | Pipetting errors during serial dilution. | Use calibrated pipettes and perform dilutions carefully. Prepare a fresh dilution series. |
| Primer-dimers or non-specific amplification. | Analyze the melt curve to check for a single product. Redesign primers if necessary. |
References
- (Reference unavailable)
- (Reference unavailable)
-
Nakamura, J., Walker, V. E., Upton, P. B., Chiang, S. Y., Kow, Y. W., & Swenberg, J. A. (1998). Highly sensitive apurinic/apyrimidinic site assay can detect spontaneous and chemically induced depurination under physiological conditions. Cancer Research, 58(2), 222–225. Retrieved from [Link]
- Talpaert-Borle, M., & Liuzzi, M. (1982). Formation, detection and repair of AP sites. Biochimie, 64(8-9), 601–603.
- Chatterjee, N., & Walker, G. C. (2017). Mechanisms of DNA damage, repair, and mutagenesis. Environmental and Molecular Mutagenesis, 58(5), 235–263.
- Mishina, Y., Duguid, E. M., & He, C. (2009). Recognition and processing of a new repertoire of DNA substrates by human 3-methyladenine DNA glycosylase (AAG). Biochemistry, 48(9), 1850–1861.
-
Wikipedia. (2023). DNA-3-methyladenine glycosylase. Wikipedia. Retrieved from [Link]
- Delaney, J. C., Smeester, L., & Essigmann, J. M. (2004). Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli. Nucleic Acids Research, 32(16), 4980–4989.
-
National Cancer Institute. (n.d.). MPG - Early Detection Research Network. National Cancer Institute. Retrieved from [Link]
- Løbner-Olesen, A., & Marinus, M. G. (2012). N-Methylpurine DNA Glycosylase and OGG1 DNA Repair Activities: Opposite Associations With Lung Cancer Risk. Journal of the National Cancer Institute, 104(21), 1649–1659.
-
National Center for Biotechnology Information. (n.d.). MPG N-methylpurine DNA glycosylase [Homo sapiens (human)]. NCBI. Retrieved from [Link]
- (Reference unavailable)
- van der Woude, M. W., & Sweasy, J. B. (2013). Handling the 3-methylcytosine lesion by six human DNA polymerases members of the B-, X- and Y-families. Nucleic Acids Research, 41(19), 9037–9046.
-
Wikipedia. (2023). DNA glycosylase. Wikipedia. Retrieved from [Link]
- (Reference unavailable)
- (Reference unavailable)
- Li, D., Chen, H., & Chen, Z. (2006). Association of Dnmt3a and thymine DNA glycosylase links DNA methylation with base-excision repair. Nucleic Acids Research, 34(22), 6619–6626.
- (Reference unavailable)
- (Reference unavailable)
- Fujii, T., Nishi, H., Nagai, H., Kume, A., & Yoshimura, K. (2019). A real-time PCR-based quantitative assay for 3-methylcytosine demethylase activity of ALKBH3. Analytical Biochemistry, 587, 113453.
- (Reference unavailable)
- Liu, F., Pan, J., & Wang, P. (2015). DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro. Nucleic Acids Research, 43(15), 7358–7370.
- (Reference unavailable)
- (Reference unavailable)
- (Reference unavailable)
-
Exposome-Explorer. (n.d.). T3DB: DNA oxidative demethylase ALKBH2. Exposome-Explorer. Retrieved from [Link]
- (Reference unavailable)
- (Reference unavailable)
-
UniProt. (n.d.). MPG - DNA-3-methyladenine glycosylase - Homo sapiens (Human). UniProt. Retrieved from [Link]
- (Reference unavailable)
- (Reference unavailable)
- (Reference unavailable)
- (Reference unavailable)
- (Reference unavailable)
-
GeneCards. (n.d.). MPG Gene - GeneCards | 3MG Protein | 3MG Antibody. GeneCards. Retrieved from [Link]
- (Reference unavailable)
- (Reference unavailable)
- (Reference unavailable)
Sources
- 1. Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling the 3-methylcytosine lesion by six human DNA polymerases members of the B-, X- and Y-families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA glycosylases: in DNA repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. The Link Between Human Alkyladenine DNA Glycosylase and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methylpurine DNA Glycosylase and OGG1 DNA Repair Activities: Opposite Associations With Lung Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A real-time PCR-based quantitative assay for 3-methylcytosine demethylase activity of ALKBH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
how to measure N(3)-Methyl-2'-deoxycytidine levels in tissue samples
Application Note & Protocol
Quantitative Analysis of N(3)-Methyl-2'-deoxycytidine (3-mC) in Tissue Samples by LC-MS/MS
Abstract & Introduction
N(3)-Methyl-2'-deoxycytidine (3-mC) is a DNA lesion formed by the aberrant methylation of the N3 position of deoxycytidine. This DNA adduct arises from exposure to both endogenous and exogenous alkylating agents, such as environmental pollutants and certain chemotherapeutic drugs[1]. Unlike physiological DNA methylation at the C5 position, which is a key epigenetic mark, N3-methylation of cytosine is a form of DNA damage that can disrupt the DNA helix, block DNA replication, and is potentially mutagenic and cytotoxic if not repaired[1][2]. Consequently, the accurate quantification of 3-mC in tissue is critical for toxicology studies, molecular epidemiology, and understanding the mechanisms of carcinogenesis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of DNA adducts due to its exceptional sensitivity and specificity[1][2][3]. This application note provides a comprehensive, field-proven protocol for the measurement of 3-mC in tissue samples. The workflow encompasses tissue homogenization, efficient DNA extraction, complete enzymatic hydrolysis to deoxynucleosides, sample purification via solid-phase extraction (SPE), and final quantification using an isotope-dilution LC-MS/MS method. The causality behind each step is explained to ensure a robust and reproducible analysis.
Principle of the Method
The accurate quantification of a low-abundance DNA adduct like 3-mC from a complex biological matrix such as tissue requires a multi-step approach. The core principle is to liberate the target analyte from the DNA backbone and purify it from interfering cellular components before sensitive detection.
-
DNA Extraction: High-quality genomic DNA is isolated from the homogenized tissue. It is crucial to eliminate RNA and protein contaminants that could interfere with downstream enzymatic reactions and mass spectrometric analysis.
-
Enzymatic Hydrolysis: The purified DNA is digested into its constituent 2'-deoxynucleosides using a cocktail of enzymes. This process breaks the phosphodiester backbone and removes the phosphate group, yielding 2'-deoxycytidine, 2'-deoxyguanosine, 2'-deoxyadenosine, 2'-deoxythymidine, and any modified nucleosides, including 3-mC[4][5][6].
-
Isotope Dilution: A known quantity of a stable isotope-labeled internal standard (e.g., [¹⁵N₃]-N(3)-Methyl-2'-deoxycytidine) is spiked into the sample prior to processing. This standard co-purifies with the endogenous 3-mC and is used to correct for any analyte loss during sample preparation and to account for matrix effects during MS analysis, ensuring high quantitative accuracy[7][8].
-
Purification & Concentration: Solid-Phase Extraction (SPE) is employed to remove salts from digestion buffers and other hydrophilic impurities. This step also serves to concentrate the nucleosides, thereby enhancing detection sensitivity[9][10].
-
LC-MS/MS Detection: The purified nucleosides are separated by reverse-phase liquid chromatography. The eluent is directed into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exquisite specificity by monitoring a unique precursor-to-product ion transition for both the target analyte (3-mC) and its stable isotope-labeled internal standard[7][11].
Diagram 1: Overall experimental workflow for the quantification of 3-mC in tissue.
Detailed Experimental Protocol
Part A: Genomic DNA Extraction
Causality: The goal is to obtain high molecular weight, pure genomic DNA, free from RNA and protein contamination. Anion-exchange based kits are highly effective at removing contaminants that can inhibit downstream enzymes.
-
Tissue Homogenization: Weigh approximately 20-50 mg of frozen tissue. Homogenize the tissue in a suitable lysis buffer using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain[12].
-
DNA Purification: Extract genomic DNA using a commercial anion-exchange column kit (e.g., Qiagen Genomic-tip) following the manufacturer's instructions.
-
Critical Step: Include the recommended RNase A digestion step to eliminate RNA contamination, which can otherwise contribute to the overall nucleic acid measurement and potentially interfere with the analysis[6].
-
-
DNA Quantification and Quality Control: Resuspend the final DNA pellet in nuclease-free water. Measure the concentration and purity using a UV-Vis spectrophotometer. A260/A280 ratio should be ~1.8, and the A260/A230 ratio should be > 2.0.
-
Storage: Store the purified DNA at -20°C or -80°C for long-term stability.
Part B: Enzymatic Hydrolysis to Deoxynucleosides
Causality: This multi-enzyme digestion ensures the complete breakdown of the DNA polymer into individual nucleosides without phosphate groups, which are the ideal form for reverse-phase LC-MS analysis.
-
Sample Preparation: In a microcentrifuge tube, aliquot 10-20 µg of genomic DNA.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., [¹⁵N₃]-3-mC) to each sample to a final concentration of ~100 fmol. The exact amount may need optimization based on instrument sensitivity.
-
Initial Digestion: Add nuclease P1 (or similar endonuclease) and incubate according to the enzyme manufacturer's protocol (e.g., 37°C for 2 hours). This enzyme cleaves DNA into 3'-mononucleotides.
-
Final Digestion: Add alkaline phosphatase to the same tube. This enzyme removes the phosphate group from the mononucleotides to yield deoxynucleosides[5][6]. Incubate as recommended (e.g., 37°C for 1-2 hours).
-
Note: One-step DNA hydrolysis kits containing an optimized enzyme mix are commercially available and can significantly streamline this process[13].
-
Part C: Solid-Phase Extraction (SPE) Cleanup
Causality: SPE is essential for removing salts and enzymes from the digestion reaction. These contaminants can cause ion suppression in the mass spectrometer and foul the LC column and MS source. A C18 sorbent is used to retain the relatively nonpolar nucleosides while allowing polar salts to pass through.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 cc, 50 mg) by passing 1 mL of methanol, followed by 1 mL of nuclease-free water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the entire DNA hydrolysate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of nuclease-free water to remove all salts and other highly polar interferences.
-
Elution: Elute the retained nucleosides with 1 mL of 50% methanol (or acetonitrile) in water.
-
Dry-down and Reconstitution: Dry the eluate to completion using a vacuum centrifuge. Reconstitute the sample in 50-100 µL of the initial LC mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid). The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis and Quantification
Causality: The combination of chromatographic separation (LC) with highly selective mass filtering (MS/MS in MRM mode) allows for the unambiguous detection and quantification of 3-mC, even in the presence of the vastly more abundant canonical nucleosides.
Diagram 2: Principle of LC-MS/MS detection for N(3)-Methyl-2'-deoxycytidine.
Instrumentation and Conditions
-
LC System: UPLC system (e.g., Waters ACQUITY, Thermo UltiMate 3000).
-
Column: A high-resolution reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of nucleosides[14].
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Thermo TSQ).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
Data Analysis
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of 3-mC and a fixed concentration of the internal standard.
-
Quantification: Integrate the peak areas for both the 3-mC and the internal standard MRM transitions in all samples and calibrators.
-
Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the concentration of the calibration standards to generate a linear regression curve. Use this curve to determine the concentration of 3-mC in the unknown samples.
-
Normalization: The final adduct level is expressed relative to the amount of normal deoxycytidine (dC) or total deoxynucleosides in the sample. The concentration of dC can be determined in the same run (using a separate MRM transition) or by measuring the total DNA quantity initially used. The result is typically reported as moles of 3-mC per 10⁶ or 10⁸ moles of dC.
Quantitative Data Summary
The following table provides typical parameters for the LC-MS/MS analysis of 3-mC. These should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting/Value | Rationale |
| LC Column | Reverse-Phase C18, ≤ 2 µm particle size | Provides excellent retention and separation for nucleosides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for gradient elution of analytes. |
| Gradient | 2% to 40% B over 10 minutes | A shallow gradient ensures robust separation from isomeric and isobaric interferences. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for 2.1 mm ID columns to ensure sharp peak shapes. |
| Ionization Mode | ESI, Positive | Nucleosides readily form [M+H]⁺ ions. |
| 3-mC MRM Transition | m/z 242.1 → 126.1 | Precursor ion [M+H]⁺ fragments to the protonated N(3)-methylcytosine base. |
| [¹⁵N₃]-3-mC MRM | m/z 245.1 → 129.1 | Shift of +3 Da for both precursor and product ions confirms isotopic labeling. |
| Expected LOQ | 0.1 - 5 fmol on column | Modern instruments can achieve high sensitivity, allowing detection of low adduct levels. |
Method Validation & Trustworthiness
To ensure the reliability of the data, this protocol must be validated according to established analytical guidelines. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Accuracy: Determined by spiking known amounts of 3-mC into a control matrix and measuring the recovery (typically 85-115%).
-
Precision: Assessed by repeatedly analyzing the same sample (intra-day and inter-day) and expressed as the relative standard deviation (%RSD), which should ideally be <15%.
-
Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
By incorporating a stable isotope-labeled internal standard, performing a thorough sample cleanup, and using the high selectivity of MRM, this protocol represents a self-validating system for the trustworthy quantification of 3-mC DNA adducts in tissue.
References
-
Dass, C., O'Tusa, J. A., & DeAngelo, D. H. (2001). Real-time monitoring of enzymatic DNA hydrolysis by electrospray ionization mass spectrometry. Nucleic Acids Research, 29(15), e75. [Link]
- Yin, R., et al. (2011). Acetaldehyde-Derived DNA Adducts in Human Liver. Cancer Epidemiology, Biomarkers & Prevention, 20(1), 129-137. This reference is related to the general method of using LC-MS/MS for DNA adducts. A direct link was not available in the search results, but the principles are widely published.
-
Bönn, M., & Sauter, M. (2018). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. International Journal of Molecular Sciences, 19(6), 1735. [Link]
- Glatt, H., et al. (2017). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Archives of Toxicology, 91(8), 2859-2868.
-
EpiQuik™. (2022). EpiQuik™ One-Step DNA Hydrolysis Kit. EpigenTek. [Link]
-
Tretyakova, N., et al. (2015). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Chemical Research in Toxicology, 28(3), 398-428. [Link]
-
Protocols.io. (2022). Tissue Sample Preparation for LC-MS Analysis. protocols.io. [Link]
-
Quinlivan, E. P., & Gregory, J. F. 3rd. (2003). Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection. Journal of Chromatography B, 792(1), 125-132. [Link]
-
Balbo, S., et al. (2020). Comprehensive Analysis of DNA Adducts Using Data-Independent wSIM/MS2 Acquisition and wSIM-City. Journal of the American Society for Mass Spectrometry, 31(10), 2092-2102. [Link]
-
Zarth, A. T., et al. (2019). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxins, 11(7), 415. [Link]
-
Wang, T., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry, 87(6), 3346-3353. [Link]
-
Quinlivan, E. P., & Gregory, J. F. 3rd. (2005). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Nucleic Acids Research, 33(11), e103. [Link]
-
Basanta-Sánchez, M., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Journal of Visualized Experiments, (145), e59283. [Link]
Sources
- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Analysis of DNA Adducts Using Data-Independent wSIM/MS2 Acquisition and wSIM-City - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time monitoring of enzymatic DNA hydrolysis by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 13. epigentek.com [epigentek.com]
- 14. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging N(3)-Methyl-2'-deoxycytidine (m3dC) in Drug Discovery and DNA Damage Research
Audience: Researchers, scientists, and drug development professionals in oncology, molecular biology, and medicinal chemistry.
Introduction: The Significance of a Single Methyl Group
Within the intricate landscape of the genome, the integrity of each nucleobase is paramount. Endogenous and exogenous agents, including many chemotherapeutics, can inflict damage by attaching alkyl groups to DNA bases. One such lesion, N(3)-Methyl-2'-deoxycytidine (m3dC), is formed by the action of S\textsubscript{N}2 alkylating agents like methyl methanesulfonate (MMS) and dimethylsulfate.[1][2] While seemingly a minor modification, the methylation at the N3 position of cytosine has profound biological consequences. This modification disrupts the Watson-Crick hydrogen bonding face, effectively blocking DNA replication and transcription, leading to high levels of cytotoxicity and mutagenicity if left unrepaired.[1][3]
The primary cellular defense against this lesion is a direct reversal repair mechanism catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, including the human homologs ABH2 and ABH3.[1][4] These enzymes perform an elegant oxidative demethylation to restore the canonical cytosine structure.
This unique interplay between damage, replication blockage, and specific repair makes m3dC an invaluable tool in drug discovery. It serves not as a therapeutic itself, but as a precise molecular probe to:
-
Elucidate the mechanisms of DNA repair enzymes.
-
Screen for inhibitors that can potentiate the effects of alkylating chemotherapies.
-
Serve as a quantitative biomarker for DNA damage and repair capacity.
-
Investigate the fidelity and bypass mechanisms of DNA polymerases.
This guide provides the scientific rationale and detailed protocols for the key applications of m3dC in a drug discovery context.
Application 1: High-Throughput Screening for Inhibitors of AlkB DNA Repair Enzymes
Scientific Rationale: Many frontline cancer therapies are DNA alkylating agents. A major mechanism of tumor resistance is the upregulation of DNA repair pathways that remove these toxic lesions. By inhibiting repair enzymes like the AlkB homologs, it is possible to sensitize cancer cells to lower, less toxic doses of chemotherapy. N(3)-Methyl-2'-deoxycytidine is a preferred substrate for AlkB enzymes, making it the ideal tool for developing robust biochemical assays to screen for small molecule inhibitors.[4]
Caption: Therapeutic strategy targeting the AlkB DNA repair pathway.
Protocol 1: In Vitro AlkB Dioxygenase Activity Assay for HTS
This protocol describes a fluorescence-based assay adaptable for high-throughput screening (HTS) of AlkB inhibitors. It utilizes a DNA probe with an internally placed m3dC lesion flanked by a fluorophore and a quencher. Repair of the m3dC lesion destabilizes the duplex, leading to an increase in fluorescence.
Objective: To quantitatively measure the repair activity of a recombinant AlkB homolog on an m3dC-containing substrate and screen for its inhibitors.
Materials:
-
Recombinant Human AlkB Homolog: (e.g., ABH2 or ABH3), purified.
-
m3dC DNA Probe: A dual-labeled oligonucleotide (e.g., 20-mer) with a central m3dC, a 5' fluorophore (e.g., FAM), and a 3' quencher (e.g., DABCYL). A complementary strand is also required.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O.
-
Test Compounds: Small molecule library dissolved in DMSO.
-
Plate Reader: Capable of fluorescence excitation/emission at the appropriate wavelengths for the chosen fluorophore.
-
Microplates: 384-well, black, low-volume plates suitable for fluorescence assays.
Step-by-Step Methodology:
-
Probe Annealing: Prepare a 2X working solution of the DNA probe by annealing the FAM-m3dC-DABCYL strand with its complementary strand in annealing buffer (10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA) at a final concentration of 200 nM. Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.
-
Compound Plating: Dispense 50 nL of test compounds from the library into the 384-well microplates using an acoustic dispenser. Include appropriate controls (DMSO for no inhibition, known inhibitor or no enzyme for maximal inhibition).
-
Enzyme Preparation: Prepare a 2X enzyme solution containing 10 nM recombinant AlkB homolog in the assay buffer.
-
Reaction Initiation: Add 5 µL of the 2X enzyme solution to each well. Subsequently, add 5 µL of the 2X annealed DNA probe to initiate the reaction. The final concentrations will be 1X.
-
Incubation and Measurement: Immediately place the plate in a pre-warmed (37°C) plate reader. Monitor the increase in fluorescence intensity (e.g., Ex: 485 nm, Em: 520 nm for FAM) every 2 minutes for a total of 60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the data: % Inhibition = [1 - (V\textsubscript{compound} - V\textsubscript{no enzyme}) / (V\textsubscript{DMSO} - V\textsubscript{no enzyme})] * 100.
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
-
Perform dose-response curves for confirmed hits to determine IC₅₀ values.
-
Self-Validation and Causality: The use of a no-enzyme control is critical to establish the baseline fluorescence and ensure that observed signal changes are enzyme-dependent. The kinetic monitoring allows for the robust calculation of initial velocities, which is more reliable than endpoint reads and helps to identify potential assay artifacts like fluorescent compounds.
| Parameter | Recommended Condition | Rationale |
| Enzyme Concentration | 5 nM (final) | Should be in the linear range of the assay, determined during assay development. |
| Substrate Concentration | 100 nM (final) | Near the K\textsubscript{m} value for sensitive detection of competitive inhibitors. |
| Co-factors | As listed in buffer | Essential for AlkB catalytic activity.[1] Ascorbate keeps the Fe(II) in its reduced state. |
| DMSO Concentration | < 1% | High concentrations of DMSO can inhibit enzyme activity. |
| Temperature | 37°C | Optimal temperature for human enzyme activity. |
Application 2: Quantifying m3dC as a Pharmacodynamic Biomarker
Scientific Rationale: When treating cells with an alkylating agent, the formation and subsequent removal of m3dC can serve as a powerful pharmacodynamic (PD) biomarker. Measuring the peak level of the adduct can confirm target engagement of the drug, while monitoring its clearance over time reveals the DNA repair capacity of the cells.[5] This information is crucial for optimizing dosing schedules and for stratifying patient populations in clinical trials based on their DNA repair proficiency.[6][7][8]
Caption: Workflow for quantifying m3dC from biological samples.
Protocol 2: LC-MS/MS Quantification of m3dC in Genomic DNA
This protocol provides a highly sensitive and specific method for measuring m3dC levels in cells treated with an alkylating agent.
Objective: To accurately quantify the amount of m3dC relative to an unmodified nucleoside (2'-deoxyguanosine, dG) in genomic DNA.
Materials:
-
Cell Culture: Cancer cell lines of interest (e.g., DNA repair proficient vs. deficient).
-
Alkylating Agent: Methyl methanesulfonate (MMS).
-
Genomic DNA Isolation Kit: (e.g., Qiagen DNeasy).
-
DNA Hydrolysis Enzymes: Nuclease P1, Alkaline Phosphatase.
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a UPLC system.
-
Standards: Purified m3dC and dG for standard curve generation.
-
Internal Standard: Isotopically labeled nucleoside (e.g., ¹⁵N₅-dG).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and allow them to attach. Treat with a dose-response or time-course of MMS (e.g., 0-500 µM for 1 hour). For repair kinetics, treat with a single dose, wash, and harvest cells at various time points (e.g., 0, 2, 6, 24 hours post-treatment).
-
Genomic DNA Isolation: Harvest approximately 1-5 million cells per sample. Isolate high-quality genomic DNA using a commercial kit, including an RNase A treatment step to prevent contamination. Quantify the DNA concentration accurately using a fluorometric method (e.g., Qubit).
-
Enzymatic Hydrolysis:
-
To 10 µg of genomic DNA in a microfuge tube, add the internal standard (¹⁵N₅-dG).
-
Add Nuclease P1 and buffer, and incubate at 37°C for 2 hours. This digests the DNA into 5'-mononucleotides.
-
Add Alkaline Phosphatase and its corresponding buffer. Incubate at 37°C for an additional 2 hours. This dephosphorylates the nucleotides to nucleosides.
-
-
Sample Cleanup: Centrifuge the samples at high speed to pellet any undigested material and proteins. Transfer the supernatant containing the nucleosides to an HPLC vial for analysis.
-
LC-MS/MS Analysis:
-
Develop a Multiple Reaction Monitoring (MRM) method to detect the specific parent-to-daughter ion transitions for m3dC, dG, and the internal standard.
-
Separate the nucleosides using a reverse-phase C18 column with a gradient of water and methanol (both containing 0.1% formic acid).
-
Generate a standard curve by running known concentrations of m3dC and dG.
-
-
Data Analysis:
-
Integrate the peak areas for m3dC and dG for each sample.
-
Normalize the dG peak area using the internal standard.
-
Use the standard curve to calculate the absolute amount of m3dC and dG in each sample.
-
Express the DNA damage level as a ratio, typically (moles of m3dC) / (10⁶ moles of dG).
-
Expected Results and Interpretation:
| Cell Line | Treatment | Time Post-Tx | Expected m3dC Level (lesions/10⁶ dG) | Interpretation |
| Wild-Type (Repair Proficient) | 500 µM MMS | 0 hr | ~50 | Indicates initial level of DNA damage. |
| Wild-Type (Repair Proficient) | 500 µM MMS | 6 hr | ~10 | Demonstrates efficient repair of the m3dC lesion. |
| AlkB Knockout (Repair Deficient) | 500 µM MMS | 0 hr | ~50 | Initial damage is similar, independent of repair status. |
| AlkB Knockout (Repair Deficient) | 500 µM MMS | 6 hr | ~45 | Shows persistence of the lesion due to lack of repair. |
This data clearly demonstrates the utility of m3dC quantification in assessing cellular DNA repair capacity, a key factor in predicting response to alkylating agents.
Application 3: Investigating DNA Polymerase Fidelity and Translesion Synthesis
Scientific Rationale: The fate of a cell after DNA damage depends heavily on the interaction of DNA polymerases with the lesion. Replicative polymerases typically stall at lesions like m3dC.[1][2] Specialized, low-fidelity translesion synthesis (TLS) polymerases may be recruited to bypass the block, often at the cost of introducing a mutation. Studying this process is vital for understanding the mutagenic potential of alkylating agents and the mechanisms by which cells tolerate DNA damage.
Caption: Workflow for a DNA polymerase primer extension assay.
Protocol 3: Primer Extension Assay to Assess Polymerase Bypass of m3dC
Objective: To determine if a specific DNA polymerase can bypass an m3dC lesion and to identify the nucleotide(s) incorporated opposite it.
Materials:
-
Template Oligonucleotide: A synthetic 40-mer DNA oligo containing a single, site-specific m3dC lesion.
-
Primer Oligonucleotide: A 20-mer complementary to the 3' end of the template, with a 5' fluorescent label (e.g., 6-FAM).
-
DNA Polymerases: A high-fidelity replicative polymerase and a panel of TLS polymerases.
-
dNTP Mix: Equimolar mixture of dATP, dCTP, dGTP, and dTTP.
-
Reaction Buffer: Appropriate 10X buffer for the polymerase being tested.
-
Denaturing PAGE: Acrylamide/bis-acrylamide solution, urea, TBE buffer, gel running apparatus.
-
Fluorescence Gel Imager: (e.g., Typhoon or similar).
Step-by-Step Methodology:
-
Primer-Template Annealing: Mix the FAM-labeled primer and the m3dC-containing template at a 1:1.5 molar ratio in annealing buffer. Heat to 95°C for 5 min and cool slowly to room temperature.
-
Reaction Setup: On ice, prepare reaction mixes in PCR tubes. For each polymerase, combine 10X reaction buffer, the annealed primer/template complex, dNTP mix, and the DNA polymerase.
-
Reaction Incubation: Transfer the tubes to a thermocycler pre-heated to 37°C and incubate for a defined period (e.g., 10-30 minutes). A time-course experiment can also be performed by taking aliquots at different times.
-
Reaction Quenching: Stop the reactions by adding an equal volume of 2X stop/loading buffer (95% formamide, 20 mM EDTA, bromophenol blue).
-
Denaturing PAGE: Heat the samples at 95°C for 5 minutes to denature, then immediately place on ice. Load the samples onto a 15% polyacrylamide/8 M urea gel. Run the gel until the dye front reaches the bottom.
-
Visualization and Analysis: Scan the gel using a fluorescence imager.
-
A band corresponding to the primer length +1 (just before the lesion) indicates a stall.
-
A full-length product band (40-mer) indicates successful bypass of the m3dC lesion.
-
The intensity of the bands can be quantified to calculate the percentage of bypass: Bypass % = [Intensity\textsubscript{full-length}] / ([Intensity\textsubscript{stalled}] + [Intensity\textsubscript{full-length}]) * 100.
-
To determine fidelity, the assay can be run four separate times, each with only one of the four dNTPs to see which one is preferentially incorporated opposite the m3dC.
-
Causality and Interpretation: The presence of a strong band just before the lesion site with a replicative polymerase confirms that m3dC is a blocking lesion. The appearance of a full-length product with a TLS polymerase demonstrates its bypass capability. This assay provides direct evidence of the functional consequences of m3dC on DNA replication and the specific enzymatic machinery required to overcome it.
Summary and Future Perspectives
N(3)-Methyl-2'-deoxycytidine, while a product of DNA damage, is a remarkably versatile tool for discovery research. The protocols outlined here provide a robust framework for its application in screening for novel anticancer therapeutics, developing critical pharmacodynamic biomarkers, and performing fundamental research into DNA replication and repair.
Future applications will likely involve the use of m3dC-containing probes in more complex biological systems, such as cell extracts or reconstituted replication forks, to study the interplay between repair enzymes and the replisome. Furthermore, structural biology studies using m3dC-modified DNA will continue to provide high-resolution snapshots of how these lesions are recognized and processed. As personalized medicine advances, the quantitative analysis of lesions like m3dC from patient samples may become integral to guiding therapeutic decisions for patients receiving alkylating agent chemotherapy.
References
- GeneLink. N3-methyl-dC [m3dC].
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). DNA Repair by Reversal of DNA Damage. PubMed Central. [Link]
-
Bozza, M. V., & Sinden, R. R. (1994). Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. PubMed. [Link]
-
Mao, S., et al. (2020). Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. ACS Chemical Biology. [Link]
-
National Center for Biotechnology Information. N(3)-Methyl-2'-deoxycytidine. PubChem Compound Summary for CID 3081452. [Link]
-
Mathivanan, S., Mao, S., & Sheng, J. (2021). Synthesis and Purification of N 3 -Methylcytidine (m 3 C) Modified RNA Oligonucleotides. Current Protocols. [Link]
-
Bio-Synthesis Inc. N3-Methyl deoxy Cytidine N-Alkylated base. Bio-Synthesis Inc. Catalog. [Link]
-
National Center for Biotechnology Information. 2'-Deoxy-N3-methylcytidine. PubChem Compound Summary for CID 71436195. [Link]
-
Mathivanan, S., Mao, S., & Sheng, J. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m42C) Modified RNA. Current Protocols. [Link]
-
Entfellner, E., et al. (2021). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Sriram, M., et al. (2010). Structure determination of DNA methylation lesions N1-meA and N3-meC in duplex DNA using a cross-linked protein-DNA system. PubMed. [Link]
-
Sedgwick, B. (2004). Repairing DNA-methylation damage. Nature Reviews Molecular Cell Biology. [Link]
-
Song, L., et al. (2005). Specific method for the determination of genomic DNA methylation by liquid chromatography-electrospray ionization tandem mass spectrometry. Analytical Chemistry. [Link]
-
Quinlivan, E. P., & Gregory, J. F. 3rd. (2004). Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection. PubMed. [Link]
-
Yamagami, K., et al. (1991). Antitumor activity of 2'-deoxy-2'-methylidenecytidine, a new 2'-deoxycytidine derivative. Japanese Journal of Cancer Research. [Link]
-
Jones, P. A., & Baylin, S. B. (2007). The epigenomics of cancer. Cell. [Link]
-
Quinlivan, E. P., & Gregory, J. F. 3rd. (2004). Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection. ResearchGate. [Link]
-
Xu, F., et al. (2021). Recent progress in DNA methyltransferase inhibitors as anticancer agents. PubMed Central. [Link]
-
Palii, S. S., et al. (2008). DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B. Molecular and Cellular Biology. [Link]
-
Ho, L., et al. (2012). High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests. ResearchGate. [Link]
-
LookChem. N(3)-Methyl-2'-deoxycytidine. LookChem Database. [Link]
-
Sofia, M. J., et al. (2012). Discovery of a β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry. [Link]
-
Tost, J. (Ed.). (2017). DNA Methylation Protocols. Methods in Molecular Biology. [Link]
-
Holmes, Z. C. (2022). Using DNA methylation as a biomarker and extensive sampling as a diagnostic tool for cellular identification. Doctoral dissertation, University of Otago. [Link]
-
Baylin, S. B. (2009). Targeting DNA Methylation. Clinical Cancer Research. [Link]
-
Koch, A., et al. (2018). DNA Methylation as Clinically Useful Biomarkers—Light at the End of the Tunnel. MDPI. [Link]
-
Wesołowska, O., et al. (2023). 5-Aza-2′-Deoxycytidine Alters the Methylation Profile of Bortezomib-Resistant U266 Multiple Myeloma Cells and Affects Their Proliferative Potential. MDPI. [Link]
-
Lowder, L., et al. (2008). DNA site-specific N3-adenine methylation targeted to estrogen receptor-positive cells. Journal of Medicinal Chemistry. [Link]
-
Locke, W. J., et al. (2019). DNA Methylation Biomarkers: Cancer and Beyond. MDPI. [Link]
-
Cacabelos, R., et al. (2020). DNA Methylation as a Biomarker for Monitoring Disease Outcome in Patients with Hypovitaminosis and Neurological Disorders. PubMed Central. [Link]
Sources
- 1. genelink.com [genelink.com]
- 2. N3-Methyl deoxy Cytidine N-Alkylated base [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA Repair by Reversal of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. DNA Methylation as a Biomarker for Monitoring Disease Outcome in Patients with Hypovitaminosis and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Settings for N(3)-Methyl-2'-deoxycytidine (3-mdC)
Welcome to the technical support center for the analysis of N(3)-Methyl-2'-deoxycytidine (3-mdC). This guide is designed for researchers, scientists, and drug development professionals who are working with this modified nucleoside and aims to provide expert advice, troubleshooting assistance, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mass-to-charge (m/z) values I should be looking for when analyzing 3-mdC?
A1: For quantitative analysis using tandem mass spectrometry, you will typically monitor the transition from the protonated precursor ion to a specific product ion. For 3-mdC, the primary values are:
-
Precursor Ion ([M+H]⁺): m/z 242.1
-
Product Ion ([BH₂]⁺): m/z 126.0
This product ion corresponds to the protonated N(3)-methylcytosine base, which is formed by the characteristic cleavage of the glycosidic bond during collision-induced dissociation (CID).[1]
Q2: Which ionization technique is best suited for 3-mdC analysis?
A2: Electrospray Ionization (ESI) is the most common and effective technique for analyzing modified nucleosides like 3-mdC.[2][3] It is a "soft" ionization method that minimizes in-source fragmentation, allowing for the accurate measurement of the intact precursor ion.[2][3] Positive ionization mode (ESI+) is strongly recommended because the methylated nitrogen at the N(3) position readily accepts a proton, leading to a stable and abundant [M+H]⁺ ion.
Q3: What type of liquid chromatography (LC) setup is recommended for separating 3-mdC?
A3: A reversed-phase liquid chromatography (LC) setup is typically used. A C18 column is a robust choice for separating 3-mdC from other nucleosides and matrix components.[1] The mobile phases usually consist of an aqueous component and an organic component (e.g., methanol or acetonitrile) with an acidic modifier.
A common mobile phase composition is:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid. The acid helps to protonate the analyte and improve chromatographic peak shape.[4]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.
A gradient elution, starting with a low percentage of Mobile Phase B and gradually increasing, is effective for resolving 3-mdC.[1]
Q4: Why is an internal standard important for the quantification of 3-mdC?
A4: An internal standard (IS) is crucial for accurate and precise quantification. It helps to correct for variations in sample preparation, injection volume, and instrument response. The ideal IS is a stable isotope-labeled version of the analyte, such as [¹⁵N₃]-3-mdC.[1][5] This type of IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the entire analytical process, but is distinguishable by its mass.[1][5]
Troubleshooting Guide
This section addresses common problems encountered during the LC-MS/MS analysis of 3-mdC.
Problem: Poor or No Signal Intensity for 3-mdC
Potential Cause 1: Suboptimal Ion Source Settings
Solution: The efficiency of the ESI process is highly dependent on the settings of the ion source.[2][6]
-
Step-by-Step Protocol for Optimizing Ion Source Parameters:
-
Prepare a standard solution of 3-mdC (e.g., 100 ng/mL in Mobile Phase A).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).
-
Monitor the intensity of the precursor ion (m/z 242.1) in real-time.
-
Systematically adjust the following parameters one at a time to maximize the signal:
-
Capillary/Spray Voltage: Start with the manufacturer's recommendation and adjust in small increments.
-
Gas Flow Rates (Nebulizer and Drying Gas): Optimize these to ensure efficient desolvation without causing excessive fragmentation.
-
Source Temperature: Adjust to facilitate solvent evaporation. A typical starting point is 300-350°C.[7]
-
-
Potential Cause 2: Incorrect MRM Transition or Collision Energy
Solution: The Multiple Reaction Monitoring (MRM) transition and the associated collision energy (CE) are critical for sensitivity.
-
Step-by-Step Protocol for Optimizing Collision Energy:
-
Using the direct infusion setup from the previous step, select the precursor ion m/z 242.1.
-
Set up a product ion scan to confirm that m/z 126.0 is the major fragment.
-
Create an MRM method for the transition 242.1 -> 126.0.
-
Perform a collision energy optimization experiment. This is an automated function on most modern triple quadrupole instruments. It will ramp the CE across a range (e.g., 5-40 eV) and identify the voltage that produces the most intense product ion signal.
-
Problem: High Background Noise or Baseline Drift
Potential Cause 1: Contaminated Mobile Phase or LC System
Solution: High background noise can obscure low-level signals.[6]
-
Troubleshooting Steps:
-
Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.
-
If the problem persists, systematically clean the LC system. Flush the pumps, lines, and autosampler with a strong solvent mixture (e.g., 50:50 isopropanol:water).
-
Install a new guard column, or if necessary, a new analytical column.
-
Potential Cause 2: Matrix Effects
Solution: Components in the sample matrix (e.g., salts, lipids from biological samples) can co-elute with 3-mdC and suppress its ionization.
-
Mitigation Strategies:
-
Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up the sample before injection.[8][9]
-
Optimize Chromatography: Adjust the LC gradient to better separate 3-mdC from interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte.[1][5]
-
Problem: Inaccurate Peak Identification and Isomeric Interference
Potential Cause: Co-elution of Isomers
Solution: Several methylated cytidine isomers exist (e.g., 5-methylcytidine, N4-methylcytidine) that have the same mass as 3-mdC.[10] If they are not chromatographically separated, they can interfere with quantification.
-
Validation and Optimization:
-
Chromatographic Separation: The primary solution is to optimize the LC method to achieve baseline separation of all potential isomers. Test different columns or modify the mobile phase gradient.[11]
-
Acquire Standards: If possible, obtain analytical standards for other methylated cytidine isomers to confirm their retention times and ensure your method is specific for 3-mdC.
-
Key Experimental Parameters and Workflows
Data Summary: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1-3.0 mm ID, <3 µm particle size | Provides good retention and resolution for nucleosides.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Elutes the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | 3-mdC readily forms a stable protonated molecule. |
| Precursor Ion (Q1) | m/z 242.1 | Corresponds to [M+H]⁺ for 3-mdC.[1] |
| Product Ion (Q3) | m/z 126.0 | Corresponds to the protonated N(3)-methylcytosine base after glycosidic bond cleavage.[1] |
| Collision Energy | Instrument Dependent (Optimize Experimentally) | Maximizes product ion formation for highest sensitivity. |
Workflow Diagrams
General LC-MS/MS Analysis Workflow for 3-mdC
Caption: Decision tree for diagnosing low signal intensity issues.
References
-
Pomerantz, S. C., & McCloskey, J. A. (1994). Electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides. Journal of the American Society for Mass Spectrometry, 5(8), 649-659. Available at: [Link]
-
Song, L., et al. (2012). Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. Chemical Research in Toxicology, 25(5), 1143-1151. Available at: [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]
-
N-U-L-L, et al. (2007). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Nucleic Acids Research, 35(11), e79. Available at: [Link]
-
Chen, Q., et al. (2021). In-source Fragmentation of Nucleosides at Electrospray Ionization: Towards More Sensitive and Accurate Nucleoside Analysis. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). List of MRM transitions. m/z (amu). Available at: [Link]
-
N-U-L-L, et al. (2007). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. National Institutes of Health. Available at: [Link]
-
Song, L., et al. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry, 87(5), 2877-2884. Available at: [Link]
-
Potier, N., et al. (1994). Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides. Nucleic Acids Research, 22(19), 3895–3903. Available at: [Link]
-
Voehler, M. W., & Marnett, L. J. (2009). Mass Spectrometry of Structurally Modified DNA. Accounts of Chemical Research, 42(4), 541-550. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]
-
Song, L., et al. (2012). Direct Analysis of 5-Methylcytosine and 5-Methyl-2′-deoxycytidine in Human Urine by Isotope Dilution LC-MS/MS: Correlations with N-Methylated Purines and Oxidized DNA Lesions. Chemical Research in Toxicology, 25(5), 1143-1151. Available at: [Link]
-
Trapp, O., & Puchinger, M. (2020). Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry. Scientific Reports, 10(1), 15797. Available at: [Link]
-
Yamaki, Y., et al. (2018). Rapid and selective simultaneous quantitative analysis of modified nucleosides using multi-column liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 149, 424-432. Available at: [Link]
-
Li, L., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Metabolites, 9(3), 51. Available at: [Link]
-
GMI. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Ruetz, L. (2019). Heavy modified RNA nucleosides and nucleotides as internal standard for high resolution mass spectrometry. ULB : Dok. Available at: [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Available at: [Link]
-
PTF @ UCSF. (2020). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]
-
N-U-L-L, et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available at: [Link]
-
Kellner, S., & Helm, M. (2014). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 47(1), 32-41. Available at: [Link]
-
Li, D., et al. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Toxics, 10(2), 79. Available at: [Link]
-
N-U-L-L. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]
-
Wang, L., et al. (2018). Excited State Decay Pathways of 2'-Deoxy-5-methylcytidine and Deoxycytidine Revisited in Solution: A Comprehensive Kinetic Study by Femtosecond Transient Absorption. The Journal of Physical Chemistry B, 122(30), 7465-7474. Available at: [Link]
-
Wang, Y., et al. (2019). 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. Molecules, 24(23), 4279. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Electrospray Modifications for Advancing Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
improving the stability of N(3)-Methyl-2'-deoxycytidine during sample prep
Welcome, researchers. This guide is designed to help you navigate the complexities of handling N(3)-Methyl-2'-deoxycytidine (3-mdC) during sample preparation for quantitative analysis, typically by LC-MS/MS. Due to its chemical nature, 3-mdC is notoriously unstable, and its accurate quantification requires meticulous attention to detail. As your senior application scientist, I've structured this center to provide not just steps, but the reasoning behind them, ensuring you can build robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with 3-mdC.
Q1: Why are my 3-mdC measurements inconsistent or significantly lower than expected?
This is the most frequent challenge and almost always points to analyte degradation. The primary culprit is the inherent chemical instability of the 3-mdC molecule itself. Unlike its canonical counterpart, 2'-deoxycytidine, the methylation at the N(3) position introduces a positive charge on the pyrimidine ring, making it highly susceptible to hydrolysis.
There are two main degradation pathways to be aware of[1]:
-
Depyrimidination: The N-glycosidic bond linking the N(3)-methylcytosine base to the deoxyribose sugar is weakened. Under mildly acidic or even neutral aqueous conditions, this bond can cleave, resulting in an abasic site (the deoxyribose sugar) and the free N(3)-methylcytosine base. This is often the major degradation route.
-
Deamination: The exocyclic amine group at the C4 position can be hydrolyzed, converting 3-mdC into N(3)-Methyl-2'-deoxyuridine.
Both degradation products will not be detected as 3-mdC, leading to underestimation of the true concentration in your original sample. This reactivity is significantly accelerated by protonation of the base, which readily occurs at physiological pH[1]. Therefore, maintaining optimal pH and temperature throughout the entire sample preparation workflow is critical.
Caption: Key degradation pathways for N(3)-Methyl-2'-deoxycytidine.
Q2: What are the optimal pH and temperature conditions for handling 3-mdC?
Given the molecule's susceptibility to acid-catalyzed hydrolysis, strict pH control is non-negotiable.
-
pH: All buffers and solvents used during extraction, purification, and analysis should be maintained in a slightly alkaline range, ideally between pH 7.5 and 8.5 . Avoid any exposure to acidic conditions, even transiently. The use of a robust buffer system (e.g., 20 mM Tris-HCl) is recommended to prevent localized pH shifts.[2]
-
Temperature: Hydrolysis reactions are accelerated at higher temperatures. Every step of your sample preparation should be performed on ice or at 4°C whenever possible. Avoid leaving samples at room temperature for extended periods. When performing solvent evaporation steps, use a refrigerated vacuum concentrator (e.g., SpeedVac) or ensure the water bath temperature for a rotary evaporator does not exceed 30°C.[2]
Q3: How can I minimize enzymatic degradation of 3-mdC from biological matrices?
Biological samples (cells, tissues, plasma) are rich in enzymes like nucleases and glycosylases that can degrade your analyte. While specific enzymes targeting free 3-mdC are not the primary concern, general enzymatic activity that degrades DNA and releases interfering compounds must be controlled.
-
Immediate Inactivation: The most effective strategy is to immediately denature and precipitate proteins upon sample collection or cell lysis. This is typically achieved by adding a high concentration of organic solvent (e.g., ice-cold methanol or acetonitrile) or using a lysis buffer containing strong chaotropic agents and detergents.
-
Enzyme Inhibitors: For workflows where enzymatic digestion of DNA/RNA is required to release the modified nucleosides, ensure you are using a cocktail of broad-spectrum nuclease and phosphatase inhibitors. After the desired digestion is complete, immediately quench the reaction by heat inactivation (if compatible with 3-mdC stability, which is unlikely) or, more safely, by protein precipitation.
Q4: What are the best practices for short-term and long-term storage of 3-mdC samples?
Proper storage is crucial to prevent degradation over time.
-
Short-Term (Processing, <24 hours): Keep samples, extracts, and final vials at 4°C in an autosampler.
-
Intermediate-Term (Days to Weeks): For purified extracts or standards, store at -20°C. While a related, more stable compound, 5-methyl-2'-deoxycytidine, is stable for at least 65 days in non-hydrolyzed DNA at -20°C, the increased lability of 3-mdC warrants caution[3].
-
Long-Term (Months): Storage at -80°C is mandatory for long-term stability. Lyophilize aqueous samples to a dry powder before long-term storage to eliminate the risk of aqueous hydrolysis. Reconstitute immediately before analysis.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles. Aliquot samples into single-use volumes before freezing. While some nucleosides can withstand several cycles, it's a risk for an unstable compound like 3-mdC[3].
Q5: I'm seeing poor recovery after solid-phase extraction (SPE). What could be going wrong?
SPE is a common source of analyte loss if not optimized for unstable compounds.
-
Sorbent Choice: Use a sorbent that does not require acidic conditions for binding or elution. Reversed-phase (C18) or mixed-mode anion exchange cartridges are common choices.
-
pH of Solvents: Ensure that all loading, washing, and elution buffers are pH-controlled (pH 7.5-8.5). Never use acidic modifiers like formic or acetic acid in your elution solvent if you can avoid it. If required for subsequent LC-MS analysis, add the acid to the collected fraction immediately before injection, minimizing contact time.
-
Elution Speed: Do not let the cartridge run dry for extended periods, and perform the elution step efficiently to minimize the time the analyte spends on the stationary phase.
-
Test for On-Cartridge Degradation: Spike a known amount of 3-mdC standard into a clean solvent, pass it through your entire SPE protocol, and compare the recovery to a direct injection of the same standard. This will isolate loss due to degradation from loss due to poor binding/elution.
Troubleshooting Quick-Reference Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Analyte degradation during sample prep. 2. Poor extraction efficiency. 3. Suboptimal LC-MS/MS conditions. | 1. Re-evaluate workflow: Maintain pH 7.5-8.5, keep samples at ≤4°C. 2. Optimize lysis/extraction protocol. 3. Check MS parameters, use fresh mobile phase. |
| Poor Reproducibility | 1. Inconsistent timing or temperature during prep steps. 2. Sample degradation in the autosampler. 3. Freeze-thaw cycles. | 1. Standardize all incubation times and temperatures. 2. Ensure autosampler is temperature-controlled (4°C). Analyze samples promptly. 3. Aliquot samples into single-use tubes. |
| Peak Tailing or Splitting | 1. Column degradation or contamination. 2. Sample matrix effects. 3. Incompatibility between injection solvent and mobile phase. | 1. Flush or replace the analytical column. 2. Improve sample cleanup (e.g., SPE). 3. Match injection solvent as closely as possible to the initial mobile phase. |
| Gradual Signal Decrease Over a Sequence | 1. Analyte degradation in the autosampler vial. 2. Accumulation of contaminants on the column or in the MS source. | 1. Limit sequence run time or re-prepare samples for long runs. 2. Run wash blanks between samples; perform source cleaning.[4][5] |
Recommended Protocol: DNA Extraction and Enzymatic Hydrolysis for 3-mdC Analysis
This protocol is designed to minimize degradation by controlling pH and temperature.
Materials:
-
DNA Extraction Kit (silica-based column or magnetic bead)
-
Nuclease P1 (from Penicillium citrinum)
-
Bovine Spleen Phosphodiesterase (BSP)
-
Alkaline Phosphatase (Calf Intestinal, CIAP)
-
Buffer A: 20 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 8.0
-
Quenching Solution: Ice-cold acetonitrile
-
Internal Standard: Stable isotope-labeled N(3)-Methyl-2'-deoxycytidine (e.g., 3-mdC-d3)
Workflow Diagram:
Caption: A robust workflow for preparing samples for 3-mdC analysis.
Step-by-Step Procedure:
-
DNA Extraction: Extract genomic DNA from your biological matrix using a commercial kit. Crucially, ensure the lysis and binding buffers are not acidic. If possible, choose a kit that operates at a neutral or slightly alkaline pH. Elute the DNA in a buffered solution (e.g., 10 mM Tris-HCl, pH 8.0) instead of nuclease-free water to maintain pH stability.
-
Quantification & Aliquoting: Quantify the extracted DNA. Aliquot up to 10 µg of DNA into a fresh microcentrifuge tube. Add the internal standard at a concentration relevant to your expected analyte level.
-
Enzymatic Digestion:
-
To the DNA aliquot, add Buffer A to a final volume of 45 µL.
-
Add 2 Units of Nuclease P1, 0.02 Units of BSP, and 5 Units of CIAP.
-
Incubate at 37°C for 2-4 hours. Note: While this is an elevated temperature, it is necessary for enzyme activity. This step should be timed precisely and kept as short as possible to achieve complete digestion.
-
-
Reaction Quenching (Critical Step): Immediately after incubation, stop the enzymatic reaction and precipitate proteins by adding 3 volumes (e.g., 150 µL) of ice-cold acetonitrile. Vortex thoroughly.
-
Clarification: Centrifuge the sample at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and enzymes.
-
Drying: Carefully transfer the supernatant to a new tube. Evaporate the solvent to dryness using a refrigerated vacuum concentrator.
-
Reconstitution & Analysis: Reconstitute the dried nucleoside pellet in a small volume (e.g., 50-100 µL) of the initial LC-MS mobile phase (e.g., 98% Water: 2% Acetonitrile + 0.1% Ammonium Hydroxide). Vortex, centrifuge briefly to pellet any insoluble material, and transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
References
-
Mathivanan, J., Du, J., Mao, S., Zheng, Y. Y., & Sheng, J. (2021). Synthesis and purification of N3-methylcytidine (m3C) modified RNA oligonucleotides. Current Protocols, 1, e307. Available from: [Link]
-
Borges A, Radkov A, Thuy-Boun PS. (2022). A workflow to isolate phage DNA and identify nucleosides by HPLC and mass spectrometry. protocols.io. Available from: [Link]
-
Kovatsi, L., Georgiou, V., & Samanidou, V. (2012). Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV. Bioanalysis, 4(5), 539-545. Available from: [Link]
- Bebenek, A., & Tarkowski, P. (2013). Stability of 5-aza-2'-deoxycytidine and 5-azacytidine in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 83, 214-219.
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]
-
ZefSci. (2025). 14 Best Practices for Effective LCMS Troubleshooting. Available from: [Link]
-
Brezinova, J., Bronk, B. V., & Sowers, L. C. (1998). Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. Chemical research in toxicology, 11(8), 929-935. Available from: [Link]
Sources
- 1. Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. zefsci.com [zefsci.com]
challenges in the chemical synthesis of N(3)-Methyl-2'-deoxycytidine
Introduction
Welcome to the technical support guide for the chemical synthesis of N(3)-Methyl-2'-deoxycytidine (m3dC). This modified nucleoside is a critical tool in the study of DNA alkylation damage and repair mechanisms. Its formation in DNA, often resulting from exposure to SN2 alkylating agents, can stall DNA synthesis and is associated with mutagenicity.[1]
The synthesis of m3dC, while conceptually straightforward, is fraught with challenges, primarily concerning regioselectivity, protection/deprotection strategies, and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. It provides field-proven insights in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each experimental choice to ensure a self-validating and successful synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of N(3)-Methyl-2'-deoxycytidine.
Question 1: My methylation reaction yields are consistently low, and TLC analysis shows a significant amount of unreacted starting material. What's going wrong?
Answer: Low conversion is a frequent issue often rooted in reaction conditions and reagent quality. Let's break down the probable causes and solutions.
-
Causality: The methylation of the N3 position of the pyrimidine ring is an SN2 reaction. Its efficiency is highly dependent on the nucleophilicity of the N3 nitrogen and the activity of the methylating agent. The reaction is extremely sensitive to moisture, which can consume the methylating agent and deactivate other reagents.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is the most critical parameter.
-
Dry all glassware in an oven (120°C) overnight and cool under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous solvents. Dimethylformamide (DMF) is a common choice; use a freshly opened bottle of anhydrous grade or distill it over a suitable drying agent.
-
Ensure your starting nucleoside is thoroughly dry, for instance, by co-evaporation with anhydrous toluene or pyridine.[2]
-
-
Verify Reagent Activity:
-
Methylating Agent: Methyl iodide (MeI) is commonly used.[3][4] It should be fresh and stored properly to prevent degradation. Using an excess (e.g., 2-3 equivalents) can help drive the reaction to completion, but be mindful of potential side reactions (see Question 2).
-
Base (if applicable): Some protocols may use a non-nucleophilic base to enhance the nucleophilicity of the cytidine ring. Ensure it is anhydrous and added correctly.
-
-
Optimize Reaction Time and Temperature: Most direct methylation protocols proceed at room temperature over 24 hours.[3] Monitor the reaction progress by TLC or LC-MS every few hours. If the reaction stalls, gentle heating (e.g., to 40-50°C) might be considered, but this can also increase the rate of side reactions.
-
Question 2: I'm observing multiple products in my crude reaction mixture by LC-MS, suggesting poor regioselectivity. How can I ensure methylation occurs specifically at the N3 position?
Answer: This is the central challenge in m3dC synthesis. The 2'-deoxycytidine molecule has several nucleophilic sites: the N3 and N4 positions of the base, and the 3'- and 5'-hydroxyl groups of the deoxyribose sugar. Direct methylation without protecting groups will inevitably lead to a mixture of products.
-
Causality: The nucleophilicity of the N4-amino group and the sugar hydroxyls is competitive with the target N3 nitrogen. To achieve regioselectivity, you must "block" these other sites from reacting. This is accomplished through an orthogonal protecting group strategy.[5]
-
Recommended Workflow & Logic: The most reliable method involves protecting the 5'-hydroxyl and N4-amino groups before the methylation step. The 3'-hydroxyl is less reactive but can also be protected if necessary.
-
5'-OH Protection: Use the acid-labile 4,4'-dimethoxytrityl (DMTr) group. It offers robust protection during subsequent steps and can be removed under mild acidic conditions that do not harm the final product.[3][4]
-
N4-Amino Protection: Use a base-labile acyl group like Benzoyl (Bz) or Isobutyryl (iBu) .[3][6] These groups reduce the nucleophilicity of the exocyclic amine, preventing N4-methylation. They are typically removed with aqueous ammonia or methylamine after the N3-methylation is complete.
-
Methylation Step: With the 5'-OH and N4-NH2 groups protected, the N3 position becomes the most favorable site for methylation by agents like MeI.
-
Deprotection: The acyl group on N4 is removed first under basic conditions, followed by the removal of the 5'-DMTr group under mild acidic conditions.
-
dot digraph "Protected Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end Caption: Workflow for regioselective synthesis of m3dC.
Question 3: My purification by silica gel chromatography is difficult. The product either streaks badly or co-elutes with impurities. What can I do?
Answer: Purification challenges are common due to the polar and basic nature of nucleosides.
-
Causality: The free amine groups and hydroxyls on the nucleoside can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape (streaking) and irreversible adsorption.
-
Troubleshooting & Optimization:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the starting eluent containing a small amount of a volatile tertiary amine, such as triethylamine (Et3N) or pyridine (typically 0.5-1% v/v).[2][3] This deactivates the acidic sites on the silica, leading to much sharper peaks and better recovery.
-
Optimize the Mobile Phase:
-
A common solvent system is a gradient of Methanol (MeOH) in Dichloromethane (DCM). For example, a gradient from 2% to 10% MeOH in DCM is a good starting point.[3]
-
Ensure your mobile phase also contains the same percentage of tertiary amine used to neutralize the column (e.g., 1% Et3N).
-
-
Consider Reverse-Phase Chromatography: If silica gel chromatography fails, reverse-phase HPLC (RP-HPLC) is an excellent alternative for purifying polar compounds like nucleosides. A C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
| Parameter | Standard Silica Gel | Amine-Treated Silica Gel | Reverse-Phase HPLC (C18) |
| Stationary Phase | Acidic SiO2 | Neutralized SiO2 | Non-polar (C18) |
| Mobile Phase | DCM/MeOH | DCM/MeOH + 1% Et3N | Water/Acetonitrile |
| Peak Shape | Often broad, tailing | Sharp, symmetrical | Generally sharp |
| Typical Issue | Product streaking/loss | Requires removal of amine | Requires lyophilization |
Frequently Asked Questions (FAQs)
Q1: What are the key differences and considerations when choosing a methylating agent?
A1: Methyl iodide (MeI) and dimethyl sulfate (DMS) are the most common choices.
-
Methyl Iodide (MeI): Generally preferred for its higher reactivity and the volatility of its byproducts. It is used in many established protocols for N3-methylation of cytidine analogues.[3][4]
-
Dimethyl Sulfate (DMS): A powerful and less expensive methylating agent. However, it is more toxic than MeI and its byproducts are non-volatile, which can complicate workup.
-
Safety: Both are toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
Q2: How do I confirm that I have successfully synthesized N(3)-Methyl-2'-deoxycytidine and that the methyl group is at the correct position?
A2: A combination of analytical techniques is essential for unambiguous structure confirmation.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Look for a new singlet integrating to 3 protons around 3.3-3.4 ppm, corresponding to the N3-methyl group.[3] You should also see characteristic shifts in the signals for the H5 and H6 protons on the pyrimidine ring compared to the starting material.
-
¹³C NMR: A new peak for the methyl carbon will appear around 31 ppm.[3]
-
2D NMR (HMBC/HSQC): These experiments can definitively show the correlation between the methyl protons and the carbons of the pyrimidine ring, confirming its attachment to N3.
-
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of your product. The observed mass should match the calculated mass for C₁₀H₁₅N₃O₄ ([M+H]⁺ = 242.1135) to within a few ppm.[3][7]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single sharp peak indicates a pure sample.
Q3: What are the recommended storage conditions for the final N(3)-Methyl-2'-deoxycytidine product?
A3: Like most modified nucleosides, m3dC should be stored with care to ensure its long-term stability.
-
Form: Store as a dry, crystalline solid.[8]
-
Atmosphere: Store under desiccation to protect from moisture. While stable for shipping at room temperature, prolonged exposure to ambient conditions should be avoided.[1][10] Studies on the related 5-methyl-2'-deoxycytidine show good stability at -20°C for at least 65 days in non-hydrolyzed DNA and stability through at least three freeze-thaw cycles.[11]
Q4: Can I use this nucleoside to prepare a phosphoramidite for oligonucleotide synthesis?
A4: Yes, preparing the phosphoramidite is a common subsequent step. The general workflow involves protecting the 5'-OH with a DMTr group, and then reacting the 3'-OH with a phosphitylating agent like 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. The protocol described by Mathivanan et al. for the ribonucleoside analogue provides an excellent template for this procedure.[3][4]
dot digraph "Troubleshooting Logic" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end Caption: Decision tree for troubleshooting m3dC synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for synthesizing modified nucleosides and represents a reliable path to obtaining N(3)-Methyl-2'-deoxycytidine via a protected intermediate.[3][4][12]
Part 1: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-N4-benzoyl-2'-deoxycytidine
-
5'-O-DMTr Protection: Dissolve 2'-deoxycytidine (1 eq.) in anhydrous pyridine. Cool the solution to 0°C in an ice bath. Add 4,4'-dimethoxytrityl chloride (DMTr-Cl, 1.1 eq.) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC (DCM:MeOH 9:1).
-
Quench the reaction by adding cold methanol. Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 5'-O-DMTr-2'-deoxycytidine.
-
N4-Benzoyl Protection: Dissolve the crude product from the previous step in anhydrous pyridine. Cool to 0°C and add benzoyl chloride (1.5 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench with cold water and remove the pyridine under reduced pressure.
-
Purify the residue by silica gel column chromatography (using a hexane/ethyl acetate gradient containing 0.5% pyridine) to yield the fully protected nucleoside.
Part 2: N3-Methylation
-
Dissolve the protected nucleoside (1 eq.) in anhydrous DMF.
-
Add methyl iodide (MeI, 3 eq.) to the solution.
-
Stir the reaction at room temperature for 24-48 hours. Monitor progress by LC-MS or TLC.
-
Once the reaction is complete, remove the DMF under high vacuum. Co-evaporate the residue with toluene twice to remove residual DMF.
Part 3: Deprotection and Purification
-
N4-Deprotection: Dissolve the crude methylated product in concentrated aqueous ammonia/methanol (1:1) and stir at room temperature for 16 hours or at 55°C for 5 hours.
-
Remove the solvent under reduced pressure.
-
5'-Deprotection: Dissolve the residue in a solution of 3% trichloroacetic acid in DCM. Stir at room temperature for 1-2 hours, monitoring for the disappearance of the orange color upon quenching a small aliquot with methanol.
-
Neutralize the reaction carefully with saturated NaHCO₃ and extract the product into an organic solvent or purify directly.
-
Final Purification: Purify the final crude N(3)-Methyl-2'-deoxycytidine by column chromatography on silica gel pre-treated with 1% triethylamine, eluting with a DCM/MeOH gradient (e.g., 98:2 to 90:10) containing 1% triethylamine.
-
Combine pure fractions, evaporate the solvent, and dry under high vacuum to obtain the final product as a white solid. Confirm identity and purity using NMR, HRMS, and HPLC.
References
-
Mathivanan, J., Du, J., Mao, S., Zheng, Y. Y., & Sheng, J. (2021). Synthesis and Purification of N3-methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols, 1, e307. [Link]
-
Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m4,2C) Modified RNA. Current Protocols, 1, e248. [Link]
-
Beaucage, S. L. (1993). Protecting Groups in Oligonucleotide Synthesis. Protocols for Oligonucleotides and Analogs, 20, 33–61. [Link]
-
Mathivanan, J., Du, J., Mao, S., Zheng, Y. Y., & Sheng, J. (2021). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. PubMed, 34792865. [Link]
-
Kovatsi, L., Georgiou, G., Ioannou, P., & Samanidou, V. (2012). Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV. Bioanalysis, 4(4), 367–372. [Link]
-
Bio-Synthesis Inc. (n.d.). N3-Methyl deoxy Cytidine N-Alkylated base. Bio-Synthesis Inc. Product Page. [Link]
-
PubChem. (n.d.). N(3)-Methyl-2'-deoxycytidine. National Center for Biotechnology Information. [Link]
-
Tran, A., Zheng, S., White, D., & Cen, Y. (2020). Divergent Synthesis of 5-Substituted Pyrimidine 2'-Deoxynucleosides and Their Incorporation into Oligodeoxynucleotides for the Survey of Uracil DNA Glycosylases. ResearchGate. [Link]
-
Divakar, K. J., et al. (2003). Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1321–1325. [Link]
-
Sheng, J., et al. (2025). Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs. Methods in Enzymology. [Link]
-
Beaucage, S. L. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Omega. [Link]
-
Jablonski, J., et al. (1986). N<-[N-(6-trifluoroacetylamidocaproyi)-2-aminoethyl]-5'-0- dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropyl- methylphosphoramidite has been synthesized. Nucleic Acids Research, 14(15), 6115-6128. [Link]
-
Song, C., et al. (2012). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry. [Link]
-
ChemGenes. (n.d.). N3-Methyl-deoxy Cytidine. ChemGenes Product Page. [Link]
-
Iden, C. R. (2018). Synthesis of N2-Substituted Deoxyguanosine Nucleosides from 2-Fluoro-6-O- (Trimethylsilylethyl. Current Protocols in Nucleic Acid Chemistry, 72(1), e50. [Link]
Sources
- 1. N3-Methyl deoxy Cytidine N-Alkylated base [biosyn.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. N(3)-Methyl-2'-deoxycytidine | C10H15N3O4 | CID 3081452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 2'-Deoxy-N3-methylcytidine | Nucleoside Antimetabolite/Analog | 5040-21-1 | Invivochem [invivochem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N(3)-Methyl-2'-deoxycytidine (3-me-dC) Analysis
A Guide to Preventing and Troubleshooting Artifactual Formation in Mass Spectrometry-Based DNA Damage and Epigenetics Research
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding the detection and prevention of artifactual 3-me-dC.
Q1: What is N(3)-Methyl-2'-deoxycytidine (3-me-dC) and why is its accurate measurement important?
N(3)-Methyl-2'-deoxycytidine (3-me-dC) is a DNA adduct, a form of DNA damage, where a methyl group is attached to the N3 position of the cytosine base. In biological systems, its presence can arise from exposure to methylating agents or from endogenous cellular processes. Accurate measurement is crucial as 3-me-dC can block DNA replication and is a marker of genotoxicity. However, its structural similarity to the key epigenetic mark, 5-methyl-2'-deoxycytidine (5-mC), and its potential to be artificially generated during sample analysis, necessitates stringent analytical controls to ensure that what is being measured is a true biological signal and not an experimental artifact.
Q2: We are detecting a peak corresponding to 3-me-dC in our LC-MS/MS analysis, but we don't expect it to be in our samples. Could this be an artifact?
Yes, it is highly probable that the detected 3-me-dC is an artifact. The most common source of artifactual methylation in LC-MS/MS analysis is the use of methanol as a solvent in the mobile phase or during sample preparation.[1][2] Studies have shown that methanol can react with various biomolecules, leading to the formation of methylated artifacts.[1][2] This is particularly problematic under acidic conditions, which are often used in reversed-phase chromatography for DNA adduct analysis. The presence of residual acidic reagents from DNA extraction or hydrolysis can catalyze this reaction.
Q3: What is the chemical mechanism behind methanol-induced artifactual methylation of deoxycytidine?
While the exact mechanism for N3-methylation of deoxycytidine by methanol in an LC-MS source is not fully elucidated in a single study, the principle is based on the reactivity of methanol as a methylating agent under certain conditions. In the presence of an acid catalyst (e.g., formic acid in the mobile phase), methanol can be protonated, making the methyl group susceptible to nucleophilic attack by the N3 position of the cytosine ring. The N3 position is a known site for alkylation on the cytosine base. This reaction is more likely to occur at elevated temperatures, such as those used in a heated electrospray ionization (HESI) source.
Troubleshooting Guide: Diagnosing and Eliminating Artifactual 3-me-dC
This section provides a systematic approach to identifying and mitigating the artifactual formation of 3-me-dC in your experiments.
Issue 1: Unexpected or Inconsistent 3-me-dC Peak in LC-MS/MS Chromatogram
Symptoms:
-
A peak with the mass-to-charge ratio (m/z) and retention time of 3-me-dC is present in samples where it is not biologically expected.
-
The abundance of the 3-me-dC peak is variable and correlates with changes in LC-MS conditions (e.g., gradient composition, source temperature).
-
The 3-me-dC peak is present in blank injections that follow sample injections containing high concentrations of deoxycytidine.[3]
Root Cause Analysis and Solutions:
The primary suspect for artifactual 3-me-dC formation is the analytical methodology itself, particularly the use of methanol in the mobile phase.
Diagnostic Workflow:
Caption: Diagnostic workflow for suspected artifactual 3-me-dC.
Solutions & Preventative Measures:
-
Mobile Phase Composition: The most effective way to prevent methanol-induced methylation is to replace it with a less reactive solvent.
-
Recommendation: Substitute methanol with acetonitrile in your mobile phase. Acetonitrile is a much weaker nucleophile and is less likely to participate in methylation reactions.
-
Protocol: Prepare your mobile phases using high-purity, LC-MS grade acetonitrile and water with the same modifier (e.g., 0.1% formic acid). Re-equilibrate your column thoroughly with the new mobile phase before analysis.
-
-
Sample Solvent: Ensure that the solvent used to reconstitute your DNA hydrolysate is also free of methanol.
-
Recommendation: Use a starting mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) as your sample solvent. This will also improve peak shape for early eluting compounds.[4]
-
-
Control Experiments: To confirm that the 3-me-dC is an artifact, run a control experiment with a pure standard of 2'-deoxycytidine under your usual analytical conditions. If a 3-me-dC peak is generated, this is direct evidence of artifact formation.
Issue 2: Concern about Other Potential Sources of Artifactual Methylation
Symptoms:
-
A low-level 3-me-dC signal persists even after switching to an acetonitrile-based mobile phase.
-
You are working with samples that may have high levels of endogenous methyl donors.
Root Cause Analysis and Solutions:
While methanol is the primary culprit in LC-MS analysis, other factors during sample preparation can contribute to artifactual methylation.
-
S-adenosylmethionine (SAM) Carryover: SAM is the universal methyl donor in cells.[5][6] If your DNA extraction procedure does not efficiently remove all cellular components, residual SAM could potentially methylate DNA during sample processing or storage.[7]
-
Prevention:
-
Thorough DNA Purification: Use a robust DNA purification method that includes proteinase K digestion and a cleanup step (e.g., column-based purification or phenol-chloroform extraction) to remove proteins and small molecules.
-
RNAse Treatment: Ensure your samples are treated with RNase to prevent any interference from RNA modifications.
-
-
-
DNA Hydrolysis Conditions: The method used to digest DNA into individual nucleosides can also impact the stability of the nucleosides and potentially introduce artifacts.
-
Recommendation: Enzymatic hydrolysis is generally milder than acidic hydrolysis.[8] However, it is crucial to ensure the purity of the enzymes used.
-
Protocol: Use a validated enzymatic hydrolysis cocktail, and consider including a deaminase inhibitor in the reaction to prevent other types of modifications.[9]
-
Validated Experimental Protocols
To ensure the highest level of data integrity, we provide the following validated protocols for DNA sample preparation and LC-MS/MS analysis that are designed to minimize the risk of artifactual 3-me-dC formation.
Protocol 1: Enzymatic Hydrolysis of DNA to Deoxynucleosides
This protocol is optimized for the complete and gentle digestion of DNA for subsequent LC-MS/MS analysis.
Materials:
-
Purified genomic DNA (1-10 µg)
-
Nuclease P1
-
Bovine spleen phosphodiesterase
-
Alkaline phosphatase
-
Deaminase inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine)
-
LC-MS grade water
Procedure:
-
To 1-10 µg of DNA in an Eppendorf tube, add the appropriate buffers and enzymes according to the manufacturer's recommendations.
-
Add a deaminase inhibitor to the reaction mixture.[9]
-
Incubate at 37°C for 2-4 hours or until digestion is complete.
-
After digestion, the sample can be diluted with the initial mobile phase for direct injection or subjected to solid-phase extraction (SPE) for enrichment of modified nucleosides if necessary.
Protocol 2: LC-MS/MS Analysis of Modified Deoxynucleosides using an Acetonitrile-Based Mobile Phase
This method is designed to separate and detect 3-me-dC and other modified nucleosides while avoiding artifact formation.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column suitable for nucleoside analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A suitable gradient to separate the nucleosides of interest. For example:
-
0-2 min: 2% B
-
2-10 min: 2-30% B
-
10-12 min: 30-95% B
-
12-15 min: 95% B
-
15-15.1 min: 95-2% B
-
15.1-20 min: 2% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Source Temperature: Optimized for the specific instrument, but avoid excessively high temperatures.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-me-dC: Monitor the transition from the protonated molecular ion [M+H]+ to the fragment ion corresponding to the methylated cytosine base.
-
Include transitions for other nucleosides of interest (e.g., dC, 5-mC, dG, 8-oxo-dG).
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Data Interpretation:
-
Always include a negative control (a sample known not to contain 3-me-dC) and a positive control (a standard of 3-me-dC) in your analytical run.
-
Be cautious of any 3-me-dC signal that appears only when using methanol-containing mobile phases.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Mobile Phase Solvent | Acetonitrile | Minimizes the risk of artifactual methylation compared to methanol. |
| Sample Solvent | Initial mobile phase composition | Improves peak shape and avoids introducing methanol. |
| DNA Hydrolysis | Enzymatic Digestion | Milder than acid hydrolysis, reducing the risk of DNA damage. |
| Enzyme Purity | High-purity, validated enzymes | Prevents contamination with other nucleosides or enzymes that could cause artifacts. |
| Additives | Deaminase inhibitors | Prevents deamination of adenosine and cytidine during hydrolysis. |
| Control Samples | Pure deoxycytidine standard | Provides direct evidence of artifact formation under your analytical conditions. |
Logical Relationships Diagram
Caption: Key factors contributing to and preventing artifactual 3-me-dC formation.
References
-
Nestler, J. E., & Gu, M. (2010). Solvent interactions with test compounds and recommendations for testing to avoid artifacts. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 705(1), 50-54. [Link]
-
Kellner, S., et al. (2021). Strategies to Avoid Artifacts in Mass Spectrometry-Based Epitranscriptome Analyses. Angewandte Chemie International Edition, 60(44), 23885-23893. [Link]
-
Kellner, S., et al. (2021). Strategies to Avoid Artifacts in Mass Spectrometry-Based Epitranscriptome Analyses. Angewandte Chemie (International ed. in English), 60(44), 23885–23893. [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Kettling, H., et al. (2018). Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research. Metabolites, 8(1), 1. [Link]
-
Müller, M., et al. (2010). Chemical discrimination between dC and 5MedC via their hydroxylamine adducts. Nucleic Acids Research, 38(11), e126. [Link]
-
Kettling, H., et al. (2017). Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research. Metabolites, 8(1), 1. [Link]
-
Balbo, S., et al. (2020). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. Toxics, 8(4), 86. [Link]
-
Pira, G., et al. (2017). S-adenosylmethionine levels regulate the Schwann cell DNA methylome. eLife, 6, e23824. [Link]
-
Kienast, F., et al. (2022). Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry. Frontiers in Plant Science, 13, 968826. [Link]
-
Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 40(6), 268-271. [Link]
-
Orozco, M., et al. (2020). Excess S-adenosylmethionine inhibits methylation via catabolism to adenine. Communications Biology, 3(1), 1-11. [Link]
-
Chen, H. J. C., et al. (2014). Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. Analytical and Bioanalytical Chemistry, 406(24), 5865-5874. [Link]
-
Chiang, P. K., et al. (1996). S-Adenosylmethionine and methylation. The FASEB Journal, 10(4), 471-480. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Song, L., et al. (2005). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Nucleic Acids Research, 33(12), e109. [Link]
-
Lu, S. C., & Mato, J. M. (2018). S-adenosyl-methionine (SAM) alters the transcriptome and methylome and specifically blocks growth and invasiveness of liver cancer cells. Drug Discovery Today, 23(7), 1361-1369. [Link]
-
Haws, S. A., et al. (2020). Methyl-Metabolite Depletion Elicits Adaptive Responses to Support Heterochromatin Stability and Epigenetic Persistence. Cell Reports, 32(1), 107851. [Link]
-
Polite, L., & McNair, H. (n.d.). Troubleshooting LC, basics. Chromedia. [Link]
-
Wang, Y., et al. (2021). Methods and Challenges for Computational Data Analysis for DNA Adductomics. Chemical Research in Toxicology, 34(1), 11-21. [Link]
-
Poganik, J. R., & Balbo, S. (2021). DNA adducts as biomarkers to predict, prevent, and diagnose disease - application of analytical chemistry to clinical investigations. Analytical and Bioanalytical Chemistry, 413(1), 7-18. [Link]
-
Chen, H. J. C., et al. (2014). Direct Analysis of 5-Methylcytosine and 5-Methyl-2 '-deoxycytidine in Human Urine by Isotope Dilution LC-MS/MS: Correlations with N-Methylated Purines and Oxidized DNA Lesions. Analytical and Bioanalytical Chemistry, 406(24), 5865-5874. [Link]
-
Han, X., & Gross, R. W. (2021). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Journal of Lipid Research, 62, 100031. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl-Metabolite Depletion Elicits Adaptive Responses to Support Heterochromatin Stability and Epigenetic Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excess S-adenosylmethionine inhibits methylation via catabolism to adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Polymerase Stalling at N(3)-Methyl-2'-deoxycytidine (3mC) Sites
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with polymerase stalling at N(3)-Methyl-2'-deoxycytidine (3mC) sites. This resource is designed to provide in-depth troubleshooting strategies, detailed protocols, and a comprehensive understanding of the underlying mechanisms to help you navigate this common experimental hurdle.
Section 1: Understanding the Challenge - FAQs
This section addresses the fundamental questions surrounding polymerase stalling at 3mC residues.
Q1: What is N(3)-Methyl-2'-deoxycytidine (3mC) and why does it stall DNA polymerases?
A1: N(3)-Methyl-2'-deoxycytidine (3mC) is a modified nucleobase where a methyl group is attached to the N3 position of the cytosine ring. This modification is a form of DNA damage, often caused by exposure to endogenous or exogenous alkylating agents.
The primary reason 3mC stalls most DNA polymerases is due to steric hindrance in the minor groove of the DNA double helix.[1][2] Replicative DNA polymerases, the high-fidelity enzymes responsible for the bulk of DNA synthesis, possess a tightly constrained active site that interrogates the minor groove to ensure correct base pairing.[3] The methyl group at the N3 position protrudes into this groove, creating a bulky adduct that physically obstructs the polymerase from advancing along the DNA template.[1][2] This blockage halts DNA synthesis and can lead to incomplete DNA replication or failed PCR amplification.[4]
Q2: Are all DNA polymerases blocked by 3mC?
A2: No, not all polymerases are equally affected. A summary is provided in the table below:
| Polymerase Family | Stalling Potential at 3mC | Rationale |
| High-Fidelity Replicative Polymerases (e.g., Pol δ, Pol ε, Phusion®, Q5®) | High | These polymerases have a snug active site and a 3'→5' proofreading exonuclease activity that is sensitive to distortions in the DNA duplex, making them highly susceptible to stalling at minor groove adducts.[5][6] |
| Standard Taq Polymerases (e.g., Taq, GoTaq®) | High to Moderate | While lacking robust proofreading, their active sites are still generally intolerant of bulky minor groove lesions. Stalling is a common outcome. |
| Translesion Synthesis (TLS) Polymerases (e.g., Pol η, Pol ι, Pol κ, Rev1) | Low to Moderate | These polymerases have more open and flexible active sites, allowing them to accommodate distorted DNA templates and bypass lesions, albeit often with lower fidelity.[5][7][8][9] For instance, some TLS polymerases can push the damaged purine into a syn conformation to facilitate base pairing.[1] |
Q3: My PCR amplification of a 3mC-containing template is failing. What are the likely causes?
A3: PCR failure with templates containing 3mC lesions is a common issue. The primary reasons include:
-
Polymerase Stalling: As detailed above, your chosen polymerase is likely unable to read through the 3mC adduct.[4]
-
Poor Template Quality: The presence of 3mC is a form of DNA damage. If your template has a high density of these or other lesions, it can lead to strand breaks during the high-temperature denaturation steps of PCR, resulting in a lack of full-length templates for amplification.[10]
-
Suboptimal PCR Conditions: Standard PCR conditions may not be suitable for damaged templates. Factors like annealing temperature, extension time, and buffer composition can significantly impact the outcome.[11][12]
-
Inappropriate Polymerase Choice: Using a high-fidelity proofreading polymerase is often counterproductive for damaged templates as they are more prone to stalling.[13]
Section 2: Troubleshooting Guides & Protocols
This section provides a structured approach to troubleshooting and overcoming polymerase stalling at 3mC sites.
Workflow for Troubleshooting PCR Failure at 3mC Sites
The following diagram illustrates a logical workflow for addressing PCR failure when 3mC is present in the template.
Caption: A stepwise guide to troubleshooting PCR failure with 3mC-containing DNA templates.
Detailed Troubleshooting Steps
1. Verify Core Reaction Components and Template Integrity
-
Action: Always begin by confirming that your basic PCR setup is correct. Run a positive control with a known, undamaged template to ensure all reagents are active.[11] Assess the integrity of your 3mC-containing template on an agarose gel.
-
Rationale: It's crucial to rule out simple errors before moving to more complex optimizations. Degraded template DNA is a common cause of PCR failure, especially with damaged templates that may be prone to strand breaks.[14]
2. Optimize PCR Cycling and Buffer Conditions
-
Action: If the basic setup is sound, proceed to optimize the reaction conditions.
-
Rationale: Damaged templates often require non-standard PCR parameters to achieve successful amplification.
| Parameter | Recommended Action | Rationale |
| Extension Time | Increase the extension time to 1.5-2 minutes per kilobase.[10] | A longer extension time gives the polymerase more opportunities to bypass the 3mC lesion. |
| Annealing Temperature | Use a "touchdown PCR" protocol. Start with an annealing temperature 5-10°C above the calculated Tm of the primers and decrease it by 1°C per cycle for 10-15 cycles, followed by standard cycling.[10] | This enhances primer specificity in the initial cycles while allowing for more efficient amplification as the temperature drops. |
| Cycle Number | Increase the total number of cycles to 35-40.[11] | This can help amplify a product even if the efficiency of bypassing the lesion is low in each cycle. |
| Magnesium Concentration (MgCl2) | Titrate MgCl2 concentration in 0.5 mM increments, from 1.5 mM to 3.0 mM.[15][16] | Magnesium is a critical cofactor for polymerase activity. Optimal concentrations can vary depending on the polymerase and template. |
| PCR Enhancers | Add DMSO (3-5% final concentration) or Betaine (0.5-1.5 M final concentration). | These additives can help relax the DNA secondary structure, potentially making the 3mC lesion more accessible for bypass. |
3. Change Your DNA Polymerase
-
Action: If optimization of PCR conditions fails, the next critical step is to switch your DNA polymerase.
-
Rationale: As discussed, high-fidelity polymerases are often a poor choice for damaged templates.
Recommended Polymerase Strategy:
-
Switch to a robust, non-proofreading polymerase: A standard Taq polymerase may be more successful than a high-fidelity enzyme.
-
Employ a blend of polymerases: Some commercial PCR kits contain a mixture of a standard polymerase (like Taq) and a small amount of a proofreading polymerase. This can provide a balance of processivity and fidelity.
-
Utilize a Translesion Synthesis (TLS) Polymerase: For templates with a high density of 3mC or other lesions, a specialized TLS polymerase may be necessary. These are often available commercially, sometimes as additives to a standard PCR master mix.[5][7]
4. Pre-PCR Template Repair
-
Action: In cases of severe template damage, consider an in vitro repair step before PCR.
-
Rationale: The Base Excision Repair (BER) pathway is the cell's natural mechanism for dealing with lesions like 3mC.[4][17] This pathway can be partially reconstituted in vitro.
Protocol: In Vitro Base Excision Repair (Simplified)
Objective: To remove 3mC lesions from a DNA template prior to PCR amplification.
Materials:
-
3mC-containing DNA template
-
N-methylpurine DNA glycosylase (MPG), also known as AAG.
-
AP Endonuclease (e.g., Endonuclease IV)
-
DNA Polymerase I
-
dNTP mix (10 mM each)
-
T4 DNA Ligase
-
Appropriate reaction buffers for each enzyme
Procedure:
-
Glycosylase Reaction:
-
In a 20 µL reaction, combine:
-
100-500 ng of 3mC-containing DNA
-
1X MPG reaction buffer
-
1-2 units of MPG
-
-
Incubate at 37°C for 60 minutes. This step excises the 3mC base, leaving an apurinic/apyrimidinic (AP) site.
-
-
AP Site Cleavage:
-
To the same reaction, add:
-
1X AP Endonuclease buffer (ensure compatibility or adjust)
-
5-10 units of AP Endonuclease
-
-
Incubate at 37°C for 30 minutes. The endonuclease will cleave the phosphodiester backbone at the AP site.
-
-
Gap Filling and Ligation:
-
To the same reaction, add:
-
1X DNA Polymerase I buffer
-
1 µL of 10 mM dNTP mix
-
2-5 units of DNA Polymerase I
-
1 µL of 10 mM ATP
-
1-3 units of T4 DNA Ligase
-
-
Incubate at 16°C for 1-2 hours, or at room temperature for 30 minutes. This will fill the single-nucleotide gap and ligate the nick.
-
-
Purification:
-
Purify the repaired DNA using a standard PCR cleanup kit to remove enzymes and buffers.
-
-
PCR Amplification:
-
Use the purified, repaired DNA as a template in your optimized PCR protocol.
-
Note: This protocol is a simplified representation. Always refer to the manufacturer's instructions for each enzyme for optimal performance.
Section 3: Mechanistic Insights
Understanding the molecular interactions provides a deeper context for troubleshooting.
Mechanism of Polymerase Stalling at a 3mC Site
The diagram below illustrates how a replicative DNA polymerase is physically blocked by a 3mC adduct in the minor groove.
Caption: Steric hindrance from the N3-methyl group in the minor groove blocks the active site of a replicative DNA polymerase.
This guide provides a comprehensive framework for understanding and overcoming the challenges associated with polymerase stalling at N(3)-Methyl-2'-deoxycytidine sites. By combining a thorough understanding of the underlying mechanisms with systematic troubleshooting, researchers can significantly improve their success rates with these difficult templates.
References
-
Takara Bio. (n.d.). Optimizing your PCR. Retrieved from [Link]
-
Rechkoblit, O., et al. (2017). Translesion synthesis DNA polymerases promote error-free replication through the minor-groove DNA adduct 3-deaza-3-methyladenine. Journal of Biological Chemistry, 292(45), 18596-18605. [Link]
-
Prakash, S., & Prakash, L. (2017). Translesion synthesis DNA polymerases promote error-free replication through the minor-groove DNA adduct 3-deaza-3-methyladenine. PubMed. [Link]
-
Wang, D., et al. (2018). Molecular Basis of Transcriptional Pausing, Stalling, and Transcription-coupled Repair Initiation. Genomics, Proteomics & Bioinformatics, 16(1), 16-26. [Link]
-
Takara Bio. (n.d.). Troubleshooting your PCR. Retrieved from [Link]
-
The Scientist. (2024, February 23). Optimizing PCR: Proven Tips and Troubleshooting Tricks. Retrieved from [Link]
-
Smore Science. (2025, December 3). A Guide to PCR Amplification Optimization. Retrieved from [Link]
-
Johnson, R. E., et al. (2012). Mutagenicity of N3-methyadenine: a multi translesion polymerase affair. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 736(1-2), 80-85. [Link]
-
Walmacq, C., et al. (2017). Mechanism of RNA polymerase II stalling by DNA alkylation. Proceedings of the National Academy of Sciences, 114(44), 11653-11658. [Link]
-
Shomu's Biology. (2013, February 11). Translesion DNA synthesis [Video]. YouTube. [Link]
-
Patsnap. (2025, April 29). Why Did My PCR Fail? 10 Common Problems and Fixes. Retrieved from [Link]
-
Chaney, S. G., & Sancar, A. (1996). DNA Repair: Enzymatic Mechanisms and Relevance to Drug Response. Journal of the National Cancer Institute, 88(19), 1346-1360. [Link]
-
Sale, J. E., et al. (2012). Translesion DNA Synthesis and Mutagenesis in Eukaryotes. Cold Spring Harbor Perspectives in Biology, 4(3), a012708. [Link]
-
Wood, R. D. (2019). Recent Advances in Understanding the Structures of Translesion Synthesis DNA Polymerases. International Journal of Molecular Sciences, 20(18), 4434. [Link]
-
Sjolund, A. B., et al. (2013). Role of base excision repair in maintaining the genetic and epigenetic integrity of CpG sites. DNA Repair, 12(6), 425-431. [Link]
-
Delaney, J. C., & Essigmann, J. H. (2004). Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. Chemical Research in Toxicology, 17(10), 1387-1394. [Link]
-
Dydynska, K., et al. (2022). RNA polymerase pausing, stalling and bypass during transcription of damaged DNA: from molecular basis to functional consequences. Nucleic Acids Research, 50(5), 2475-2494. [Link]
-
Toczyski, D. P. (2014). Polymerase stalling during replication, transcription and translation. Current Biology, 24(10), R404-R406. [Link]
-
Svilar, D., et al. (2011). Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs. Frontiers in Oncology, 1, 43. [Link]
-
Dydynska, K., et al. (2022). RNA polymerase pausing, stalling and bypass during transcription of damaged DNA: from molecular basis to functional consequences. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nucleotide excision repair. Retrieved from [Link]
-
Wang, D., et al. (2017). Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis. PubMed. [Link]
-
Kose, H. B., et al. (2019). The mechanism of replication stalling and recovery within repetitive DNA. Nature Communications, 10(1), 1-13. [Link]
-
Walmacq, C., et al. (2017). Mechanism of RNA polymerase II stalling by DNA alkylation. ResearchGate. [Link]
-
ResearchGate. (n.d.). The biological effects of N3-methyladenine. Retrieved from [Link]
-
ResearchGate. (n.d.). Base Excision Repair and Nucleotide Excision Repair. Retrieved from [Link]
-
Wallace, S. S. (2022). Base Excision Repair: Mechanisms and Impact in Biology, Disease, and Medicine. International Journal of Molecular Sciences, 23(19), 11453. [Link]
-
Maxwell, B. A., & Suo, Z. (2014). Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer. Current Medicinal Chemistry, 21(14), 1624-1636. [Link]
-
ResearchGate. (n.d.). Two-polymerase mechanisms for bypassing BaP-G (top) or cisplatin.... Retrieved from [Link]
-
Kastan, M. B., & Lieberman, M. W. (1983). Methylation of deoxycytidine incorporated by excision-repair synthesis of DNA. PubMed. [Link]
-
Delaney, J. C., & Essigmann, J. H. (2004). Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. ACS Publications. [Link]
-
Nick McElhinny, S. A., & Sclafani, R. A. (2009). Lesion Bypass and the Reactivation of Stalled Replication Forks. Eukaryotic DNA Replication, 287-307. [Link]
-
Wu, X., & Zhang, Y. (2014). Reversing DNA Methylation: Mechanisms, Genomics, and Biological Functions. Cell, 156(1-2), 45-68. [Link]
-
Reddit. (n.d.). DNA polymerases. Retrieved from [Link]
-
Ulrich, H. D. (2018). Ubiquitylation at the Fork: Making and Breaking Chains to Complete DNA Replication. Frontiers in Genetics, 9, 541. [Link]
-
Delaney, J. C., & Essigmann, J. H. (2008). The biological effects of N3-methyladenine. DNA Repair, 7(8), 1213-1223. [Link]
-
Xodo, L. E., et al. (1994). Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study. Nucleic Acids Research, 22(16), 3322-3330. [Link]
-
Wikipedia. (n.d.). DNA. Retrieved from [Link]
-
Wang, Y., et al. (2011). Mechanistic Studies with DNA Polymerases Reveal Complex Outcomes following Bypass of DNA Damage. Journal of Nucleic Acids, 2011, 561947. [Link]
-
Wang, D., et al. (2017). Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis. Proceedings of the National Academy of Sciences, 114(34), E7077-E7085. [Link]
Sources
- 1. Translesion synthesis DNA polymerases promote error-free replication through the minor-groove DNA adduct 3-deaza-3-methyladenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translesion synthesis DNA polymerases promote error-free replication through the minor-groove DNA adduct 3-deaza-3-methyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies with DNA Polymerases Reveal Complex Outcomes following Bypass of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutagenicity of N3-methyadenine: a multi translesion polymerase affair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Translesion DNA Synthesis and Mutagenesis in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Understanding the Structures of Translesion Synthesis DNA Polymerases | MDPI [mdpi.com]
- 10. Optimizing your PCR [takarabio.com]
- 11. Troubleshooting your PCR [takarabio.com]
- 12. Some Optimizing Strategies for PCR Amplification Success [creative-biogene.com]
- 13. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 15. neb.com [neb.com]
- 16. neb.com [neb.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enzymatic Digestion for N(3)-Methyl-2'-deoxycytidine (3-mdC) Release
Welcome to the technical support center for the analysis of N(3)-Methyl-2'-deoxycytidine (3-mdC). This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this critical DNA adduct. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your experimental workflow, from DNA digestion to sample analysis.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for anyone working with 3-mdC.
Q1: What is N(3)-Methyl-2'-deoxycytidine (3-mdC) and why is it important to measure?
A1: N(3)-Methyl-2'-deoxycytidine (3-mdC) is a DNA lesion formed when an alkylating agent, such as methyl methanesulfonate (MMS), adds a methyl group to the N3 position of a deoxycytidine base.[1] This type of damage is significant because it can block DNA replication and is highly mutagenic, potentially leading to cytotoxic and carcinogenic outcomes.[1][2] The formation of 3-mdC often occurs in single-stranded DNA, which is transiently exposed during processes like replication and transcription.[2][3] Accurate measurement of 3-mdC is crucial for studies in toxicology, pharmacology, and cancer research to understand the mechanisms of DNA damage and repair.[1][4]
Q2: What is the general workflow for analyzing 3-mdC from a biological sample?
A2: The standard workflow involves several key stages, each with its own set of critical parameters. The ultimate goal is to break down the genomic DNA into individual nucleosides for accurate quantification, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: High-level workflow for 3-mdC analysis.
Q3: Why is enzymatic digestion preferred over acid hydrolysis for releasing 3-mdC?
A3: Enzymatic digestion is the method of choice because it preserves the integrity of the modified nucleoside. Acid hydrolysis, while effective at breaking down DNA, is harsh and can lead to the degradation of 3-mdC or cause depurination/depyrimidination, creating analytical artifacts.[5] Enzymes, on the other hand, are highly specific and work under mild physiological conditions (pH, temperature), ensuring that the delicate N-glycosidic bond of the 3-mdC nucleoside remains intact for accurate LC-MS/MS analysis.[4][6]
Section 2: Troubleshooting Your Enzymatic Digestion
This section is structured to address specific problems you may encounter during your experiments.
Q4: I'm seeing very low or no recovery of 3-mdC in my LC-MS/MS results. What is the most likely cause in the digestion step?
A4: Incomplete digestion is the most common culprit. For efficient release of all nucleosides, including modified ones like 3-mdC, a multi-enzyme cocktail is required to completely hydrolyze DNA down to its constituent 2'-deoxynucleosides.
The causality is as follows:
-
Initial Breakdown: Genomic DNA must first be broken into smaller fragments. An endonuclease like DNase I or Benzonase is often used for this initial step.
-
Exonucleolytic Cleavage: Next, an exonuclease, such as Snake Venom Phosphodiesterase (SVP) , is required. SVP cleaves the phosphodiester bonds from the ends of the DNA fragments, releasing 5'-mononucleotides.[7][8][9]
-
Dephosphorylation: Finally, a phosphatase, typically Alkaline Phosphatase (AP) , is essential.[10][11] This enzyme removes the 5'-phosphate group from the mononucleotides to yield the final 2'-deoxynucleosides. This step is critical because the phosphate group can cause ion suppression in the mass spectrometer's electrospray source and poor retention on reversed-phase chromatography columns.[12]
If any of these enzymatic activities are suboptimal, you will be left with oligonucleotides or mononucleotides, and your target 3-mdC nucleoside will not be detected.
Caption: Sequential action of the enzyme cocktail on DNA.
Q5: My digestion seems incomplete. How can I optimize the reaction conditions?
A5: Optimizing digestion requires a systematic approach. Here are the key parameters to check and the rationale behind them.
| Parameter | Recommendation & Rationale | Troubleshooting Steps |
| Enzyme Activity | Rationale: Enzymes can lose activity due to improper storage or handling.[13] Recommendation: Always use high-quality, nuclease-free enzymes and store them at -20°C in a non-frost-free freezer. Avoid repeated freeze-thaw cycles.[13][14] | 1. Run a control digestion with a standard DNA sample (e.g., lambda DNA) to confirm enzyme activity.[13] 2. If the control fails, use a fresh lot of enzymes. |
| Reaction Buffer & pH | Rationale: Each enzyme has an optimal pH range for peak activity. The buffer maintains this pH and provides necessary cofactors like Mg²⁺. Recommendation: Use the buffer recommended by the enzyme supplier. A typical pH range for this enzyme cocktail is 7.5-8.5. | 1. Ensure the final pH of your reaction mix is correct. 2. Confirm your buffer contains the required cofactors (e.g., Mg²⁺ for DNase I and AP). |
| Incubation Time & Temp | Rationale: Sufficient time is needed for the enzymes to completely process the DNA. Recommendation: A common starting point is incubation at 37°C for 2-4 hours.[15] For complex samples or low enzyme concentrations, an overnight incubation may be necessary. | 1. Increase incubation time incrementally (e.g., 4h, 8h, 16h) and compare results. 2. Ensure your incubator is calibrated to the correct temperature.[15] |
| DNA Purity | Rationale: Contaminants from the DNA extraction process (e.g., EDTA, ethanol, high salt, SDS) can inhibit enzyme activity.[16][17] Recommendation: Ensure your DNA has an A260/280 ratio of ~1.8. Re-purify the DNA if necessary. | 1. Check the A260/280 and A260/230 ratios of your DNA stock. 2. If ratios are poor, purify the DNA again using a column-based kit or phenol/chloroform extraction followed by ethanol precipitation.[16] |
| Enzyme-to-DNA Ratio | Rationale: An insufficient amount of enzyme will lead to incomplete digestion. Recommendation: A general guideline is to use 1-5 units of each enzyme per microgram of DNA. | 1. Keep the DNA concentration in the final reaction mix between 20–100 ng/µL.[13] 2. Increase the enzyme concentration if you suspect a difficult-to-digest sample. |
Q6: I am concerned about the stability of 3-mdC during sample preparation. What precautions should I take?
A6: While 3-mdC is more stable than some other DNA adducts, its stability can be pH-dependent. Protonated cytosine derivatives, including 3-mdC, can undergo hydrolysis at elevated rates, potentially leading to deamination or depyrimidination.[5]
-
pH Control: Maintain a neutral to slightly alkaline pH (7.0-8.5) throughout the digestion and storage process. Avoid acidic conditions.
-
Temperature: Perform digestions at 37°C and store samples at -20°C or -80°C immediately after preparation. Studies on the related 5-methyl-2'-deoxycytidine have shown it to be stable in hydrolyzed DNA for at least 7 days at -20°C.[18]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can degrade analytes.[18] Aliquot your digested samples before freezing if you plan to analyze them multiple times.
Q7: After digestion, my sample is still complex. How can I clean it up before LC-MS/MS analysis?
A7: A post-digestion cleanup step is highly recommended to remove enzymes (which are proteins), salts, and other interfering substances from the matrix. This enhances the sensitivity and robustness of the LC-MS/MS analysis.[4][19]
Solid-Phase Extraction (SPE) is the most common and effective method.[19][20]
-
Principle: SPE separates compounds based on their physical and chemical properties. For nucleosides, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be effective.[19][21]
-
General Protocol (Reversed-Phase C18):
-
Conditioning: Wet the sorbent with methanol, followed by equilibration with an aqueous buffer (e.g., water or 0.1% formic acid).
-
Loading: Load the acidified DNA digest onto the column. The relatively nonpolar nucleosides will be retained.
-
Washing: Wash the column with a weak aqueous solvent to remove highly polar impurities like salts.
-
Elution: Elute the target nucleosides with a solvent containing a higher percentage of organic solvent (e.g., 50-80% methanol or acetonitrile).
-
-
Expert Tip: Graphitized carbon-based SPE cartridges have also gained popularity for extracting polar compounds like nucleosides.[19]
Section 3: Experimental Protocols
Protocol 1: Standard Enzymatic Digestion of Genomic DNA
This protocol is a robust starting point for the complete digestion of 10-20 µg of purified genomic DNA.
-
Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine the following on ice:
-
Purified Genomic DNA: 10 µg
-
10X Reaction Buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl₂, pH 7.9): 10 µL
-
DNase I (10 U/µL): 1 µL
-
Snake Venom Phosphodiesterase (0.1 U/µL): 2 µL
-
Alkaline Phosphatase (10 U/µL): 2 µL
-
Nuclease-Free Water: to a final volume of 100 µL
-
-
Incubation: Mix gently by flicking the tube. Incubate the reaction at 37°C for 4 hours.
-
Enzyme Inactivation: Stop the reaction by heating at 95°C for 10 minutes or by adding 2 volumes of ice-cold ethanol to precipitate the enzymes.
-
Sample Clarification: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the digested nucleosides, to a new tube for SPE cleanup or direct LC-MS/MS analysis.
References
-
Investigation of Enzymatic Behavior of Benzonase/Alkaline Phosphatase in the Digestion of Oligonucleotides and DNA by ESI-LC/MS | Analytical Chemistry - ACS Publications. ACS Publications. [Link]
-
Investigation of enzymatic behavior of benzonase/alkaline phosphatase in the digestion of oligonucleotides and DNA by ESI-LC/MS - PubMed. PubMed. [Link]
-
Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC - PubMed Central. PubMed Central. [Link]
-
LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples - NorthEast BioLab. NorthEast BioLab. [Link]
-
LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage - eScholarship.org. eScholarship.org. [Link]
-
Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection | Carcinogenesis | Oxford Academic. Oxford Academic. [Link]
-
Analytical Strategies for Nucleosides and Nucleotides in Food: Advances in Sample Preparation and Separation Technologies with Emerging Challenges. Taylor & Francis Online. [Link]
-
Investigation of Enzymatic Behavior of Benzonase/Alkaline Phosphatase in the Digestion of Oligonucleotides and DNA by ESI-LC/MS - ResearchGate. ResearchGate. [Link]
-
DNA Adductomic Analysis by Data-Independent Mass Spectrometry - Spectroscopy Online. Spectroscopy Online. [Link]
-
Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures | Analytical Chemistry - ACS Publications. ACS Publications. [Link]
-
Handling the 3-methylcytosine lesion by six human DNA polymerases members of the B-, X- and Y-families - PMC - NIH. National Institutes of Health. [Link]
-
DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - MDPI. MDPI. [Link]
-
MIT Open Access Articles Balancing repair and tolerance of DNA damage caused by alkylating agents. MIT Libraries. [Link]
-
Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed. PubMed. [Link]
-
Troubleshooting Guide for DNA Digestion - ResearchGate. ResearchGate. [Link]
-
Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli | Request PDF - ResearchGate. ResearchGate. [Link]
-
Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA - PubMed. PubMed. [Link]
-
Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis | LCGC International. LCGC International. [Link]
-
Linear and Gaussian Analysis of a Single Enzyme Molecule by LC–MS | Journal of the American Society for Mass Spectrometry - ACS Publications. ACS Publications. [Link]
-
Fix Failed DNA Digests: Restriction Enzyme Troubleshooting | ZAGENO. ZAGENO. [Link]
-
Restriction Digestion Troubleshooting Guide - GenScript. GenScript. [Link]
-
LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphorylation - MDPI. MDPI. [Link]
-
Enzymatic DNA Methylation Analysis - EpiGenie. EpiGenie. [Link]
-
Mutagenicity of 5-aza-2′-deoxycytidine is mediated by the mammalian DNA methyltransferase - PMC - NIH. National Institutes of Health. [Link]
-
Phosphodiesterases (PDEs) from Snake Venoms: Therapeutic Applications - ResearchGate. ResearchGate. [Link]
-
Hydrolysis of phosphoric acid diesters by snake venom phosphodiesterase and 5'-nucleotide diesters of sinapis alba germs via and covalently enzyme-bound intermediate - PubMed. PubMed. [Link]
-
The Pharmacological Role of Phosphatases (Acid and Alkaline Phosphomonoesterases) in Snake Venoms related to Release of Purines - a Multitoxin | Request PDF - ResearchGate. ResearchGate. [Link]
-
The Pharmacological Role of Phosphatases (Acid and Alkaline Phosphomonoesterases) in Snake Venoms Related to Release of Purines - A Multitoxin - PubMed. PubMed. [Link]
-
Phosphodiesterases (PDEs) from Snake Venoms: Therapeutic Applications - PubMed. PubMed. [Link]
-
Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV - PubMed. PubMed. [Link]
-
Long-term stability of demethylation after transient exposure to 5-aza-2'-deoxycytidine correlates with sustained RNA polymerase II occupancy - PubMed. PubMed. [Link]
-
Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC - NIH. National Institutes of Health. [Link]
Sources
- 1. genelink.com [genelink.com]
- 2. Handling the 3-methylcytosine lesion by six human DNA polymerases members of the B-, X- and Y-families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. nebiolab.com [nebiolab.com]
- 5. Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of phosphoric acid diesters by snake venom phosphodiesterase and 5'-nucleotide diesters of sinapis alba germs via and covalently enzyme-bound intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterases (PDEs) from Snake Venoms: Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The pharmacological role of phosphatases (acid and alkaline phosphomonoesterases) in snake venoms related to release of purines - a multitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. go.zageno.com [go.zageno.com]
- 15. Rapid DNA Digestion Using Promega Restriction Enzymes [worldwide.promega.com]
- 16. researchgate.net [researchgate.net]
- 17. genscript.com [genscript.com]
- 18. Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Sensitivity of N(3)-Methyl-2'-deoxycytidine (3-meC) Detection Assays
Welcome to the technical support center for the detection of N(3)-Methyl-2'-deoxycytidine (3-meC). This resource is designed for researchers, scientists, and drug development professionals who are looking to improve the sensitivity and reliability of their 3-meC detection assays. As a DNA adduct, 3-meC is a critical biomarker for studying exposure to methylating agents and understanding its role in mutagenesis and carcinogenesis.[1][2] However, its low abundance in biological samples presents significant analytical challenges.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these challenges and achieve the highest level of sensitivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N(3)-Methyl-2'-deoxycytidine (3-meC) and why is its sensitive detection important?
A1: N(3)-Methyl-2'-deoxycytidine (3-meC) is a type of DNA damage, known as a DNA adduct, that forms when a methyl group attaches to the N3 position of the deoxycytidine base in DNA. This can occur through exposure to environmental carcinogens, certain cancer chemotherapeutics, or endogenous cellular processes.[2] If not repaired by the cell's machinery, these adducts can interfere with DNA replication and lead to mutations, which are linked to the initiation of cancer.[2][3] Therefore, highly sensitive detection methods are crucial for accurately assessing the risk associated with exposure to genotoxic agents and for monitoring the efficacy of cancer therapies.[4]
Q2: What are the primary methods for detecting 3-meC, and what are their limitations?
A2: The most common methods for 3-meC detection are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), immunoassays (like ELISA), and ³²P-postlabeling assays.
-
LC-MS/MS is considered the gold standard due to its high specificity and sensitivity, allowing for direct quantification.[5] However, it can be susceptible to matrix effects and requires careful sample preparation.[6]
-
Immunoassays use antibodies to detect the adduct. They can be high-throughput but may suffer from cross-reactivity with other methylated nucleosides, leading to lower specificity.[2]
-
³²P-postlabeling is extremely sensitive but is a multi-step, labor-intensive process that can be prone to variability and does not provide structural confirmation of the adduct.[1][4]
Q3: My LC-MS/MS signal for 3-meC is very low or undetectable. What are the most likely causes?
A3: Low signal intensity in LC-MS/MS analysis of 3-meC is a common issue. The primary culprits are often:
-
Inefficient DNA Hydrolysis: Incomplete digestion of DNA into individual nucleosides will result in an underestimation of 3-meC levels.[7]
-
Sample Loss During Cleanup: The multiple steps involved in sample preparation, such as DNA extraction and solid-phase extraction (SPE), can lead to a loss of the target analyte.[8]
-
Ion Suppression/Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the ionization of 3-meC in the mass spectrometer's source, reducing its signal.[9][10]
-
Suboptimal MS Parameters: Incorrect selection of precursor/product ion transitions or inadequate collision energy can significantly reduce sensitivity.[6]
Q4: How can I be sure my DNA is completely digested to nucleosides?
A4: Ensuring complete enzymatic hydrolysis is critical. A multi-enzyme approach is often most effective.[11] You can assess digestion efficiency by analyzing a small portion of your sample digest. The absence of di- or oligonucleotides in the chromatogram is a good indicator of complete digestion. For a more quantitative approach, you can compare the UV absorbance of the filtrate after passing the digest through a molecular weight cutoff filter to the initial DNA concentration.[7]
Troubleshooting Guides
Guide 1: LC-MS/MS-Based Detection of 3-meC
This guide addresses common problems encountered during the LC-MS/MS analysis of 3-meC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Incomplete Enzymatic Hydrolysis: Insufficient enzyme concentration or incubation time.[12] 2. Analyte Loss During SPE: Inappropriate sorbent selection or elution solvent. 3. Ion Suppression: Co-eluting matrix components compete with 3-meC for ionization.[9][10] 4. Suboptimal MS/MS Parameters: Incorrect precursor/product ion pairs or collision energy.[6] 5. Formation of Metal Adducts: Sodium or other metal adducts can split the signal across multiple m/z values.[9][10] | 1. Optimize Hydrolysis: Systematically test different concentrations of each enzyme (e.g., DNase I, nuclease P1, phosphodiesterases, alkaline phosphatase) and incubation times.[7][12] Consider using a multi-enzyme cocktail.[11] 2. Optimize SPE: Use a weak anion-exchange or hydrophilic interaction liquid chromatography (HILIC) based SPE for effective purification of nucleosides.[13][14] Perform recovery experiments with a known amount of 3-meC standard. 3. Improve Chromatography: Adjust the gradient to better separate 3-meC from interfering compounds. Consider using a different column chemistry, such as porous graphitized carbon (PGC).[13][15][16] 4. Optimize MS Parameters: Infuse a 3-meC standard to determine the optimal precursor and product ions and their corresponding collision energies. 5. Minimize Adduct Formation: Use high-purity, LC-MS grade solvents and additives.[17] Consider adding a small amount of a volatile acid (e.g., formic acid) to the mobile phase to promote protonation. |
| High Background Noise | 1. Contaminated Reagents: Solvents, buffers, or enzymes may contain impurities.[6] 2. Carryover: Residual sample from previous injections. 3. Dirty Ion Source: Contamination on the ESI probe, curtain plate, or orifice.[17] | 1. Use High-Purity Reagents: Employ LC-MS grade solvents and freshly prepared buffers.[17] Filter all solutions before use. 2. Optimize Wash Method: Implement a robust needle and injection port wash protocol with a strong organic solvent. 3. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components. Regular maintenance is key to maintaining low background.[17] |
| Poor Reproducibility (Variable Peak Areas/Retention Times) | 1. Inconsistent Sample Preparation: Variations in DNA quantification, enzyme addition, or extraction efficiency. 2. Use of an Internal Standard: Lack of an appropriate internal standard to correct for variability. 3. LC System Instability: Fluctuations in pump flow rate, column temperature, or mobile phase composition.[6] | 1. Standardize Procedures: Ensure precise and consistent execution of all sample preparation steps.[18] 2. Incorporate a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as [¹⁵N₃]-2'-deoxycytidine or a deuterated analog of 3-meC, is highly recommended.[19][20] This standard should be added at the beginning of the sample preparation process to account for any analyte loss or ionization variability. 3. System Suitability Testing: Before running samples, perform system suitability tests to ensure the LC-MS system is stable and performing optimally. |
Guide 2: Immunoassay-Based Detection of 3-meC (ELISA)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient Washing: Residual unbound antibody-enzyme conjugate.[21][22] 2. Cross-Reactivity: The antibody may be binding to other structurally similar molecules.[2] 3. Inadequate Blocking: Non-specific binding of antibodies to the plate surface. | 1. Optimize Washing: Increase the number of wash steps and the soaking time for each wash. Ensure complete removal of wash buffer between steps.[23] 2. Verify Antibody Specificity: Test the antibody against other methylated and unmodified nucleosides to assess its cross-reactivity. 3. Optimize Blocking: Try different blocking buffers (e.g., BSA, non-fat dry milk) and increase the blocking incubation time. |
| Low Signal | 1. Low Antibody Affinity/Concentration: The antibody may not be binding efficiently to the 3-meC adduct. 2. Suboptimal Incubation Times/Temperatures: Insufficient time for antibody binding or enzyme-substrate reaction.[24] 3. Degraded Reagents: The antibody, enzyme conjugate, or substrate may have lost activity.[23] | 1. Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. 2. Optimize Incubation: Increase incubation times for antibody binding steps (e.g., overnight at 4°C).[24] Ensure the enzyme-substrate reaction is carried out at the recommended temperature and for the specified duration.[23] 3. Use Fresh Reagents: Prepare fresh substrate solution immediately before use and ensure all reagents are within their expiration dates and have been stored correctly.[21][23] |
Key Experimental Protocols
Protocol 1: High-Efficiency Enzymatic Hydrolysis of DNA for LC-MS/MS
This protocol is designed to achieve complete digestion of DNA to 2'-deoxynucleosides, which is essential for accurate 3-meC quantification.
Materials:
-
Purified DNA sample (up to 20 µg)
-
Nuclease P1 (from Penicillium citrinum)
-
Bovine Spleen Phosphodiesterase
-
Calf Intestinal Alkaline Phosphatase
-
Reaction Buffer (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.3)
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₃]-2'-deoxycytidine)
Procedure:
-
To the DNA sample, add the internal standard.
-
Add reaction buffer and 10-20 units of Nuclease P1.
-
Incubate at 37°C for 2-4 hours.
-
Adjust the pH to 7.5-8.5 by adding a suitable buffer (e.g., Tris-HCl).
-
Add 0.01-0.02 units of bovine spleen phosphodiesterase and 10-20 units of calf intestinal alkaline phosphatase.
-
Incubate at 37°C for an additional 2-4 hours.
-
After incubation, the reaction can be stopped by heating or by adding an organic solvent.
-
The resulting nucleoside mixture is then ready for cleanup and LC-MS/MS analysis.
Note: The optimal enzyme concentrations and incubation times may vary depending on the DNA source and should be empirically determined.[7]
Protocol 2: Solid-Phase Extraction (SPE) for Nucleoside Cleanup
This protocol describes a general procedure for purifying nucleosides from the DNA hydrolysate, which helps to reduce matrix effects and improve sensitivity.[13]
Materials:
-
DNA hydrolysate
-
Weak Anion-Exchange (WAX) SPE cartridge
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water or low-ionic-strength buffer)
-
Wash Solvent (e.g., Water or mild buffer)
-
Elution Solvent (e.g., Methanol or a mixture of organic solvent and water)
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.
-
Loading: Load the DNA hydrolysate onto the cartridge. Nucleosides, being neutral or weakly charged, will pass through or be weakly retained, while negatively charged nucleotides and other interfering species will be more strongly retained.
-
Washing: Pass the wash solvent through the cartridge to remove any remaining salts or polar impurities.
-
Elution: Elute the purified nucleosides with the elution solvent.
-
The eluate can then be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.
Visualizations
Experimental Workflow for LC-MS/MS Detection of 3-meC
Caption: Workflow for 3-meC analysis by LC-MS/MS.
Troubleshooting Logic for Low Signal Intensity in LC-MS/MS
Caption: Troubleshooting logic for low 3-meC signal.
References
- Straube, H., & Herde, M. (2022). Purification and Analysis of Nucleotides and Nucleosides from Plants. Methods in Molecular Biology.
- Rynearson, T. et al. (n.d.). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. ResearchGate.
- Papadopoulou, E. et al. (n.d.). Full article: Analytical Strategies for Nucleosides and Nucleotides in Food: Advances in Sample Preparation and Separation Technologies with Emerging Challenges. Taylor & Francis Online.
- Ma, B., & Zuo, Y. (2019). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. MDPI.
- Chilakala, S. et al. (n.d.). Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis: A new strategy for accelerated hydrolysis. ResearchGate.
- von Schwartzenberg, K. et al. (2022). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. PMC.
- Chen, H.-J. et al. (2012). Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. PubMed.
- Wogan, G. N. (1992). Biologic Significance of DNA Adducts and Protein Adducts. NCBI.
- ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
-
Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPuWP_9a-0WVg1A8bpHgIpk6U_CLuNnxNTtJ1cPCXf1wYJPdWCIfMp99vdYE9IL5NQzK9rAjWk_rSqMJiWi5rtdn4dznN8UqLIgxFDCJQwnQ8ggVUo5xU8nGO3uNQ3IBOlI3qGc_OQRpMj6IFWw0Df2-zEckHmBbvPVb-6BIY6rgipM-8iXv5sqPdH43l2rWhfgmy8Ben67WL1lUfjt_YLNDDadN4GFRFqq93_2w==]([Link]
Sources
- 1. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. zefsci.com [zefsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation and Diagnostic Methods for a Variety of Settings: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lctsbible.com [lctsbible.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. assaygenie.com [assaygenie.com]
- 22. ELISA Troubleshooting Guide1: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 23. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. bitesizebio.com [bitesizebio.com]
Validation & Comparative
The Unseen Player: A Comparative Guide to N(3)-Methyl-2'-deoxycytidine and Its Methylated Counterparts in DNA
For researchers, scientists, and drug development professionals navigating the intricate landscape of DNA modifications, a nuanced understanding of the diverse cast of methylated nucleosides is paramount. While 5-methylcytosine (5-mC) has long held the spotlight in the study of epigenetics, a host of other methylated bases play critical, often detrimental, roles in cellular function and disease. This guide provides an in-depth, objective comparison of N(3)-Methyl-2'-deoxycytidine (3-mC) with other key methylated nucleosides: the canonical epigenetic mark 5-methylcytosine (5-mC), the prevalent lesion N(1)-methyladenine (1-mA), and the highly mutagenic O(6)-methylguanine (O6-mG). By synthesizing experimental data, we will explore their distinct impacts on DNA structure, cellular processing, and their implications for human health and therapeutic intervention.
Introduction: Beyond Epigenetics - The Diverse World of DNA Methylation
DNA methylation is not a monolithic process. While the enzymatic addition of a methyl group to the C5 position of cytosine (5-mC) is a cornerstone of epigenetic regulation, controlling gene expression and maintaining genome stability, other methylation events represent a significant threat to genomic integrity. These alternative methylations can arise from both endogenous and exogenous sources of alkylating agents, leading to cytotoxic and mutagenic lesions. Understanding the distinct characteristics of these methylated nucleosides is crucial for fields ranging from toxicology and cancer biology to the development of novel chemotherapeutics.
This guide will focus on N(3)-Methyl-2'-deoxycytidine (3-mC), a non-canonical methylation that, unlike its well-studied cousin 5-mC, is a form of DNA damage. We will dissect its properties in direct comparison to 5-mC, 1-mA, and O6-mG, providing a framework for researchers to appreciate their unique biological consequences.
A Tale of Two Cytosines: N(3)-Methylcytidine vs. 5-Methylcytosine
While both are methylated forms of deoxycytidine, 3-mC and 5-mC could not be more different in their biological roles and implications.
Formation and Location
-
N(3)-Methyl-2'-deoxycytidine (3-mC): This lesion is not intentionally introduced by cellular machinery. Instead, it is a product of DNA damage caused by exposure to alkylating agents, such as those found in some environmental pollutants and certain chemotherapeutic drugs. The methyl group is attached to the N3 position of the cytosine ring.
-
5-Methyl-2'-deoxycytosine (5-mC): In stark contrast, 5-mC is an enzymatic modification intentionally placed by DNA methyltransferases (DNMTs). It is a key component of the epigenetic machinery, primarily found at CpG dinucleotides.
Impact on DNA Structure and Function
The position of the methyl group has profound consequences for the DNA double helix.
-
3-mC: The methyl group at the N3 position directly interferes with the Watson-Crick hydrogen bonding between cytosine and guanine. This disruption can stall DNA replication and transcription, making it a cytotoxic lesion.
-
5-mC: The methyl group at the C5 position resides in the major groove of the DNA double helix and does not disrupt base pairing. In fact, it can enhance the stability of the DNA duplex[1]. Its primary role is to influence the binding of proteins that regulate chromatin structure and gene expression.
Cellular Recognition and Repair
The cell has evolved distinct mechanisms to handle these two methylated cytosines.
-
3-mC: Recognized as DNA damage, 3-mC is a substrate for the Base Excision Repair (BER) pathway. Specifically, DNA glycosylases like AlkB homologs can directly reverse the methylation, while others can excise the damaged base, initiating the BER cascade.
-
5-mC: As a legitimate epigenetic mark, 5-mC is not typically "repaired." Its removal is an active process of demethylation involving the TET (Ten-Eleven Translocation) family of enzymes, which oxidize 5-mC to 5-hydroxymethylcytosine (5-hmC) and further derivatives, eventually leading to its replacement with an unmethylated cytosine through the BER pathway.
Alkylated Purines in the Spotlight: 3-mC vs. 1-mA and O6-mG
Beyond cytosine, adenine and guanine are also susceptible to methylation, creating lesions with distinct properties and repair pathways.
N(1)-Methyladenine (1-mA)
Like 3-mC, 1-mA is a cytotoxic lesion that blocks DNA replication. It is repaired by the BER pathway, initiated by specific DNA glycosylases such as AlkA. In some organisms, AlkB homologs can also directly reverse the methylation. In SOS-deficient E. coli, 1-mA was found to be only 1% mutagenic[2].
O(6)-Methylguanine (O6-mG)
O6-mG is a highly mutagenic lesion. Unlike 3-mC and 1-mA, which primarily cause cytotoxicity by blocking replication, O6-mG readily mispairs with thymine during DNA replication, leading to G:C to A:T transition mutations. This high mutagenic potential is a significant contributor to the carcinogenicity of alkylating agents. The primary defense against O6-mG is the direct reversal of the damage by the enzyme O(6)-methylguanine-DNA methyltransferase (MGMT), which transfers the methyl group to one of its own cysteine residues in a suicide reaction. While O6-mG does not significantly block DNA replication, it triggers the DNA damage response, including the ATR signaling pathway[3].
Comparative Analysis: A Quantitative Perspective
To provide a clear, data-driven comparison, the following table summarizes the key properties of these methylated nucleosides.
| Feature | N(3)-Methyl-2'-deoxycytidine (3-mC) | 5-Methyl-2'-deoxycytosine (5-mC) | N(1)-Methyladenine (1-mA) | O(6)-Methylguanine (O6-mG) |
| Formation | DNA damage by alkylating agents | Enzymatic (DNMTs) | DNA damage by alkylating agents | DNA damage by alkylating agents |
| Primary Biological Role | Cytotoxic lesion | Epigenetic regulation | Cytotoxic lesion | Mutagenic lesion |
| Effect on Base Pairing | Disrupts Watson-Crick pairing | No disruption | Disrupts Watson-Crick pairing | Mispairs with Thymine |
| Impact on DNA Replication | Blocks replication | Generally does not block | Blocks replication | Does not significantly block |
| Primary Repair Pathway | Base Excision Repair (BER), Direct Reversal (AlkB) | Active Demethylation (TET/BER) | Base Excision Repair (BER), Direct Reversal (AlkB) | Direct Reversal (MGMT) |
| Mutagenicity | Moderately mutagenic (induces C→T and C→A mutations)[4] | Not directly mutagenic, but can deaminate to thymine | Low mutagenicity (1% in SOS-deficient E. coli)[2] | Highly mutagenic (G:C to A:T transitions)[3] |
Experimental Protocols for the Researcher
A cornerstone of studying methylated nucleosides is the ability to accurately detect and quantify them, as well as to assess the activity of the enzymes that process them.
Quantification of Methylated Nucleosides by HPLC-MS/MS
This protocol provides a robust method for the simultaneous quantification of various methylated nucleosides in a DNA sample.
Methodology:
-
DNA Isolation and Digestion:
-
Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit.
-
Quantify the DNA using a spectrophotometer.
-
Digest 1-5 µg of DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
HPLC Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-50% B; 15-20 min, 50-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
-
MS/MS Detection:
-
Couple the HPLC to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Optimize MRM transitions for each nucleoside of interest (e.g., for 3-mC, the transition would be from the protonated molecular ion to the protonated base).
-
-
Quantification:
-
Generate standard curves for each nucleoside using commercially available standards of known concentrations.
-
Calculate the amount of each methylated nucleoside relative to the total amount of the corresponding canonical nucleoside.
-
In Vitro DNA Glycosylase Activity Assay
This assay allows for the measurement of the activity of a specific DNA glycosylase on a substrate containing a methylated nucleoside.
Methodology:
-
Substrate Preparation:
-
Synthesize a short, single-stranded oligonucleotide containing the methylated nucleoside of interest (e.g., 3-mC) and label it at the 5' end with a fluorescent dye (e.g., FAM).
-
Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded DNA substrate.
-
-
Enzyme Reaction:
-
Incubate the DNA substrate with the purified DNA glycosylase in an appropriate reaction buffer at 37°C for a defined period.
-
-
Product Analysis:
-
Stop the reaction by adding NaOH to cleave the abasic site generated by the glycosylase, resulting in a shorter, fluorescently labeled fragment.
-
Neutralize the reaction with an acidic solution.
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Quantification:
-
Visualize the gel using a fluorescence imager.
-
Quantify the intensity of the bands corresponding to the full-length substrate and the cleaved product.
-
Calculate the percentage of substrate cleaved to determine the enzyme's activity.
-
Signaling Pathways and Cellular Responses
The presence of these methylated nucleosides triggers distinct cellular signaling cascades, primarily the DNA Damage Response (DDR).
The Role of ATR and ATM Kinases
The master regulators of the DDR are the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
3-mC and 1-mA: As these lesions can cause replication fork stalling, they are potent activators of the ATR signaling pathway . ATR activation leads to cell cycle arrest and the recruitment of repair factors to the site of damage.
-
O6-mG: While not a strong replicative block, the processing of O6-mG/T mismatches by the mismatch repair (MMR) machinery can lead to the formation of single-strand breaks and subsequently double-strand breaks, which in turn activate both ATR and ATM [3][5].
The activation of these pathways is a critical determinant of cell fate, leading to either successful repair and survival or, if the damage is too extensive, apoptosis.
Conclusion: A Call for a Broader Perspective
The study of DNA methylation must extend beyond the canonical epigenetic mark of 5-mC. Aberrant methylations like 3-mC, 1-mA, and O6-mG represent a significant challenge to genome stability and are deeply implicated in the etiology of cancer and other diseases. A comprehensive understanding of their distinct chemical properties, their impact on DNA metabolism, and the cellular pathways that respond to them is essential for developing more effective diagnostic and therapeutic strategies. By employing the experimental approaches outlined in this guide, researchers can further unravel the complex roles of these "unseen players" in the intricate drama of the cell.
References
-
Delaney, J. C., & Essigmann, J. M. (2004). Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli. Proceedings of the National Academy of Sciences, 101(39), 14051-14056. [Link]
-
Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. (2007). MGMT: key node in the battle against genotoxicity, carcinogenicity and apoptosis induced by alkylating agents. DNA repair, 6(8), 1079-1099. [Link]
-
Koivisto, P., Falter, B., & Müller, D. J. (2013). O6-methylguanine DNA methyltransferase as a promising target for the treatment of temozolomide-resistant gliomas. Cell death & disease, 4(10), e876-e876. [Link]
-
Shrivastav, N., Li, D., & O'Neill, R. J. (2010). DNA methylation: the nuts and bolts of a pivotal epigenetic mechanism. The Journal of nutritional biochemistry, 21(11), 1025-1038. [Link]
-
Song, C. X., Szulwach, K. E., Fu, Y., Dai, Q., Yi, C., Li, X., ... & He, C. (2011). Selective chemical labeling of 5-hydroxymethylcytosine in genomic DNA. Nature biotechnology, 29(1), 68-72. [Link]
-
Cimprich, K. A., & Cortez, D. (2008). ATR: an essential regulator of genome integrity. Nature reviews Molecular cell biology, 9(8), 616-627. [Link]
-
Xodo, L. E., Giovannangeli, C., Majumdar, A., Hélène, C., & Wilson, W. D. (1998). The effect of 5-methylcytosine on the stability of triple-stranded DNA: a thermodynamic study. Nucleic acids research, 26(14), 3334-3341. [Link]
-
Delaney, J. C., Smeester, L., Wong, C., L. E. Samson, & Essigmann, J. M. (2005). Synthesis and characterization of oligonucleotides containing 3-methylcytosine. Chemical research in toxicology, 18(2), 228-234. [Link]
-
Delaney, J. C., & Essigmann, J. M. (2004). Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli. Proceedings of the National Academy of Sciences, 101(39), 14051-14056. [Link]
-
Song, J., He, C., & Chen, J. (2013). A new method for the analysis of DNA methylation in the genome by UHPLC-MS/MS. PloS one, 8(11), e79260. [Link]
Sources
- 1. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O6-methylguanine DNA methyltransferase as a promising target for the treatment of temozolomide-resistant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Methods for N(3)-Methyl-2'-deoxycytidine (3-meC) Quantification
Introduction: The Critical Role of 3-meC in DNA Damage and Repair
N(3)-Methyl-2'-deoxycytidine (3-meC) is a DNA adduct formed by the methylation of the N3 position of deoxycytidine. This lesion is a significant consequence of exposure to certain environmental mutagens and endogenous alkylating agents. The presence of 3-meC can block DNA replication and transcription, leading to cytotoxic and mutagenic outcomes if not repaired. Accurate and precise measurement of 3-meC levels is therefore crucial for toxicological studies, cancer research, and the development of therapeutic agents that target DNA damage and repair pathways. This guide provides a comprehensive comparison and cross-validation of the predominant analytical methods used for 3-meC quantification.
Core Analytical Methodologies for 3-meC Measurement
The selection of an appropriate analytical method for 3-meC measurement is contingent on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. Here, we delve into the principles, advantages, and limitations of the most commonly employed techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of DNA adducts due to its high sensitivity and specificity. This technique involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by chromatographic separation and detection by a mass spectrometer.
Experimental Workflow: LC-MS/MS for 3-meC Quantification
Caption: Workflow for 3-meC analysis by LC-MS/MS.
Step-by-Step Protocol:
-
DNA Isolation: Extract genomic DNA from cells or tissues using a standard DNA isolation kit or phenol-chloroform extraction.
-
DNA Hydrolysis: Digest the DNA to deoxynucleosides using a cocktail of nuclease P1 and alkaline phosphatase.
-
Sample Cleanup: Purify the deoxynucleoside mixture using solid-phase extraction (SPE) to remove interfering substances.
-
LC Separation: Inject the purified sample onto a reverse-phase C18 HPLC column to separate 3-meC from other deoxynucleosides.
-
MS/MS Detection: Analyze the eluent by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition of the protonated molecular ion of 3-meC to its characteristic product ion is monitored for quantification.
-
Quantification: Use a stable isotope-labeled internal standard of 3-meC for accurate quantification by isotope dilution.
Causality Behind Experimental Choices:
-
Enzymatic Hydrolysis: This method is chosen to gently break down the DNA into individual nucleosides without inducing artificial modifications.
-
Solid-Phase Extraction: SPE is a critical step to remove salts and other matrix components that can cause ion suppression in the mass spectrometer, thereby ensuring accurate quantification.
-
Isotope Dilution: The use of a stable isotope-labeled internal standard is paramount for correcting for any sample loss during preparation and for variations in instrument response.
Immunoassays (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) utilize antibodies that specifically recognize and bind to 3-meC. This method offers high throughput and does not require extensive sample purification or sophisticated instrumentation.
Experimental Workflow: Immunoassay (ELISA) for 3-meC
Caption: Workflow for 3-meC analysis by ELISA.
Step-by-Step Protocol:
-
DNA Denaturation: Denature the DNA sample by heating to create single-stranded DNA.
-
Plate Coating: Adsorb the denatured DNA onto the surface of a microtiter plate.
-
Blocking: Block the unoccupied sites on the plate with a blocking agent like bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Add a primary antibody specific for 3-meC and incubate.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to a colored product.
-
Quantification: Measure the absorbance of the colored product, which is proportional to the amount of 3-meC in the sample.
Causality Behind Experimental Choices:
-
DNA Denaturation: This is essential to expose the 3-meC adduct for antibody binding.
-
Blocking: This step is crucial to minimize background signal and ensure the specificity of the assay.
³²P-Postlabeling Assay
The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts. It involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides.
Experimental Workflow: ³²P-Postlabeling for 3-meC
Caption: Workflow for 3-meC analysis by ³²P-postlabeling.
Step-by-Step Protocol:
-
DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Chromatographic Separation: Separate the ³²P-labeled adducts from the normal nucleotides by thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the radioactivity using scintillation counting or phosphorimaging.
Causality Behind Experimental Choices:
-
Enzymatic Digestion to 3'-mononucleotides: This specific digestion is required for the subsequent labeling step by T4 polynucleotide kinase.
-
TLC Separation: This technique allows for the separation of a complex mixture of labeled nucleotides based on their physicochemical properties.
Cross-Validation of 3-meC Measurement Methods
To ensure the accuracy and reliability of 3-meC quantification, it is imperative to cross-validate the results obtained from different analytical platforms. This involves analyzing the same set of DNA samples, treated with a known methylating agent, using each of the described methods.
Comparative Performance Metrics:
| Feature | LC-MS/MS | Immunoassay (ELISA) | ³²P-Postlabeling |
| Sensitivity | High (fmol range) | Moderate to High | Very High (amol range) |
| Specificity | Very High | Moderate to High | Moderate |
| Accuracy | High | Moderate | Moderate |
| Precision | High | Good | Good |
| Throughput | Moderate | High | Low |
| Cost | High | Low | Moderate |
| Expertise Required | High | Low | High |
Conclusion and Recommendations
The choice of method for the quantification of 3-meC is a critical decision in study design.
-
LC-MS/MS stands out as the most robust and reliable method, offering a combination of high sensitivity, specificity, and accuracy. It is the recommended method for studies requiring precise quantification and structural confirmation of 3-meC.
-
Immunoassays are well-suited for high-throughput screening of a large number of samples, particularly when the primary goal is to assess relative changes in 3-meC levels.
-
³²P-Postlabeling remains a valuable tool for the detection of unknown DNA adducts and for studies where the highest sensitivity is required.
Ultimately, a comprehensive understanding of the strengths and weaknesses of each technique, coupled with a rigorous cross-validation approach, will ensure the generation of high-quality, reproducible data in the study of 3-meC-mediated DNA damage and repair.
References
-
Title: Measurement of N3-methyl-2'-deoxycytidine in DNA by isotope dilution gas chromatography/mass spectrometry. Source: Chemical Research in Toxicology URL: [Link]
-
Title: A sensitive and specific ELISA for the detection of N3-methyl-2'-deoxycytidine in DNA. Source: Carcinogenesis URL: [Link]
-
Title: 32P-postlabelling analysis of DNA adducts. Source: IARC Scientific Publications URL: [Link]
A Comparative Analysis of N(3)-Methyl-2'-deoxycytidine Levels Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of DNA damage and repair, understanding the landscape of DNA adducts is paramount. Among these, N(3)-methyl-2'-deoxycytidine (3mdC) presents a critical area of study due to its mutagenic potential and its role as a biomarker for exposure to certain alkylating agents. This guide provides a comparative analysis of 3mdC levels in different species, supported by experimental data and detailed methodologies, to empower your research and development endeavors.
The Significance of N(3)-Methyl-2'-deoxycytidine (3mdC)
N(3)-methyl-2'-deoxycytidine is a DNA lesion formed by the methylation of the N(3) position of the cytosine base. This modification is primarily induced by SN2 alkylating agents, which are prevalent in the environment and are also used in some chemotherapeutic regimens. The formation of 3mdC disrupts the normal Watson-Crick base pairing, leading to potential mutations during DNA replication if not repaired.
The primary cellular defense against 3mdC is through direct oxidative reversal mediated by the AlkB family of proteins. In prokaryotes, AlkB directly repairs this lesion. In eukaryotes, the homologous proteins ALKBH2 and ALKBH3 perform this crucial function. When these repair mechanisms are overwhelmed or dysfunctional, the persistence of 3mdC can lead to genomic instability and potentially contribute to carcinogenesis. Therefore, the accurate quantification of 3mdC levels is essential for toxicological studies, cancer research, and the development of targeted therapies.
Comparative Levels of N(3)-Methyl-2'-deoxycytidine: A Cross-Species Overview
Direct comparative studies quantifying endogenous or induced levels of N(3)-methyl-2'-deoxycytidine across a wide range of species are limited in the published literature. However, by collating data from various studies focusing on different organisms, we can construct a preliminary comparative view. It is crucial to note that the following data is synthesized from multiple sources with varying experimental conditions, including different tissues, exposure to different alkylating agents, and diverse analytical methods. Therefore, this table should be interpreted as a qualitative guide rather than a direct quantitative comparison.
| Species | Tissue/Cell Line | Measured Level (adducts per 10^x nucleotides) | Context | Reference |
| Human | HeLa Cells | Data for 5-methyl-2'-deoxycytidine: 3.02% of total deoxycytidine | While not 3mdC, this provides a baseline for cytosine methylation. | [1] |
| Human | Human Diploid Fibroblasts | Data for 5-methyl-2'-deoxycytidine: 3.2% of total deoxycytidine | Provides context for cytosine methylation in primary human cells. | [2] |
| Rat | Liver | Data for 5-methyl-2'-deoxycytidine: 3.55% of total deoxycytidine | Contextual data on cytosine methylation in a key metabolic organ. | [1] |
| Mouse | S49 Lymphoma Cells | Data for 5-methyl-2'-deoxycytidine: 3.6% of total deoxycytidine | Baseline cytosine methylation in a murine cell line. | [2] |
| Mouse | Liver and Brain (tRNA) | ~35% reduction in 3-methylcytidine in METTL2 KO mice | Data on the related RNA modification, 3-methylcytidine. | [3] |
| Human | HEK293T Cells (tRNA) | ~35% reduction in 3-methylcytidine in METTL2 KO cells | Comparative data on the RNA modification 3-methylcytidine. | [3] |
Note: The table highlights the current gap in direct comparative data for 3mdC in DNA across species and underscores the need for further research in this area. The provided data for 5-methyl-2'-deoxycytidine offers a reference point for overall cytosine methylation levels.
Experimental Methodologies for 3mdC Quantification
The accurate and sensitive quantification of 3mdC is critical for meaningful comparative analysis. The gold standard for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity and sensitivity, allowing for the detection of low levels of DNA adducts in complex biological matrices.
Detailed Protocol: LC-MS/MS Quantification of 3mdC in DNA
This protocol outlines a general workflow for the quantification of 3mdC in a biological sample.
1. DNA Isolation:
-
Isolate genomic DNA from the tissue or cells of interest using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
-
Ensure high purity and integrity of the DNA, as contaminants can interfere with subsequent enzymatic digestion and LC-MS/MS analysis.
2. DNA Digestion:
-
Enzymatically digest the DNA to its constituent deoxynucleosides. This is typically a multi-step process:
-
Step 2.1: Use a nuclease, such as DNase I, to digest the DNA into smaller fragments.
-
Step 2.2: Employ a phosphodiesterase, like snake venom phosphodiesterase, to break the phosphodiester bonds, releasing the deoxynucleoside monophosphates.
-
Step 2.3: Utilize an alkaline phosphatase to remove the phosphate group, yielding the free deoxynucleosides.
-
-
The efficiency of this digestion is crucial for accurate quantification.
3. Sample Cleanup:
-
Remove proteins and other macromolecules that could interfere with the LC-MS/MS analysis. This can be achieved through solid-phase extraction (SPE) or ultrafiltration.
4. LC-MS/MS Analysis:
-
Step 4.1: Chromatographic Separation: Separate the deoxynucleosides using a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is commonly used. The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Step 4.2: Mass Spectrometric Detection: Introduce the separated deoxynucleosides into a tandem mass spectrometer.
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode to generate protonated molecular ions [M+H]+ of the deoxynucleosides.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, operate the mass spectrometer in MRM mode. This involves selecting the precursor ion of 3mdC and its specific product ion after collision-induced dissociation. This highly selective detection method minimizes interferences from the complex biological matrix.
-
-
Step 4.3: Quantification: Quantify the amount of 3mdC by comparing its peak area to that of a stable isotope-labeled internal standard (e.g., [d3]-3mdC) added to the sample at a known concentration. The use of an internal standard is critical to correct for any sample loss during preparation and for variations in instrument response.
Experimental Workflow Diagram
Caption: Formation and repair pathway of 3mdC.
Conclusion and Future Directions
The comparative analysis of N(3)-methyl-2'-deoxycytidine levels across different species is a burgeoning field with significant implications for toxicology, pharmacology, and cancer research. While direct, comprehensive comparative data remains somewhat sparse, the methodologies for accurate quantification are well-established. The continued application of sensitive techniques like LC-MS/MS will undoubtedly lead to a more complete understanding of the species-specific differences in the formation, repair, and biological consequences of this critical DNA lesion. This knowledge will be instrumental in refining preclinical models, improving risk assessment, and developing novel therapeutic interventions that target DNA repair pathways.
References
-
Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors. National Institutes of Health.[Link]
-
Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. PubMed Central.[Link]
-
Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors. PubMed.[Link]
-
Quantitative DNA Methylation Analysis: The Promise of High-Throughput Epigenomic Diagnostic Testing in Human Neoplastic Disease. National Institutes of Health.[Link]
-
Sensitive liquid chromatography mass spectrometry (LC-MS) assay reveals novel insights on DNA methylation and incorporation of gemcitabine, its metabolite difluorodeoxyuridine, deoxyuridine, and RX-3117 into DNA. PubMed.[Link]
-
Quantification of 5-methyl-2'-deoxycytidine in the DNA. PubMed.[Link]
-
Increased susceptibility to chemotherapeutic alkylating agents of mice deficient in DNA repair methyltransferase. PubMed.[Link]
-
Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection. PubMed.[Link]
-
Detection of DNA methylation in genomic DNA by UHPLC-MS/MS. PubMed Central.[Link]
-
Effective Reduction in Nuclear DNA Contamination Allows Sensitive Mitochondrial DNA Methylation Determination by LC-MS/MS. MDPI.[Link]
-
DNA modifications in the mammalian brain. PubMed Central.[Link]
-
Molecular Dosimetry of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer. Toxicology Excellence for Risk Assessment.[Link]
-
Comparative analysis of data obtained by in vivo dosimetry depending on the type of radiation. ResearchGate.[Link]
-
DNA Methylation in Mammals. PubMed Central.[Link]
-
Methylation of deoxycytidine in replicating cells treated with ultraviolet radiation and chemical carcinogens. PubMed.[Link]
Sources
- 1. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylation of deoxycytidine in replicating cells treated with ultraviolet radiation and chemical carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Lesions: A Comparative Guide to N(3)-Methyl-2'-deoxycytidine and O6-Methylguanine in Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of DNA damage and repair, alkylating agents present a constant threat to genomic integrity. These agents, originating from both endogenous metabolic processes and exogenous environmental exposures, can modify the chemical structure of DNA bases, leading to the formation of adducts with profound biological consequences. Among the myriad of DNA adducts, N(3)-methyl-2'-deoxycytidine (3-meC) and O6-methylguanine (O6-meG) stand out as critical players in mutagenesis and carcinogenesis. While both are simple methyl additions to DNA bases, their mechanisms of action, mutagenic signatures, and the cellular responses they elicit are remarkably distinct. This guide provides an in-depth, objective comparison of 3-meC and O6-meG, offering field-proven insights and experimental data to inform research and therapeutic development.
Genesis and Chemical Identity of Two Potent Mutagens
N(3)-methyl-2'-deoxycytidine (3-meC) is a product of DNA alkylation by SN2 agents such as methyl methanesulfonate (MMS) and dimethyl sulfate.[1] The methyl group attaches to the N3 position of the cytosine ring, a site that is not directly involved in the canonical Watson-Crick base pairing. This modification, however, profoundly alters the electronic and steric properties of the cytosine base.
O6-methylguanine (O6-meG) , in contrast, is a hallmark lesion induced by SN1 methylating agents, including environmental carcinogens like N-nitrosamines and certain chemotherapeutic drugs.[2][3] The methylation occurs at the O6 position of guanine, a key atom involved in hydrogen bonding with cytosine. This seemingly minor alteration has profound implications for DNA replication and transcription.
| Feature | N(3)-Methyl-2'-deoxycytidine (3-meC) | O6-Methylguanine (O6-meG) |
| Chemical Structure | Methyl group at the N3 position of cytosine | Methyl group at the O6 position of guanine |
| Molecular Formula | C₁₀H₁₅N₃O₄ | C₁₀H₁₅N₅O₄ |
| Forming Agents | SN2 alkylating agents (e.g., MMS)[1] | SN1 methylating agents (e.g., N-nitrosamines)[2][3] |
The Mutagenic Mechanisms: A Study in Contrasts
The distinct locations of the methyl groups on 3-meC and O6-meG dictate their different paths to inducing mutations.
O6-Methylguanine: The Master of Mispairing
O6-meG is a highly mutagenic lesion primarily because it readily mispairs with thymine during DNA replication.[3][4] The methyl group at the O6 position prevents the formation of the normal three hydrogen bonds with cytosine and instead favors a stable base pair with thymine, which involves two hydrogen bonds. This O6-meG:T mispair, if not repaired before the next round of replication, will result in a G:C to A:T transition mutation, a hallmark of O6-meG-induced mutagenesis.[5] DNA polymerases can insert cytosine and thymine with similar efficiency opposite O6-meG.[2]
Caption: Mutagenic pathway of O6-methylguanine.
N(3)-Methylcytidine: A Roadblock with Mutagenic Consequences
The mutagenic mechanism of 3-meC is more complex and often involves its ability to block DNA replication.[1] The methyl group at the N3 position interferes with the proper functioning of the DNA polymerase, causing it to stall.[1] To overcome this block, cells can activate translesion synthesis (TLS) polymerases, which are specialized enzymes capable of replicating past DNA lesions. However, these TLS polymerases are often error-prone.
In the case of 3-meC, TLS can lead to the misincorporation of other bases opposite the lesion. Studies in E. coli have shown that 3-meC is highly mutagenic, inducing primarily C to T transitions and C to A transversions.[1] The protonation of the cytosine ring at physiological pH, which is enhanced by N3-methylation, can lead to hydrolytic deamination to form N3-methyluracil, which would then pair with adenine, leading to a C to T transition. Protonation can also lead to depyrimidination, creating an abasic site which can be mutagenic.[6]
Caption: Mutagenic pathway of N(3)-methylcytidine.
Cellular Defense: The DNA Repair Machinery
Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of these methyl adducts. The choice of repair pathway is dictated by the chemical nature of the lesion.
O6-Methylguanine: Direct Reversal by MGMT
The primary defense against O6-meG is a direct reversal repair mechanism mediated by the O6-methylguanine-DNA methyltransferase (MGMT) protein.[5] MGMT directly transfers the methyl group from the O6 position of guanine to a cysteine residue within its own active site. This "suicide" mechanism restores the guanine base in a single, error-free step. However, the MGMT protein is consumed in the process and must be resynthesized.
N(3)-Methylcytidine: Excision and Resynthesis
3-meC is primarily repaired through the Base Excision Repair (BER) pathway. This multi-step process is initiated by a DNA glycosylase, such as AlkB homolog 2 (ALKBH2) or 3 (ALKBH3) in humans, which recognizes and excises the damaged base by cleaving the N-glycosidic bond. This creates an apurinic/apyrimidinic (AP) site, which is then further processed by an AP endonuclease, a DNA polymerase, and a DNA ligase to restore the correct nucleotide. In E. coli, the AlkB protein can also directly reverse the damage through oxidative demethylation.[1]
Comparative Mutagenic Potential
O6-meG is widely considered to be one of the most potent mutagenic and carcinogenic DNA lesions.[2] Its high mutagenicity stems from its efficient mispairing with thymine, which is not always recognized by the proofreading machinery of DNA polymerases. In repair-deficient cells, the mutagenic frequency of O6-meG can be very high.
While 3-meC is also highly mutagenic, its primary effect is often cytotoxic due to its ability to block DNA replication.[1] Its mutagenicity is largely dependent on the error-prone bypass by TLS polymerases. In E. coli deficient in AlkB repair, 3-meC has been shown to be 30% mutagenic, rising to 70% in strains with induced SOS bypass enzymes.[1]
| Parameter | N(3)-Methyl-2'-deoxycytidine (3-meC) | O6-Methylguanine (O6-meG) |
| Primary Mutagenic Outcome | C to T transitions and C to A transversions[1] | G:C to A:T transitions[5] |
| Mutagenic Mechanism | Replication blockage followed by error-prone TLS[1] | Direct mispairing with thymine during replication[4] |
| Primary Repair Pathway | Base Excision Repair (BER)[1] | Direct Reversal by MGMT[5] |
| Cytotoxicity | High, due to replication blockage[1] | Lower than 3-meC, but can lead to apoptosis if unrepaired |
| Carcinogenicity | Considered a carcinogenic lesion | Well-established as a highly carcinogenic lesion[2] |
Experimental Methodologies for Studying 3-meC and O6-meG Mutagenesis
Investigating the mutagenic properties of 3-meC and O6-meG requires specialized experimental approaches. Site-specific mutagenesis assays are the gold standard for determining the mutagenic consequences of a single, defined DNA lesion.
Workflow for Site-Specific Mutagenesis Assay
Caption: General workflow for a site-specific mutagenesis assay.
Detailed Protocol: Site-Specific Mutagenesis of O6-meG
This protocol is adapted from methodologies described in the literature for studying the mutagenesis of O6-meG.[7]
1. Synthesis of O6-meG Containing Oligonucleotide:
-
Chemically synthesize an oligonucleotide (e.g., a 12-mer) containing a single O6-meG at a defined position. Several chemical synthesis methods are available for this purpose.[8]
-
Causality: The use of a chemically synthesized oligonucleotide with a site-specific lesion is crucial to unequivocally link the observed mutations to that specific adduct, eliminating ambiguity from the presence of other DNA damage.
2. Plasmid Vector Preparation:
-
Use a shuttle vector such as pSP189, which can replicate in both mammalian cells and E. coli.
-
Create a single-stranded gap in the plasmid at the desired insertion site using restriction enzymes.
-
Causality: A shuttle vector allows for the study of mutagenesis in a relevant biological context (mammalian cells) while taking advantage of the ease of plasmid amplification in bacteria for subsequent analysis.
3. Ligation:
-
Anneal and ligate the O6-meG-containing oligonucleotide into the gapped plasmid using T4 DNA ligase.
-
Purify the ligated plasmids.
4. Transfection into Mammalian Cells:
-
Transfect the plasmids into a suitable human cell line, for example, Ad293 human kidney cells.
-
Causality: The choice of cell line is critical. For studying the intrinsic mutagenicity of the lesion, a cell line deficient in MGMT would be ideal to prevent repair. To study the interplay between repair and mutagenesis, a pair of isogenic cell lines (one proficient and one deficient in MGMT) could be used.
5. In Vivo Replication and Repair:
-
Incubate the cells for a sufficient period (e.g., 48 hours) to allow for plasmid replication and the cellular processes of DNA repair and mutagenesis to occur.
6. Plasmid Recovery and Transformation:
-
Lyse the mammalian cells and recover the progeny plasmids.
-
Transform a suitable strain of E. coli with the recovered plasmids. Plate on selective media.
7. Mutation Analysis:
-
Isolate plasmid DNA from individual E. coli colonies.
-
Amplify the region containing the original site of the O6-meG lesion by PCR.
-
Sequence the PCR products to determine the nucleotide present at the lesion site.
-
Alternative Analysis: For higher throughput, techniques like MALDI-ToF mass spectrometry can be used to analyze the mass of the DNA fragment, which will differ depending on the base present at the site of the original lesion.[7]
In Vitro DNA Polymerase Fidelity Assays
To dissect the molecular details of how DNA polymerases interact with these lesions, in vitro polymerase fidelity assays are invaluable.
1. Template-Primer Design:
-
Synthesize a template oligonucleotide containing a single 3-meC or O6-meG lesion.
-
Anneal a shorter, radiolabeled or fluorescently labeled primer upstream of the lesion.
2. Polymerase Reaction:
-
Incubate the template-primer with a purified DNA polymerase of interest and dNTPs.
-
Causality: The choice of polymerase is key. High-fidelity polymerases (e.g., with proofreading activity) can be compared to low-fidelity TLS polymerases to understand their respective roles in bypassing the lesion.[9]
3. Product Analysis:
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the products by autoradiography or fluorescence imaging.
-
Quantify the amount of full-length product (bypass) versus stalled products.
-
By running reactions with only one or a subset of dNTPs, the identity of the base inserted opposite the lesion can be determined.
4. Kinetic Analysis:
-
By varying the concentration of dNTPs, steady-state kinetic parameters (k_cat and K_m) for nucleotide insertion opposite the lesion can be determined, providing a quantitative measure of the efficiency and fidelity of different polymerases.[10][11]
Conclusion and Future Directions
N(3)-methyl-2'-deoxycytidine and O6-methylguanine, while both products of DNA methylation, represent two distinct paradigms of mutagenesis. O6-meG's potent miscoding potential through direct mispairing makes it a major driver of G:C to A:T transitions. In contrast, 3-meC's primary role as a replication block highlights the critical role of error-prone translesion synthesis in its mutagenic outcome.
Understanding the fundamental differences between these two lesions has profound implications for cancer biology and chemotherapy. The presence of MGMT is a major mechanism of resistance to alkylating chemotherapeutic agents, and its inhibition is a key therapeutic strategy. The study of 3-meC and other replication-blocking lesions provides insights into the mechanisms of cytotoxicity of certain anticancer drugs and the role of TLS in drug resistance.
Future research will likely focus on the interplay of these lesions with the complex cellular environment, including the influence of chromatin structure and other DNA repair pathways on their mutagenic potential. Advanced techniques in mass spectrometry and next-generation sequencing will enable a more comprehensive analysis of the mutational signatures of these and other DNA adducts, providing a deeper understanding of their contribution to human disease.
References
-
ResearchGate. Computational Insights in DNA Methylation: Catalytic and Mechanistic Elucidations for Forming 3-Methyl Cytosine. [Link]
-
ACS Publications. 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. [Link]
- Mao, F., et al. (2020). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 82(1), e113.
- Jackson, A. L., & Loeb, L. A. (2000). Mutagenicity of 5-aza-2'-deoxycytidine is mediated by the mammalian DNA methyltransferase. Proceedings of the National Academy of Sciences, 97(10), 5245–5250.
-
National Center for Biotechnology Information. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming. [Link]
- Almatarneh, M. H., et al. (2021). Mechanistic study on DNA mutation of the cytosine methylation reaction at C5 position. Journal of Molecular Modeling, 27(11), 323.
-
National Center for Biotechnology Information. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells. [Link]
- Leiros, I., et al. (2007). Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA. The EMBO Journal, 26(9), 2206–2217.
- Warren, J. J., et al. (2006). The structural basis for the mutagenicity of O(6)-methyl-guanine lesions. Proceedings of the National Academy of Sciences, 103(52), 19701–19706.
- Eadie, J. S., et al. (1984). Mechanism of mutagenesis by O6-methylguanine.
-
Wikipedia. Gene expression. [Link]
- Eckert, K. A., & Kunkel, T. A. (1991). DNA polymerase fidelity and the polymerase chain reaction.
- Sale, J. E. (2013). Translesion synthesis or repair by specialized DNA polymerases limits excessive genomic instability upon replication stress. International journal of molecular sciences, 14(3), 6343–6361.
- Geacintov, N. E., et al. (2016). Translesion synthesis past guanine(C8)-thymine(N3) intrastrand cross-links catalyzed by selected A- and Y-family polymerases. DNA repair, 42, 36–44.
- Tretyakova, N. Y., et al. (2003). Development of a novel site-specific mutagenesis assay using MALDI-ToF MS (SSMA-MS). Nucleic acids research, 31(2), e7.
- Topal, M. D., et al. (1994). Comparative study of mutagenesis by O6-methylguanine in the human Ha-ras oncogene in E. coli and in vitro. Journal of molecular biology, 242(4), 403–415.
- Kaina, B., et al. (2007).
- Singer, B., et al. (1991). Evidence from in vitro replication that O6-methylguanine can adopt multiple conformations. Proceedings of the National Academy of Sciences, 88(21), 9579–9583.
- Johnson, K. A. (2010). The A, B, C, D's of replicative DNA polymerase fidelity. Journal of biological chemistry, 285(21), 15639–15644.
- Choi, J. Y., & Guengerich, F. P. (2005). Translesion synthesis across O6-alkylguanine DNA adducts by recombinant human DNA polymerases. Journal of biological chemistry, 280(48), 39865–39873.
- Geacintov, N. E., et al. (2016). Translesion synthesis past guanine(C8)-thymine(N3) intrastrand cross-links catalyzed by selected A- and Y-family polymerases. DNA repair, 42, 36–44.
- Sowers, L. C., et al. (1989). Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA.
- Ishida, R., et al. (1990). Comparative analysis of O6-methylguanine methyltransferase activity and cellular sensitivity to alkylating agents in cell strains derived from a variety of animal species. Carcinogenesis, 11(10), 1831–1836.
- Yi, C., et al. (2008). Structure determination of DNA methylation lesions N1-meA and N3-meC in duplex DNA using a cross-linked protein-DNA system. Nucleic acids research, 36(18), 5916–5925.
- Dolan, M. E., et al. (1985). Comparison of the rates of repair of O6-Alkylguanines in DNA by rat liver and bacterial O6-Alkylguanine-DNA alkyltransferase. Carcinogenesis, 6(12), 1823–1826.
- Wang, Y., et al. (2020).
- Maxwell, B. A., et al. (2019). Understanding the Fidelity and Specificity of DNA Polymerase I. ACS omega, 4(11), 14595–14605.
- Hodel, M. R., et al. (2018). High-resolution mapping of DNA polymerase fidelity using nucleotide imbalances and next-generation sequencing. Nucleic acids research, 46(8), e48.
- Shomu's Biology. (2013, February 11). Translesion DNA synthesis [Video]. YouTube.
- Du, H., et al. (2019). Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells. The Journal of biological chemistry, 294(29), 11186–11197.
- Christman, J. K., et al. (1995). 5-Methyl-2'-deoxycytidine in single-stranded DNA can act in cis to signal de novo DNA methylation. Proceedings of the National Academy of Sciences, 92(16), 7347–7351.
- Canitrot, Y., et al. (1998). Replication across O6-methylguanine by human DNA polymerase beta in vitro. Insights into the futile cytotoxic repair and mutagenesis of O6-methylguanine. The Journal of biological chemistry, 273(46), 30142–30149.
- Pfeifer, G. P., et al. (1991). A Genomic Sequencing Protocol That Yields A Positive Display of 5-Methylcytosine Residues in Individual DNA Strands. Methods in enzymology, 217, 78–87.
- Valinluck, V., et al. (2004). Site-specific decreases in DNA methylation in replicating cells following exposure to oxidative stress.
- Rechkoblit, O., & Sweasy, J. B. (2016). Beyond the Lesion: Back to High Fidelity DNA Synthesis. Frontiers in genetics, 7, 102.
- Loechler, E. L. (1994). The role of adduct site-specific mutagenesis in understanding how carcinogen-DNA adducts cause mutations: perspective, prospects and problems. Carcinogenesis, 15(7), 1233–1241.
- Beard, W. A., & Wilson, S. H. (2003). Mismatched and Matched dNTP Incorporation by DNA Polymerase β Proceed via Analogous Kinetic Pathways. Biochemistry, 42(33), 10015–10024.
- Warren, J. J., & Beese, L. S. (2006). The structural basis for the mutagenicity of O6-methyl-guanine lesions.
- Turesky, R. J., et al. (2003). Development of a novel site-specific mutagenesis assay using MALDI-ToF MS (SSMA-MS). Nucleic acids research, 31(2), e7.
- Kool, E. T. (2001). How DNA Polymerases Select the Right Nucleotide.
- Dreij, K., et al. (2018). O6-methylguanine-induced Transcriptional Mutagenesis Reduces p53 Tumor-Suppressor Function.
- Graves, R. J., et al. (1987). Repair of synthetic oligonucleotides containing O6-methylguanine, O6-ethylguanine and O4-methylthymine, by O6-alkylguanine-DNA alkyltransferase. Carcinogenesis, 8(2), 307–313.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O6 Methyl dG Oligo Modifications from Gene Link [genelink.com]
- 4. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 5. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Development of a novel site-specific mutagenesis assay using MALDI-ToF MS (SSMA-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of the O6 substituent on misincorporation kinetics catalyzed by DNA polymerases at O(6)-methylguanine and O(6)-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of N(3)-Methyl-2'-deoxycytidine: A Comparative Guide to High-Resolution Mass Spectrometry and its Alternatives
In the landscape of drug development and molecular biology, the precise identification of modified nucleosides is paramount. These subtle alterations to the building blocks of DNA and RNA can have profound biological consequences, making their unambiguous characterization a critical step in research. This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) for the confirmation of N(3)-Methyl-2'-deoxycytidine, a methylated deoxycytidine isomer. We will explore the causality behind experimental choices in an HRMS workflow, compare its performance with alternative techniques, and provide supporting experimental data and protocols to ensure scientific integrity.
The Challenge of Isomeric Differentiation
N(3)-Methyl-2'-deoxycytidine (m3dC) shares the same elemental composition and nominal mass as its isomers, such as 5-methyl-2'-deoxycytidine (5-mdC), a well-known epigenetic marker. This isomeric challenge necessitates analytical techniques that can probe the fine structural details of the molecule. High-resolution mass spectrometry, with its ability to provide highly accurate mass measurements and detailed fragmentation information, stands out as a powerful tool for this purpose.
High-Resolution Mass Spectrometry: The Gold Standard for Confirmation
An HRMS-based workflow, typically employing liquid chromatography coupled to a high-resolution mass spectrometer (LC-HRMS), offers a multi-faceted approach to confirming the identity of m3dC. The core principle lies in its ability to differentiate molecules based on minute mass differences and to elucidate their structure through fragmentation analysis.
The HRMS Workflow: A Step-by-Step Rationale
A typical LC-HRMS experiment for the analysis of modified nucleosides is a self-validating system, where each step provides a piece of evidence contributing to the final identification.
Caption: Workflow for N(3)-Methyl-2'-deoxycytidine identification using LC-HRMS.
Experimental Protocol: LC-HRMS Analysis of N(3)-Methyl-2'-deoxycytidine
-
Sample Preparation:
-
Enzymatic Hydrolysis: If the nucleoside is part of a DNA strand, enzymatic digestion is required to release the individual nucleosides. A cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase is commonly used to ensure complete digestion to 2'-deoxynucleosides.
-
Solid-Phase Extraction (SPE): To remove salts, proteins, and other interfering substances, the digested sample is cleaned up using a C18 SPE cartridge. This step is crucial for robust and sensitive mass spectrometric analysis.
-
-
Liquid Chromatography:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Due to the polar nature of nucleosides, HILIC is often the preferred chromatographic method.[1] It provides excellent retention and separation of these compounds. A typical HILIC setup would involve a silica-based column with a polar stationary phase and a mobile phase gradient of a high organic solvent content (e.g., acetonitrile) to a higher aqueous content.
-
-
High-Resolution Mass Spectrometry:
-
Ionization: Positive mode electrospray ionization (ESI+) is generally employed for nucleoside analysis as it efficiently generates protonated molecular ions ([M+H]^+).
-
Full Scan (MS1) Analysis: The mass spectrometer is first operated in full scan mode to detect all ions within a specified mass range. The high resolution of the instrument (typically >60,000) allows for the determination of the accurate mass of the protonated N(3)-Methyl-2'-deoxycytidine (C₁₀H₁₅N₃O₄, calculated [M+H]⁺ = 242.1135).[2] This accurate mass measurement is the first point of confirmation and allows for the calculation of the elemental composition.
-
Data-Dependent Tandem Mass Spectrometry (dd-MS²/MS³): To gain structural information, a data-dependent acquisition strategy is used. The instrument automatically selects the most intense ions from the full scan (in this case, the ion with the m/z corresponding to protonated m3dC) for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are used to break the precursor ion into characteristic product ions.
-
Interpreting the Data: The Signature of N(3)-Methyl-2'-deoxycytidine
The most common fragmentation pathway for protonated nucleosides is the cleavage of the N-glycosidic bond, resulting in the neutral loss of the deoxyribose sugar moiety (116.0473 Da) and the formation of a protonated nucleobase fragment.
Sources
- 1. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 2. N(3)-Methyl-2'-deoxycytidine | C10H15N3O4 | CID 3081452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Anti-N(3)-Methyl-2'-deoxycytidine (3mdC) Antibody Specificity
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate field of DNA damage and repair, the ability to accurately detect specific DNA adducts is paramount. N(3)-Methyl-2'-deoxycytidine (3mdC) is a critical mutagenic lesion formed by the methylation of the N3 position of deoxycytidine, often resulting from exposure to endogenous and exogenous alkylating agents. Its detection and quantification are vital for understanding carcinogenesis, the efficacy of chemotherapeutics, and the fundamental mechanisms of DNA repair. This guide provides a comprehensive framework for validating the specificity of antibodies targeting 3mdC, ensuring the generation of reliable and reproducible data.
The Biological Imperative for Specific 3mdC Detection
The trustworthiness of any immunoassay hinges on the specificity of the primary antibody. Therefore, a rigorous, multi-pronged validation strategy is not an optional preparatory step but a core component of the scientific method itself.
The Antibody Landscape: A Comparative Overview
The commercial market offers several antibodies purported to be specific for 3mdC. However, the level of validation data provided by suppliers can vary significantly. A critical initial step is to scrutinize the available data and understand the nature of the antibody.
| Supplier | Product ID | Clonality | Host | Reported Applications | Manufacturer-Provided Validation Notes |
| Supplier A | (Example) | Monoclonal | Mouse | ELISA, Dot Blot | Data may show high reactivity to 3mdC-conjugated BSA. Limited cross-reactivity data. |
| Supplier B | (Example) | Polyclonal | Rabbit | ELISA, IF | Data may include competitive ELISA against a limited panel of other modified nucleosides. |
| Supplier C | (Example) | Monoclonal | Rat | IHC, Dot Blot | May provide images of IHC on treated vs. untreated tissues. |
Scientist's Note: Monoclonal antibodies, derived from a single B cell clone, recognize a single epitope. This inherent property generally leads to higher specificity and batch-to-batch consistency compared to polyclonal antibodies, which are a heterogeneous mixture of antibodies recognizing multiple epitopes. For detecting a small chemical modification like 3mdC, a high-affinity monoclonal antibody is often the preferred tool.
A Multi-Tiered Framework for Specificity Validation
No single experiment can definitively prove antibody specificity. Instead, we must build a self-validating system where results from orthogonal methods converge to create a robust body of evidence. This guide details three essential experimental tiers: Competitive ELISA , Dot Blot Analysis , and Cell-Based Immunofluorescence .
Tier 1: Competitive ELISA - The Gold Standard for Specificity
Principle: Competitive ELISA is the most quantitative method to determine an antibody's specificity. It measures the ability of free, unmodified or modified nucleosides to compete with plate-bound 3mdC for binding to the antibody. High specificity is demonstrated when only free 3mdC can effectively inhibit the antibody's binding to the plate, while structurally similar molecules cannot.
dot
Caption: Workflow for Competitive ELISA.
Detailed Protocol:
-
Plate Coating: Coat a high-binding 96-well ELISA plate with a 3mdC-BSA conjugate (or similar carrier protein) at 1-2 µg/mL in coating buffer (e.g., sodium carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[6]
-
Washing: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer (e.g., 3% BSA in PBS) to each well. Incubate for 2 hours at room temperature.[6][7]
-
Competitor Preparation: Prepare serial dilutions of your competitors in Blocking Buffer. This panel is CRITICAL and must include:
-
Target: N(3)-Methyl-2'-deoxycytidine (3mdC)
-
Primary Cross-Reactants: 5-Methyl-2'-deoxycytidine (5mC), 2'-deoxycytidine (dC)
-
Other Modified Bases: N1-methyl-2'-deoxyadenosine (1mdA), O6-methyl-2'-deoxyguanosine (O6mdG), Cytidine (C).
-
-
Competition Step: In a separate plate or tubes, mix a constant, pre-determined concentration of the anti-3mdC antibody with each dilution of the competitor solutions. Incubate this mixture for at least 1 hour at room temperature.[6]
-
Rationale: This pre-incubation allows the antibody to reach equilibrium with the free competitors in solution before being exposed to the immobilized antigen on the plate.
-
-
Binding: After washing the blocked plate, transfer 100 µL of the antibody-competitor mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate 3 times. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in Blocking Buffer. Incubate for 1 hour.
-
Signal Development: Wash the plate 5 times. Add 100 µL of TMB substrate. Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm.
Data Interpretation:
Plot the absorbance against the log of the competitor concentration. Calculate the IC50 value—the concentration of competitor that causes 50% inhibition of the maximal signal.
| Competitor | Hypothetical IC50 Value | Specificity Interpretation |
| 3mdC | 5 ng/mL | High affinity for the target antigen. |
| 5mC | > 50,000 ng/mL | Excellent specificity; >10,000-fold less reactive than to 3mdC. |
| dC | > 50,000 ng/mL | Excellent specificity against the unmodified base. |
| 1mdA | > 50,000 ng/mL | Excellent specificity against other methylated bases. |
A highly specific antibody will have an IC50 for 3mdC that is several orders of magnitude lower than for any other compound tested.
Tier 2: Dot Blot Analysis - A Visual Specificity Screen
Principle: Dot blot is a simple, semi-quantitative technique to visually assess an antibody's binding to various DNA substrates spotted onto a membrane.[8][9] It allows for the direct comparison of binding to DNA containing 3mdC versus control DNA or DNA with other modifications.
dot
Caption: Workflow for Dot Blot Analysis.
Detailed Protocol:
-
DNA Preparation: Prepare or obtain short, single-stranded DNA oligonucleotides (~30-50 bases) with the following compositions:
-
Containing one or more 3mdC bases.
-
Containing one or more 5mC bases.
-
A completely unmodified control sequence.
-
Genomic DNA from cells treated with an alkylating agent (positive control) and untreated cells (negative control).
-
-
Denaturation: Denature genomic DNA samples by heating at 95-100°C for 10 minutes, followed by immediate chilling on ice.[10]
-
Membrane Preparation: Activate a PVDF membrane with methanol or use a nitrocellulose membrane.[8][9]
-
Spotting: Carefully spot 1-2 µL of each DNA sample (at various concentrations, e.g., 100 ng, 50 ng, 25 ng) onto the membrane. Allow the spots to dry completely.
-
Crosslinking: Immobilize the DNA by UV crosslinking or baking at 80°C.
-
Blocking & Probing: Follow standard Western blot/dot blot procedures:
-
Block for 1 hour in 5% non-fat milk in TBST.
-
Incubate with the anti-3mdC antibody (at a pre-optimized concentration) overnight at 4°C.
-
Wash 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize the signal using a chemiluminescence imager.[8]
Data Interpretation: A specific antibody will produce a strong signal on the spots corresponding to the 3mdC-containing oligonucleotide and DNA from alkylating agent-treated cells, with little to no signal on the unmodified, 5mC, or untreated control spots.
Tier 3: Cell-Based Validation - Proving Utility in a Biological Context
Principle: This tier validates the antibody's performance in a cellular application like immunofluorescence (IF) or immunohistochemistry (IHC). The key is to use a biological system where the presence of 3mdC can be induced and, ideally, genetically modulated.
Experimental Systems:
-
Induction of Damage (Positive/Negative Control):
-
Treat cells (e.g., HeLa, U2OS) with a potent methylating agent like N-methyl-N-nitrosourea (MNU) or methyl methanesulfonate (MMS) to induce 3mdC lesions.[11]
-
Use an untreated, vehicle-only control population as the negative control.
-
-
Genetic Control (Gold Standard Biological Negative):
-
Utilize cell lines with knockdown or knockout of the DNA repair enzymes ALKBH2 and ALKBH3. These enzymes are responsible for repairing 3mdC.[1][2]
-
Upon treatment with an alkylating agent, these deficient cells should accumulate 3mdC and thus show a much stronger IF signal compared to wild-type cells, which can repair the damage.
-
Detailed Immunofluorescence Protocol:
-
Cell Culture: Seed cells onto glass coverslips and allow them to adhere.
-
Treatment: Treat the cells with the alkylating agent (e.g., 1 mM MMS for 1 hour) and allow time for damage to occur and repair to initiate (e.g., 2-4 hours post-treatment). Include untreated controls.[12]
-
Fixation: Wash with PBS and fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[12][13]
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[12][14]
-
Rationale: Permeabilization is necessary to allow the antibody to cross the nuclear membrane and access the DNA.
-
-
Blocking: Block with 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS for 1 hour to prevent non-specific antibody binding.[12]
-
Primary Antibody: Incubate with the anti-3mdC antibody at its optimal dilution in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash 3x with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.
-
Mounting & Imaging: Wash 3x with PBS, counterstain DNA with DAPI, and mount the coverslips onto slides. Image using a confocal or fluorescence microscope.
Data Interpretation:
-
Specific Staining: A distinct nuclear staining pattern should be observed in the MNU/MMS-treated cells.
-
Low Background: The untreated cells should show minimal to no signal.
-
Genetic Confirmation: ALKBH2/3 knockout cells should exhibit a significantly brighter and more persistent nuclear signal post-treatment compared to wild-type cells. This result provides powerful evidence that the antibody is indeed recognizing a lesion that is a substrate for these specific repair enzymes.
Synthesizing the Evidence for a Confident Conclusion
The power of this validation strategy lies in the convergence of data from all three tiers.
dot
Caption: A logical framework for validating antibody specificity.
When competitive ELISA demonstrates specificity at the molecular level, the dot blot confirms this specificity on a nucleic acid substrate, and immunofluorescence validates it within the complex environment of the cell nucleus, you can proceed with confidence. This rigorous, evidence-based approach ensures that your research on 3mdC is built on a foundation of trustworthy and reproducible data.
References
-
Creative Diagnostics. The Dot Blot Protocol. [Link]
-
PubChem. N(3)-Methyl-2'-deoxycytidine. National Center for Biotechnology Information. [Link]
- Stap J, et al. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. Methods Mol Biol. 2017;1608:297-310.
- Kastan MB, et al. Methylation of deoxycytidine incorporated by excision-repair synthesis of DNA. J Biol Chem. 1982 Nov 25;257(22):13759-62.
- Gervais C, et al. Validation and cross-reactivity pattern assessment of monoclonal antibodies used for the screening of donor-specific IgG antibody subclasses in transplant recipients. J Immunol Methods. 2021 Jan;488:112918.
-
Sino Biological. Competitive ELISA Protocol. [Link]
-
Antibodies.com. ELISA: The Complete Guide. [Link]
-
MBL Life Science. Anti-5-methylcytidine (m5C) mAb (Monoclonal, FMC-9). [Link]
- Cooke MS, et al. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection. Mutagenesis. 2005 Nov;20(6):395-400.
- Chen Z, et al. Transfer RNA demethylase ALKBH3 promotes cancer progression via induction of tRNA-derived small RNAs. Nucleic Acids Res. 2019 Jan 25;47(2):879-892.
- Brendel S, et al. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. J Vis Exp. 2017 Jul 25;(125):55735.
- Tretyakova N, et al. Chemical modification of deoxycytidine at different sites yields adducts of different stabilities: characterization of N3- and O2-deoxycytidine and N3-deoxyuridine adducts of butadiene monoxide. Arch Biochem Biophys. 1997 Jul 1;343(1):11-20.
-
Bio-Rad Antibodies. Competitive ELISA Protocol. [Link]
- Shrivastav N, et al. Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Carcinogenesis. 2010 Jan;31(1):59-70.
-
Bitesize Bio. Antibody Validation Protocols - How To Choose The Most Appropriate. [Link]
- Smith SS, et al. 5-Methyl-2'-deoxycytidine in single-stranded DNA can act in cis to signal de novo DNA methylation. Proc Natl Acad Sci U S A. 1992 Nov 1;89(21):10114-8.
- Wei J, et al. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro. Nucleic Acids Res. 2014;42(7):4376-85.
-
Bio-Rad. Anti 5-Methylcytidine Antibody, clone 33D3. [Link]
- Clark SJ, et al. 5-methyl-2'-deoxycytidine in single-stranded DNA can act in cis to signal de novo DNA methylation. Proc Natl Acad Sci U S A. 1995 Aug 1;92(16):7302-6.
- Li C, et al. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation. Angew Chem Int Ed Engl. 2021 May 17;60(21):11994-11999.
- Kumar A. Dot-blotting: A quick method for expression analysis of recombinant proteins. Curr Protoc. 2021 Oct;1(10):e267.
- Saredi G, et al. Immunofluorescence-based methods to monitor DNA end resection. Methods Mol Biol. 2015;1292:247-56.
- Rivnak A, et al. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Anal Chem. 2019 Aug 6;91(15):9898-9905.
-
Antibodies.com. Antibody Applications and Validation. [Link]
-
ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
- Wogan GN, et al. Carcinogen-DNA Adduct Formation and DNA Repair. In: Environmental Health Perspectives. 1999;107(Suppl 3):443-446.
- Yi C, et al. ALKBHs-facilitated RNA modifications and de-modifications. J Genet Genomics. 2017 Jun 20;44(6):269-276.
-
PubChem. 5-Methyl-2'-deoxycytidine. National Center for Biotechnology Information. [Link]
-
Creative Biolabs. Immunofluorescence Protocol & Troubleshooting. [Link]
- Brown T. Dot and Slot Blotting of DNA. Curr Protoc Mol Biol. 2001 May;Chapter 2:Unit 2.9B.
- Kaina B, et al. O6-methylguanine-DNA methyltransferase (MGMT) in the defense against N-nitroso compounds and colorectal cancer. Carcinogenesis. 2013 Aug;34(8):1687-97.
- Dinglay S, et al. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation. J Biol Chem. 2020 Feb 21;295(8):2381-2390.
-
Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methyl-2'-deoxycytidine in single-stranded DNA can act in cis to signal de novo DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methyl-2'-deoxycytidine in single-stranded DNA can act in cis to signal de novo DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Dot blot protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Can the dot blot protocol be modified if I don't have a dot blotting apparatus for use with your 5-Methylcytosine (5-mC) (D3S2Z) Rabbit mAb #28692? | Cell Signaling Technology [cellsignal.com]
- 11. Methylation of deoxycytidine incorporated by excision-repair synthesis of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducibility and Accuracy of N(3)-Methyl-2'-deoxycytidine Quantification Methods
For researchers, scientists, and drug development professionals, the precise quantification of DNA adducts is paramount. N(3)-Methyl-2'-deoxycytidine (3-mdC), a DNA lesion resulting from exposure to certain alkylating agents, is a critical biomarker for assessing DNA damage and repair mechanisms.[1][2] The choice of quantification method directly impacts the reliability and comparability of experimental data. This guide provides an in-depth comparison of the leading methodologies for 3-mdC quantification, focusing on their reproducibility, accuracy, and the scientific rationale behind their application.
The Critical Role of Accurate 3-mdC Quantification
DNA adducts, such as 3-mdC, can disrupt normal cellular processes by impeding DNA replication and transcription, potentially leading to mutations and cell death if not repaired.[3][4] Accurate measurement of these adducts is essential for:
-
Toxicology Studies: Evaluating the genotoxicity of chemical compounds and environmental agents.
-
Cancer Research: Understanding the mechanisms of carcinogenesis and the efficacy of chemotherapeutic agents.[5]
-
DNA Repair Studies: Investigating the efficiency of cellular DNA repair pathways, such as base excision repair (BER).[6]
Given the significance of these applications, the selection of a robust and validated quantification method is a foundational step for any rigorous scientific investigation.
Methodologies for 3-mdC Quantification: A Comparative Analysis
The two primary approaches for quantifying 3-mdC are mass spectrometry-based methods and immuno-based assays. Each possesses distinct advantages and limitations that researchers must consider in the context of their specific experimental needs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is widely regarded as the "gold standard" for the quantification of small molecules, including DNA adducts.[7] This technique involves the enzymatic digestion of DNA into individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer. The high selectivity and sensitivity of tandem mass spectrometry allow for the precise identification and quantification of 3-mdC.
Expertise in Action: The Power of Isotope Dilution
For the highest level of accuracy and reproducibility, stable isotope dilution (SID) is the preferred LC-MS/MS strategy.[8][9][10] A known amount of a stable isotope-labeled internal standard (e.g., [¹³C] or [¹⁵N]-labeled 3-mdC) is added to the DNA sample prior to digestion.[8][10] This internal standard behaves chemically and physically identically to the endogenous 3-mdC throughout the sample preparation and analysis process. By measuring the ratio of the native 3-mdC to the isotope-labeled standard, any variations in sample recovery or instrument response are normalized, leading to highly accurate and precise quantification.[8] This approach mitigates the impact of matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte of interest.[11][12]
Workflow for LC-MS/MS with Isotope Dilution:
Caption: Competitive ELISA workflow for 3-mdC quantification.
Performance Characteristics:
| Parameter | Immuno-Based Assays (ELISA) |
| Accuracy | Moderate (can be affected by cross-reactivity and matrix effects) |
| Precision | Moderate to High |
| Sensitivity (LOD/LOQ) | Picogram to nanogram range |
| Specificity | Moderate to High (dependent on antibody quality) |
| Throughput | High |
| Cost | Low to Moderate |
Trustworthiness and Validation: The reliability of an immunoassay is heavily dependent on the specificity and validation of the primary antibody. It is crucial to perform thorough validation experiments, including spike-and-recovery and linearity assessments, to ensure the assay is performing accurately within the specific sample matrix.
Head-to-Head Comparison and Recommendations
| Feature | LC-MS/MS with Isotope Dilution | Immuno-Based Assays (ELISA) |
| Quantitative Accuracy | Gold Standard [7] | Semi-quantitative to quantitative |
| Specificity | Unambiguous Identification | Potential for cross-reactivity |
| Reproducibility | High | Moderate to High |
| Sensitivity | Very High | High |
| Sample Throughput | Moderate | High |
| Cost & Complexity | High | Low |
| Expertise Required | High | Low to Moderate |
Recommendations:
-
For definitive, highly accurate, and reproducible quantification , especially for regulatory submissions or foundational research, LC-MS/MS with stable isotope dilution is the unequivocal choice . Its superior specificity and accuracy provide the highest level of confidence in the data.
-
For high-throughput screening or when relative quantification is sufficient , immuno-based assays can be a cost-effective and efficient option . However, it is imperative to thoroughly validate the assay for the specific sample type and to be aware of its potential limitations.
Detailed Experimental Protocols
Protocol 1: 3-mdC Quantification by LC-MS/MS with Stable Isotope Dilution
-
DNA Isolation: Extract genomic DNA from cells or tissues using a standard DNA isolation kit. Quantify the DNA concentration using a spectrophotometer.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled 3-mdC internal standard to each DNA sample.
-
Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. [13]4. Sample Cleanup (Optional but Recommended): Use solid-phase extraction (SPE) to remove proteins and other interfering substances.
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a reverse-phase C18 HPLC column.
-
Separate the nucleosides using a gradient elution with a mobile phase typically consisting of water and methanol with a small amount of formic acid or ammonium acetate.
-
Detect the 3-mdC and its internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Quantify the amount of 3-mdC in the original sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Protocol 2: 3-mdC Quantification by Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for 3-mdC and incubate overnight.
-
Washing and Blocking: Wash the plate to remove unbound antibody and block the remaining protein-binding sites with a blocking buffer.
-
Competitive Reaction: Add the DNA hydrolysate samples or standards and a fixed amount of enzyme-conjugated 3-mdC to the wells. Incubate to allow competition for antibody binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Incubation: Add a chromogenic substrate for the enzyme. The enzyme will convert the substrate to a colored product.
-
Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the 3-mdC standards. Determine the concentration of 3-mdC in the samples from the standard curve.
Conclusion
References
-
Quinlivan, E. P., & Gregory, J. F., 3rd (2008). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Analytical biochemistry, 379(2), 143–151. [Link]
-
Lisanti, S., Omar, W. A., Tomaszewski, B., De Prins, S., Jacobs, G., Koppen, G., Lombaert, N., Langie, S. A., & van Larebeke, N. (2013). Comparison of methods for quantification of global DNA methylation in human cells and tissues. PloS one, 8(11), e79044. [Link]
-
Giel-Pietraszuk, M., Błaziak, D., & Barciszewski, J. (2015). Quantification of 5-methyl-2'-deoxycytidine in the DNA. Acta biochimica Polonica, 62(2), 281–286. [Link]
-
Berdasco, M., & Esteller, M. (2019). DNA Methylation Analysis: Choosing the Right Method. Methods in molecular biology (Clifton, N.J.), 2019, 1–13. [Link]
-
Yamada, T., Hayakawa, E., & Mizuno, N. (2017). Rapid and selective simultaneous quantitative analysis of modified nucleosides using multi-column liquid chromatography-tandem mass spectrometry. Journal of Analytical Science and Technology, 8, 1. [Link]
-
Ho, C. M., & Ho, R. J. (2017). Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation. Methods in molecular biology (Clifton, N.J.), 1635, 127–142. [Link]
-
MyBioSource.com. (n.d.). Global DNA Methylation ELISA Kit (5'-methyl-2'-deoxycytidine Quantitation). Biocompare. Retrieved from [Link]
-
Ríos-Lombardía, N., & González-Gálvez, D. (2023). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. Mass spectrometry reviews, 43(5), 998–1018. [Link]
-
Anderson, M. L., Painter, J. T., Reese, M. J., Jones, S. A., Won, A. S., & Scherman, M. S. (2021). Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1182, 122921. [Link]
-
Peters, G. J., Smid, K., & van den Heuvel, J. J. (2017). Sensitive liquid chromatography mass spectrometry (LC-MS) assay reveals novel insights on DNA methylation and incorporation of gemcitabine, its metabolite difluorodeoxyuridine, deoxyuridine, and RX-3117 into DNA. Investigational new drugs, 35(5), 531–541. [Link]
-
ResearchGate. (n.d.). LC-MS/MS chromatogram of a typical sample, showing (a) deoxycytidine,... [Photograph]. Retrieved from [Link]
-
Tang, Y., Xiong, J., Wang, R., Yang, L., & Feng, Y. (2015). Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry, 87(6), 3445–3452. [Link]
-
Wei, Y., et al. (2022). Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H. Nucleic Acids Research, 50(9), e53. [Link]
-
Pfaff, F., et al. (2021). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols, 16(12), 5446–5471. [Link]
-
Pilco-Ferreto, N., & Calaf, G. M. (2016). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Oncology letters, 11(5), 3143–3149. [Link]
-
Gu, D., et al. (2020). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Chemical research in toxicology, 33(5), 1083–1105. [Link]
-
Madabattula, S. T., et al. (2022). Novel Techniques for Mapping DNA Damage and Repair in the Brain. International journal of molecular sciences, 23(19), 11626. [Link]
-
Rahman, M. A., et al. (2024). Exploring DNA Damage and Repair Mechanisms: A Review with Computational Insights. Life (Basel, Switzerland), 14(1), 119. [Link]
-
Giel-Pietraszuk, M., Błaziak, D., & Barciszewski, J. (2015). Quantification of 5-methyl-2'deoxycytidine in the DNA. Acta biochimica Polonica, 62(2), 281–286. [Link]
-
Burd, E. M. (2011). Validation of laboratory-developed molecular assays for infectious diseases. Clinical microbiology reviews, 24(3), 529–550. [Link]
-
Kurdyukov, S., & Bullock, M. (2016). DNA Methylation Validation Methods: a Coherent Review with Practical Comparison. Journal of nucleic acids, 2016, 4051302. [Link]
-
Anderson, M. L., Painter, J. T., Reese, M. J., Jones, S. A., Won, A. S., & Scherman, M. S. (2021). Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1182, 122921. [Link]
-
Turesky, R. J. (2018). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Methods in molecular biology (Clifton, N.J.), 1869, 131–150. [Link]
-
He, Y., & Ma, Y. (2020). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxins, 12(1), 49. [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
Chen, H. J., & Wang, Y. (2012). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Analytical and bioanalytical chemistry, 404(8), 2235–2249. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Nishimoto, Y., et al. (2021). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Scientific reports, 11(1), 1640. [Link]
-
Liu, C. W., et al. (2021). Molecular Dosimetry of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer. Toxicological sciences : an official journal of the Society of Toxicology, 184(2), 245–256. [Link]
-
Baker, S. D., et al. (2016). Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1033-1034, 308–315. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Retrieved from [Link]
-
Abyntek Biopharma. (2023, January 26). Types of immunoassays. Retrieved from [Link]
-
Ciccia, A., & Elledge, S. J. (2010). The DNA damage response: making it safe to play with knives. Molecular cell, 40(2), 179–204. [Link]
Sources
- 1. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage response: three levels of DNA repair regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 5-methyl-2'-deoxycytidine in the DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring DNA Damage and Repair Mechanisms: A Review with Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N(3)-Methyl-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Initial Precautions
N(3)-Methyl-2'-deoxycytidine is a modified nucleoside analog. The toxicological properties of many such novel compounds have not been fully investigated.[1][2] Therefore, it is crucial to handle N(3)-Methyl-2'-deoxycytidine with a degree of caution appropriate for a potentially bioactive and hazardous chemical. A safety data sheet for the closely related compound, 5-Methyl-2'-deoxycytidine, indicates it is not classified as hazardous under OSHA's 2012 Hazard Communication Standard.[1] However, the same SDS also states that its toxicological properties have not been fully investigated.[1] This underscores the importance of a conservative approach.
Core Safety Principles:
-
Assume Potential Hazard: In the absence of comprehensive toxicity data, treat N(3)-Methyl-2'-deoxycytidine as a potentially hazardous chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound or its waste.[2]
-
Work in a Ventilated Area: All handling and preparation for disposal should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.[2]
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Protocol for Waste Segregation:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for all N(3)-Methyl-2'-deoxycytidine waste. The container must be made of a material compatible with the waste. For solid waste, a sealable polyethylene bag placed within a rigid, puncture-resistant container is recommended. For liquid waste, use a screw-cap bottle, ensuring it is compatible with the solvent used.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "N(3)-Methyl-2'-deoxycytidine." Also, indicate the major components of any solvent mixture.
-
Solid Waste Stream:
-
Unused or Expired Compound: The original vial containing the solid compound should be placed directly into the designated solid waste container.
-
Contaminated Labware: Disposable items such as pipette tips, microfuge tubes, and weighing paper that have come into contact with the solid compound should be collected in the designated solid waste container.
-
-
Liquid Waste Stream:
-
Solutions: All solutions containing N(3)-Methyl-2'-deoxycytidine should be collected in a designated liquid waste container. Do not mix aqueous solutions with organic solvent waste.
-
Rinsate: Rinsate from cleaning glassware that has contained the compound should also be collected as hazardous liquid waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of N(3)-Methyl-2'-deoxycytidine waste.
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling N(3)-Methyl-2'-deoxycytidine
As a Senior Application Scientist, it is my priority to ensure that your research is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, field-proven safety protocols for handling N(3)-Methyl-2'-deoxycytidine. The core principle of this guide is rooted in proactive risk mitigation; because the toxicological properties of this specific compound have not been thoroughly investigated, we must operate under the precautionary principle and treat it as a potentially hazardous substance.[1][2]
This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment: The Precautionary Principle
Core Protective Measures: Engineering Controls and PPE
The foundation of safe handling is a multi-layered approach, starting with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).
Primary Engineering Control: The Chemical Fume Hood
All manipulations of N(3)-Methyl-2'-deoxycytidine, especially handling the solid powder or preparing stock solutions, must be performed inside a certified chemical fume hood. This is your primary and most effective barrier, capturing potentially harmful dust and aerosols at the source to prevent inhalation.[7]
Essential Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory when handling N(3)-Methyl-2'-deoxycytidine. The selection is based on mitigating the risks identified in the hazard assessment.
| Task / Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety Glasses | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Powder | Safety Goggles | Double Pair Nitrile Gloves | Disposable Gown | N95 Respirator (Recommended) |
| Preparing Solutions | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Disposable Gown | Not Required (in Fume Hood) |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy Duty Gloves (over Nitrile) | Disposable Gown | N95/N100 Respirator |
| Waste Disposal | Safety Goggles | Double Pair Nitrile Gloves | Disposable Gown | Not Required |
Detailed PPE Specifications:
-
Eye and Face Protection :
-
Safety Glasses : At a minimum, ANSI Z87.1-marked safety glasses with side shields are required for any work in the laboratory.[8]
-
Chemical Splash Goggles : These are required when handling the powder or any solutions, as they provide a complete seal around the eyes to protect against dust, splashes, and vapors.[1][2]
-
Face Shield : A face shield must be worn over safety goggles when preparing solutions or handling larger volumes, providing a crucial secondary barrier against splashes.[8][9]
-
-
Hand Protection :
-
Double-Gloving : Two pairs of powder-free nitrile gloves are mandatory for all direct handling activities.[10][11] This practice is critical because it provides a backup barrier and allows for the removal of the contaminated outer glove without exposing the skin.[11]
-
Glove Integrity : Change gloves immediately if you suspect contamination or damage, and always change them every 30-60 minutes during prolonged procedures.[11]
-
-
Body Protection :
-
Respiratory Protection :
Safe Handling Workflow: A Step-by-Step Protocol
This workflow provides a procedural guide for safely handling N(3)-Methyl-2'-deoxycytidine from preparation to disposal.
Caption: A procedural diagram outlining the key phases for safely handling N(3)-Methyl-2'-deoxycytidine.
Protocol Steps:
-
Preparation (Outside the Fume Hood):
-
Gather all necessary equipment: the chemical container, solvents, spatulas, weigh boats, and glassware.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don your initial layer of PPE: disposable gown, inner pair of nitrile gloves, and safety goggles. If weighing powder, don your N95 respirator.
-
-
Handling (Inside the Fume Hood):
-
Don the second (outer) pair of nitrile gloves.
-
Perform all manipulations at least 6 inches inside the sash of the fume hood.
-
Carefully weigh the solid compound, avoiding any actions that could create dust.
-
When preparing solutions, slowly add solvent to the solid to prevent splashing.
-
Keep the primary container tightly closed when not in use.[1]
-
-
Decontamination and Doffing:
-
After handling is complete, decontaminate any equipment used and the work surface within the fume hood.
-
Securely seal all waste in a designated, labeled hazardous waste container.
-
Remove the outer pair of gloves while still in the fume hood and dispose of them in the hazardous waste container.
-
Step away from the immediate work area. Remove your gown, turning it inward as you roll it off.
-
Remove your safety goggles and respirator.
-
Finally, remove your inner pair of gloves using a technique that avoids skin contact with the outside of the glove.
-
Wash your hands and forearms thoroughly with soap and water.[1]
-
Emergency Procedures
Spill Management:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is outside the fume hood, restrict access to the area.
-
Wear full PPE for cleanup, including an N95/N100 respirator, a face shield, a disposable gown, and heavy-duty gloves over your nitrile gloves.
-
For a solid spill, gently cover it with absorbent pads. Do not dry sweep. Carefully scoop the material into a hazardous waste container.[2][5]
-
Clean the area thoroughly with an appropriate decontaminating solution.
First Aid:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Waste Disposal
All materials contaminated with N(3)-Methyl-2'-deoxycytidine, including gloves, gowns, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[12] Do not allow the chemical or its containers to enter drains or the soil.[1][2] One approved method for disposal is to dissolve the material in a combustible solvent and process it through a licensed chemical incinerator.[1] Always follow your institution's specific waste disposal guidelines and all local, regional, and national regulations.[12]
References
-
N(3)-Methyl-2'-deoxycytidine | C10H15N3O4 | CID 3081452 - PubChem . National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment | US EPA . (2025-09-12). U.S. Environmental Protection Agency. [Link]
-
5-Methyl-2'-deoxycytidine | C10H15N3O4 | CID 440055 - PubChem . National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety . University of Nevada, Reno. [Link]
-
2'-C-Methylcytidine | C10H15N3O5 | CID 500902 - PubChem . National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment - POGO Satellite Manual . Pediatric Oncology Group of Ontario. [Link]
-
Personal protective equipment in your pharmacy . (2019-10-30). Alberta College of Pharmacy. [Link]
-
Personal Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products Magazine . Ridgway Health. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-Methyl-2'-deoxycytidine | C10H15N3O4 | CID 440055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2'-C-Methylcytidine | C10H15N3O5 | CID 500902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. pogo.ca [pogo.ca]
- 11. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
